Product packaging for 2-Benzyloxy-6-fluorobenzonitrile(Cat. No.:CAS No. 94088-45-6)

2-Benzyloxy-6-fluorobenzonitrile

Cat. No.: B1274185
CAS No.: 94088-45-6
M. Wt: 227.23 g/mol
InChI Key: ITKHCBLEEGSDOF-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO B1274185 2-Benzyloxy-6-fluorobenzonitrile CAS No. 94088-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-phenylmethoxybenzonitrile
Source PubChem
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InChI

InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKHCBLEEGSDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10240470
Record name 6-Benzyloxy-2-fluorobenzonitrile
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Molecular Weight

227.23 g/mol
Source PubChem
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CAS No.

94088-45-6
Record name 2-Fluoro-6-(phenylmethoxy)benzonitrile
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Record name 6-Benzyloxy-2-fluorobenzonitrile
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Record name 6-Benzyloxy-2-fluorobenzonitrile
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Record name 6-benzyloxy-2-fluorobenzonitrile
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Foundational & Exploratory

2-Benzyloxy-6-fluorobenzonitrile CAS 94088-45-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS number 94088-45-6, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structure, which integrates a benzonitrile core with a strategically placed fluorine atom and a benzyloxy group, imparts a unique combination of reactivity and physicochemical properties. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its chemical identity, properties, synthetic routes, and critical applications as a versatile chemical intermediate.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its effective application in research and development.

Chemical Identifiers

The compound is known by several synonyms across chemical databases and literature, which are consolidated below for clarity.[2]

IdentifierValue
CAS Number 94088-45-6[2]
IUPAC Name 2-fluoro-6-(phenylmethoxy)benzonitrile[2]
Synonyms 2-(Benzyloxy)-6-fluorobenzonitrile, 6-Benzyloxy-2-fluorobenzonitrile, Benzonitrile, 2-fluoro-6-(phenylmethoxy)-[1][2]
Molecular Formula C₁₄H₁₀FNO[2]
Molecular Weight 227.23 g/mol [2]
InChI InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2[2]
SMILES C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N[2]
Physicochemical Data

The physicochemical properties of this compound dictate its behavior in both reaction vessels and biological systems. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueReference
Physical State Solid
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 171.2 ± 23.7 °C[1]
LogP (Octanol/Water) 3.42
Refractive Index 1.581[1]

The notable LogP value of 3.42 indicates the compound's hydrophobic nature and suggests limited solubility in water. This characteristic is a key consideration in pharmaceutical development, influencing factors such as membrane permeability, absorption, and distribution within physiological systems.

Section 2: Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound relies on a well-established reaction mechanism: nucleophilic aromatic substitution (SₙAr).

Synthetic Pathway: Nucleophilic Aromatic Substitution

This method involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol. The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack. The benzyloxy group, formed from benzyl alcohol and a base, acts as the nucleophile, displacing one of the fluorine atoms.

Causality Behind Experimental Choices:

  • Substrate: 2,6-difluorobenzonitrile is the ideal starting material. The two fluorine atoms strongly activate the ring for SₙAr, and one serves as an excellent leaving group.

  • Nucleophile: Benzyl alcohol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form the more potent benzyl oxide nucleophile.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is employed. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without forming hydrogen bonds with the nucleophile, thereby maximizing its reactivity.

  • Temperature: The reaction is typically heated to provide the necessary activation energy for the substitution to proceed at a practical rate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 2,6-Difluorobenzonitrile Reaction Nucleophilic Aromatic Substitution R1->Reaction R2 Benzyl Alcohol R2->Reaction R3 Base (e.g., NaH, K₂CO₃) R3->Reaction Solvent Polar Aprotic Solvent (DMF) Solvent->Reaction Temp Heat (e.g., 80-100 °C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis.

  • Preparation: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude residue by column chromatography on silica gel to yield the final product.

Section 3: Core Reactivity and Key Applications

The true value of this compound lies in its utility as a versatile building block. The molecule's distinct functional groups—nitrile, fluorine, and benzyloxy—provide multiple handles for diverse chemical transformations.

Intermediate in Pharmaceutical Research

A primary application of this compound is as a key intermediate in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Research has shown that the fluorinated benzonitrile scaffold is a critical pharmacophore for achieving potent inhibitory activity against the HIV-1 reverse transcriptase enzyme. Derivatives have demonstrated exceptional potency, with some analogues showing activity in the picomolar range.

Versatile Partner in Cross-Coupling Reactions

Beyond its role in NNRTI synthesis, the compound is a valuable partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction enables the formation of carbon-carbon bonds, specifically for constructing complex biaryl or aryl-heteroaryl structures, which are prevalent motifs in many biologically active molecules.[1] In this context, the C-F bond can be activated for coupling, or the nitrile group can be transformed into other functionalities prior to coupling.

G Reactant1 2-Benzyloxy-6- fluorobenzonitrile Product Biaryl Product Reactant1->Product Reactant2 Aryl Boronic Acid (R-B(OH)₂) Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as an irritant.[1][3]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.[4][5]

    • Avoid breathing dust or vapors.[4][5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Wash hands thoroughly after handling.[4]

    • Avoid contact with skin and eyes.[5]

  • Storage Conditions:

    • Store in a tightly closed container.[5]

    • Keep in a dry, cool, and well-ventilated place.[5]

    • Store away from incompatible materials.[5]

Conclusion

This compound (CAS 94088-45-6) is more than a simple chemical; it is a strategic building block that empowers the synthesis of complex and high-value molecules. Its well-defined physicochemical properties, accessible synthetic route via nucleophilic aromatic substitution, and proven utility in the development of antiviral agents and as a partner in cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry and organic synthesis. Adherence to proper safety and handling protocols is essential for harnessing its full potential in the laboratory.

References

  • This compound | C14H10FNO | CID 3023482 - PubChem. (n.d.). National Institutes of Health.
  • Cas 94088-45-6, 6-benzyloxy-2-fluorobenzonitrile | lookchem.com. (n.d.).
  • This compound. (n.d.).
  • GHS SDS for CAS 94088-45-6, 6-benzyloxy-2-fluorobenzonitrile. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-6-fluorobenzonitrile is a fluorinated aromatic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core substituted with a benzyloxy and a fluorine group, provides a scaffold for the development of novel therapeutic agents, particularly in the realm of antiviral research.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the nitrile and benzyloxy moieties offer multiple sites for synthetic modification.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, serving as a critical resource for researchers engaged in its use.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic protocols. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 94088-45-6[1][2][3][4]
Molecular Formula C₁₄H₁₀FNO[1][2][3][4]
Molecular Weight 227.23 g/mol [1][4]
Appearance Solid[2][3]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
Flash Point 171.2 ± 23.7 °C[1]
LogP 3.42[1]
Solubility Limited water solubility.[1] Expected to be soluble in common organic solvents such as ethanol, acetone, and DMSO.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a suitable base.[1] The electron-withdrawing nature of the nitrile group and the second fluorine atom activates the aromatic ring towards nucleophilic attack by the benzyl alkoxide.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Benzyl Alcohol: While stirring the suspension, add benzyl alcohol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.[2]

Synthesis_Workflow reagents 2,6-Difluorobenzonitrile Benzyl Alcohol K₂CO₃, DMF reaction Nucleophilic Aromatic Substitution (80-90 °C, 12-24h) reagents->reaction 1. workup Aqueous Work-up (Water, Ethyl Acetate) reaction->workup 2. purification Column Chromatography (Silica Gel) workup->purification 3. product This compound purification->product 4.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzonitrile and benzyl groups, as well as a characteristic singlet for the methylene (-CH₂) protons of the benzyl group. The protons on the fluorinated ring will likely exhibit splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile and fluorine groups and the electron-donating benzyloxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

  • ~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.

  • ~1100-1000 cm⁻¹: A strong band corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z of approximately 227. The fragmentation pattern would likely involve the loss of the benzyl group or other characteristic fragments.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1] The specific stereochemistry of derivatives has been shown to be crucial for their antiviral activity.[1]

Application_Pathway start This compound modification Multi-step Organic Synthesis (e.g., functional group interconversion, C-C bond formation) start->modification Serves as a versatile building block intermediate Advanced Intermediates modification->intermediate bioactive Biologically Active Molecules (e.g., HIV-1 NNRTIs) intermediate->bioactive Leads to the development of

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and a framework for its analytical characterization. The insights and methodologies presented herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • 2-Benzyloxy- 6-fluorobenzonitrile. (URL: [Link])
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])
  • This compound | C14H10FNO | CID 3023482 - PubChem - NIH. (URL: [Link])
  • 6-BENZYLOXY-2-FLUOROBENZONITRILE - gsrs. (URL: [Link])
  • CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google P
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • 2-Benzyloxy-6-methoxybenzonitrile - the NIST WebBook. (URL: [Link])
  • Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
  • US5081275A - Process for the preparation of 2-fluorobenzonitrile

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2-Benzyloxy-6-fluorobenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile: Molecular Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's molecular architecture, physicochemical characteristics, and established synthetic methodologies. A detailed experimental protocol for its preparation via nucleophilic aromatic substitution is presented, supported by a workflow diagram for enhanced clarity. This guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate the effective utilization of this versatile chemical building block.

Introduction to this compound

This compound (CAS No: 94088-45-6) is a substituted aromatic nitrile of significant interest in the field of organic synthesis.[1][2][3] Its structure, which incorporates a benzonitrile core functionalized with both a fluorine atom and a benzyloxy group, offers a unique combination of reactivity and stability.[1] The presence of the nitrile group, the electron-withdrawing fluorine atom, and the bulky, photolabile benzyloxy protecting group makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This guide will explore the fundamental aspects of this compound, from its molecular structure to its practical synthesis.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups.

Molecular Structure and Identification

The compound consists of a central benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a benzyloxy group (-OCH₂C₆H₅), and at position 6 with a fluorine atom (-F).[1] This specific substitution pattern is crucial to its chemical behavior.

  • IUPAC Name: 2-fluoro-6-(phenylmethoxy)benzonitrile[4]

  • Molecular Formula: C₁₄H₁₀FNO[1][2][4][5][6]

  • Canonical SMILES: C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N[1][4]

  • InChI Key: ITKHCBLEEGSDOF-UHFFFAOYSA-N[4][6]

Below is a simplified 2D representation of the molecular structure.

Caption: 2D representation of this compound.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. The compound is a solid at room temperature.[1][2] A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Weight 227.23 g/mol [1][4][6]
Physical State Solid[1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
Flash Point 171.2 ± 23.7 °C[1]
LogP (octanol/water) 3.42[1]

The high LogP value indicates the compound's hydrophobic nature and limited solubility in water.[1]

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

This approach utilizes 2,6-difluorobenzonitrile as the starting material.[1] The rationale behind this choice is the high activation of the benzene ring towards nucleophilic attack due to the presence of two strongly electron-withdrawing fluorine atoms and a nitrile group. Benzyl alcohol, in the form of its alkoxide, serves as the nucleophile.

The reaction proceeds as follows:

  • Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates benzyl alcohol to form the more nucleophilic benzyl alkoxide.[1]

  • Nucleophilic Attack: The benzyl alkoxide attacks one of the fluorine-bearing carbons of 2,6-difluorobenzonitrile. The electron-withdrawing groups (-F and -CN) stabilize the negative charge in the resulting Meisenheimer complex intermediate.

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product, this compound.[1]

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is critical as it effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the reaction rate.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis via the SₙAr pathway.

Materials:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Preparation: Benzyl alcohol is dissolved in anhydrous DMF and added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the complete formation of the sodium benzyl alkoxide.

  • Addition of Electrophile: A solution of 2,6-difluorobenzonitrile in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the substitution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_product Final Product Reactant1 2,6-Difluorobenzonitrile Step2 2. Nucleophilic Attack (SₙAr Reaction) Reactant1->Step2 Reactant2 Benzyl Alcohol Step1 1. Deprotonation of Benzyl Alcohol Reactant2->Step1 Base Base (e.g., NaH) Base->Step1 Solvent Solvent (e.g., DMF) Solvent->Step2 Step1->Step2 Benzyl Alkoxide Step3 3. Aqueous Work-up & Extraction Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4 Crude Product Product 2-Benzyloxy-6- fluorobenzonitrile Step4->Product

Caption: Workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate.[1] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations:

  • Nitrile Group Conversion: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

  • Fluorine Substitution: The remaining fluorine atom can be displaced by other nucleophiles under more forcing conditions, allowing for the introduction of further diversity.

  • Benzyloxy Group Deprotection: The benzyloxy group can be cleaved through hydrogenolysis to reveal a hydroxyl group, a common step in the final stages of synthesizing a target molecule.

These potential transformations make it a valuable building block in medicinal chemistry for constructing complex molecular scaffolds.

Conclusion

This compound is a well-characterized compound with significant utility in organic synthesis. Its defined molecular structure and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, make it an important precursor for a variety of more complex molecules. The synthetic protocol outlined in this guide is robust and widely applicable. A thorough understanding of its properties and synthesis is crucial for chemists aiming to leverage this compound in their research and development endeavors.

References

  • This compound - 94088-45-6. Vulcanchem.
  • 2-Benzyloxy- 6-fluorobenzonitrile.
  • This compound | C14H10FNO | CID 3023482.
  • 94088-45-6 Cas No. | this compound.
  • 6-benzyloxy-2-fluorobenzonitrile [94088-45-6]. Chemsigma.
  • 6-BENZYLOXY-2-FLUOROBENZONITRILE.

Sources

A-Scientist's-Guide-to-Solubility-Profiling-of-2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-Benzyloxy-6-fluorobenzonitrile in organic solvents. As a key intermediate in the synthesis of novel therapeutics, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.[1] Given the absence of extensive public solubility data for this specific compound, this guide focuses on the foundational principles and detailed experimental methodologies required to generate reliable and reproducible solubility profiles. We will explore both high-throughput kinetic assays for early-stage discovery and the gold-standard equilibrium shake-flask method for late-stage development, providing researchers, scientists, and drug development professionals with the necessary tools to conduct these critical assessments in-house.

Introduction: The Strategic Importance of Solubility

This compound (CAS: 94088-45-6) is a distinct chemical entity featuring a benzonitrile core substituted with a fluorine atom and a benzyloxy group.[1] Its molecular structure (C14H10FNO) and calculated LogP of 3.42 suggest a hydrophobic nature and limited aqueous solubility.[1] In the realm of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's success.[2] Poor solubility can lead to a cascade of challenges, including:

  • Underestimated Potency: In in vitro assays, low solubility can cause a compound to precipitate out of solution, leading to inaccurate measurements of its biological activity.[2][3]

  • Poor Bioavailability: For orally administered drugs, insufficient solubility in gastrointestinal fluids can severely limit absorption, rendering an otherwise potent compound ineffective in vivo.[2]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant technical and financial challenge.[4]

Therefore, establishing a robust solubility profile in a range of relevant organic solvents is a foundational step in the de-risking and optimization of any new chemical entity, including this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] this compound possesses both polar (nitrile group, fluorine atom, ether linkage) and nonpolar (benzene rings) characteristics, suggesting a nuanced solubility profile.

Key Factors Influencing Solubility:

  • Polarity: Solvents can be classified by their polarity (e.g., polar protic, polar aprotic, nonpolar). The polarity of this compound will dictate its affinity for solvents in these different classes.

  • Hydrogen Bonding: The nitrogen of the nitrile group and the oxygen of the benzyloxy group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solvating power.[6]

  • Temperature: For most solid solutes, solubility increases with temperature.[5][7] This relationship is crucial for processes like crystallization and can be exploited to create supersaturated solutions.[7]

Based on its structure, we can anticipate that this compound will exhibit favorable solubility in a range of common organic solvents such as ethers, ketones, and chlorinated solvents, with decreasing solubility in highly polar solvents like water and potentially lower solubility in very nonpolar solvents like hexanes.[8][9] However, these are predictions; precise, quantitative data must be generated experimentally.

A Tiered Approach to Solubility Determination

A strategic, tiered approach to solubility screening conserves valuable compound while efficiently generating the necessary data for decision-making at different stages of development.

G Lead_ID Lead Identification (Early Stage) Kinetic Kinetic Solubility Assay (High-Throughput) Lead_ID->Kinetic Initial Screen Lead_Opt Lead Optimization (Mid Stage) Lead_Opt->Kinetic Thermodynamic Thermodynamic Solubility Assay (Gold Standard) Lead_Opt->Thermodynamic Confirm Key Compounds Preformulation Preformulation (Late Stage) Preformulation->Thermodynamic

Caption: Tiered solubility screening strategy across drug development stages.

Tier 1: Kinetic Solubility (Early Stage Discovery) During lead identification and early optimization, speed and throughput are critical. Kinetic solubility assays are used to quickly rank compounds.[2][3][10] These methods typically involve adding a concentrated DMSO stock solution of the compound to the solvent and measuring the point at which precipitation occurs, often via nephelometry (light scattering).[3][11]

  • Advantage: Fast, requires minimal compound, and is amenable to automation.[2][3]

  • Causality: The result is "kinetic" because the system does not reach thermodynamic equilibrium.[4] This can lead to the formation of supersaturated solutions, often resulting in an overestimation of the true solubility.[7][12] This is acceptable for initial ranking but insufficient for later development.

Tier 2: Thermodynamic Solubility (Late Stage Development) For lead optimization and preformulation, precise and accurate data is non-negotiable. Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent.[7][10] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[13][14]

  • Advantage: Provides the most accurate and reliable solubility data, reflecting a true equilibrium state.[7][14]

  • Causality: The extended incubation period (typically 24 hours or more) allows the dissolution and precipitation processes to reach a steady state, ensuring that the measured concentration represents the maximum amount of solute the solvent can hold under those conditions.[3]

Experimental Protocols

The following protocols are designed to be self-validating systems for generating high-quality solubility data.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is based on the widely accepted shake-flask method and is compliant with principles outlined in ICH guidelines for solubility studies.[13][14][15][16]

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for ≥ 24 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter (e.g., 0.22 µm PTFE) to separate undissolved solid. equilibrate->separate quantify 4. Quantification Dilute supernatant and analyze concentration via a validated HPLC-UV method. separate->quantify end End (Solubility Value) quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is critical to ensure that equilibrium with the solid phase is maintained.[13] Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3] A 48-hour time point can be included to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the samples to stand briefly for coarse settling. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemically compatible filter (e.g., a 0.22 µm PTFE syringe filter).

    • Expert Insight: Filtration is often preferred as it is more effective at removing fine particulates. However, one must ensure the compound does not adsorb to the filter material, which can be checked by analyzing a known concentration standard before and after filtration.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically into a suitable mobile phase. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or as a molar concentration (mol/L).

Data Presentation

All quantitative solubility data for this compound should be compiled into a clear, comparative table.

SolventSolvent ClassTemperature (°C)MethodSolubility (mg/mL)
DichloromethaneChlorinated25Thermodynamic[Experimental Value]
Tetrahydrofuran (THF)Ether25Thermodynamic[Experimental Value]
AcetoneKetone25Thermodynamic[Experimental Value]
AcetonitrileNitrile25Thermodynamic[Experimental Value]
Ethyl AcetateEster25Thermodynamic[Experimental Value]
MethanolAlcohol25Thermodynamic[Experimental Value]
TolueneAromatic HC25Thermodynamic[Experimental Value]
n-HeptaneAliphatic HC25Thermodynamic[Experimental Value]

Note: This table serves as a template for reporting experimentally determined values.

Conclusion

While predictive models provide a useful starting point, the empirical determination of solubility remains an indispensable activity in pharmaceutical development. For a critical intermediate like this compound, generating precise solubility data in a range of organic solvents is essential for process chemists and formulation scientists. By employing a tiered strategy that leverages high-throughput kinetic screening in early discovery and the gold-standard shake-flask method for definitive thermodynamic data, research organizations can build a robust data package. This enables informed solvent selection for synthesis and purification, facilitates the development of robust crystallization processes, and lays the groundwork for successful formulation into a viable drug product. The protocols and frameworks provided in this guide offer a validated pathway to achieving this critical scientific objective.

References

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Sources

A Technical Guide to the Spectral Analysis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 2-Benzyloxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical research.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on the analysis of structurally related compounds and established spectroscopic principles.

Introduction

This compound (CAS No. 94088-45-6) is an aromatic organic compound with the molecular formula C₁₄H₁₀FNO and a molecular weight of 227.23 g/mol .[1][2] Its structure, featuring a fluorinated benzonitrile core coupled with a benzyloxy group, makes it a valuable building block in the synthesis of complex organic molecules, including potent antiviral agents.[1] A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and numbering convention used for spectral assignments.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental data, the following are predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of similar compounds.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the benzonitrile and benzyl rings, as well as the methylene protons of the benzyloxy group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.50 - 7.30m5HPhenyl-H
~ 7.60t, J ≈ 8.0 Hz1HAr-H (benzonitrile)
~ 7.00 - 6.80m2HAr-H (benzonitrile)
~ 5.20s2H-O-CH₂-

Rationale for Predictions:

  • The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a complex multiplet in the typical aromatic region of 7.30-7.50 ppm.

  • The three protons on the fluorinated benzonitrile ring will be influenced by the electron-withdrawing nitrile and fluorine groups, and the electron-donating benzyloxy group. Their chemical shifts and coupling patterns will be complex.

  • The methylene protons of the benzyloxy group are deshielded by the adjacent oxygen atom and will likely appear as a singlet around 5.20 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm) Assignment
~ 160C-F (d, ¹JCF)
~ 158C-O
~ 135Quaternary C (phenyl)
~ 133Ar-CH (benzonitrile)
~ 129Ar-CH (phenyl)
~ 128Ar-CH (phenyl)
~ 117C-CN
~ 116Ar-CH (benzonitrile, d, JCF)
~ 115CN
~ 110Ar-CH (benzonitrile, d, JCF)
~ 71-O-CH₂-

Rationale for Predictions:

  • The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet.

  • The carbon attached to the oxygen of the benzyloxy group will be significantly deshielded.

  • The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.

  • The methylene carbon of the benzyloxy group is expected around 71 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peaks.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire Spectra (¹H and ¹³C) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference and Integrate h->i

Figure 2: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, C-O, and C-F bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000MediumAromatic C-H stretch
~ 2230StrongC≡N stretch
~ 1600-1450Medium-StrongAromatic C=C stretch
~ 1250StrongAryl-O-CH₂ stretch (asymmetric)
~ 1100StrongC-F stretch
~ 1050MediumAryl-O-CH₂ stretch (symmetric)
~ 900-675StrongAromatic C-H out-of-plane bend

Rationale for Predictions:

  • The nitrile (C≡N) group gives a sharp and intense absorption band around 2230 cm⁻¹.[4]

  • Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[5]

  • The C-O stretching of the aryl ether and the C-F stretching vibrations will give rise to strong bands in the fingerprint region.

  • The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene rings. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ region.[6][7]

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
m/z Relative Intensity Assignment
227Moderate[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)
136Low[M - C₇H₇]⁺

Rationale for Predictions:

  • The molecular ion peak [M]⁺ is expected at m/z 227, corresponding to the molecular weight of the compound.[2]

  • A major fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91.[8][9] This is often the base peak in the spectrum.

  • Loss of the benzyl group can also lead to the formation of the phenyl cation at m/z 77.[10]

  • Cleavage of the benzyl group would result in a fragment at m/z 136.

Plausible Fragmentation Pathway

G A This compound [M]⁺ m/z = 227 B Tropylium Ion [C₇H₇]⁺ m/z = 91 A->B α-cleavage C [M - C₇H₇]⁺ m/z = 136 A->C

Figure 3: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these spectroscopic characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectral data. While the presented data is predictive, it is grounded in the established principles of spectroscopy and analysis of structurally related compounds, offering a valuable resource for scientists in the field.

References

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Sources

1H NMR and 13C NMR of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Benzyloxy-6-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 94088-45-6).[1][2][3] In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and data from analogous structures, we will delineate the expected chemical shifts, multiplicities, and coupling constants. This guide also includes a standardized, self-validating protocol for the acquisition of high-quality NMR data, ensuring its practical utility in a laboratory setting.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound featuring a complex interplay of functional groups. Its molecular structure, C₁₄H₁₀FNO, combines a fluorobenzonitrile core with a benzyloxy substituent, presenting a unique challenge for structural verification.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for the unambiguous structural elucidation of such molecules. It provides precise information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

This guide is structured to provide a foundational understanding of the molecule's expected spectral characteristics, beginning with its core structure and moving to a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure and Spectroscopic Considerations

The key to interpreting the NMR spectra of this compound lies in understanding its constituent parts and the electronic effects they exert.

Caption: Chemical structure of this compound with atom numbering.

The molecule's NMR spectrum is dictated by:

  • The Benzyloxy Group: The methylene bridge (-CH₂-, C8) protons and the five protons of the terminal phenyl ring (C9-C14).

  • The Substituted Benzene Ring: The three aromatic protons (H3, H4, H5) are in distinct chemical environments due to the ortho-fluorine, ortho-benzyloxy, and meta-nitrile groups.

  • Fluorine Coupling: The ¹⁹F nucleus (spin I=1/2) will couple to nearby ¹H and ¹³C nuclei, providing invaluable structural confirmation through characteristic splitting patterns.[5]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be dissected into two primary regions: the aliphatic (benzylic) region and the aromatic region.

  • Benzylic Protons (H8', H8''): The two protons on the methylene carbon (C8) are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a sharp singlet . Due to the deshielding effect of the adjacent oxygen atom, this signal is predicted to be in the range of δ 5.1 - 5.3 ppm .[6]

  • Benzyloxy Phenyl Protons (H10-H14): The five protons on the terminal phenyl ring are predicted to appear as a complex multiplet between δ 7.30 - 7.50 ppm .[7]

  • Fluorobenzonitrile Aromatic Protons (H3, H4, H5): This system is the most informative. The electronic effects of the fluorine, benzyloxy, and nitrile groups create distinct chemical shifts and complex splitting patterns.

    • H4: This proton is expected to be the most downfield of the three due to its position para to the oxygen and ortho to the nitrile group. It will be split by H3 (³JHH, ortho) and H5 (³JHH, ortho). A triplet is expected around δ 7.55 - 7.70 ppm with a coupling constant of J ≈ 8.0 Hz.

    • H3 and H5: These two protons are ortho and para to the fluorine atom, respectively. They will couple to each other (⁴JHH, meta), to H4 (³JHH, ortho), and crucially, to the ¹⁹F nucleus.

      • H5 (ortho to F): This proton will experience strong three-bond coupling to fluorine (³JHF ≈ 8-10 Hz) and ortho coupling to H4 (³JHH ≈ 8-9 Hz). This will likely result in a triplet of doublets (td) or a complex multiplet around δ 6.8 - 7.0 ppm .

      • H3 (para to F): This proton will have a smaller five-bond coupling to fluorine (⁵JHF ≈ 1-3 Hz), ortho coupling to H4 (³JHH ≈ 8-9 Hz), and meta coupling to H5 (⁴JHH ≈ 2-3 Hz). This will likely appear as a doublet of doublets (dd) or a multiplet around δ 6.9 - 7.1 ppm .[8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Predicted Coupling Constants (Hz)
7.55 - 7.70 Triplet (t) 1H H4 ³JHH ≈ 8.0
7.30 - 7.50 Multiplet (m) 5H H10, H11, H12, H13, H14 -
6.90 - 7.10 Doublet of Doublets (dd) 1H H3 ³JHH ≈ 8.5, ⁵JHF ≈ 2.0
6.80 - 7.00 Triplet of Doublets (td) 1H H5 ³JHH ≈ 8.5, ³JHF ≈ 9.0

| 5.10 - 5.30 | Singlet (s) | 2H | H8', H8'' | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals. The carbon signals of the fluorinated ring will be split into doublets due to coupling with the ¹⁹F nucleus. This C-F coupling is highly characteristic and decreases with the number of bonds separating the nuclei.[9]

  • Nitrile Carbon (C1): The nitrile carbon is expected to appear as a singlet in the range of δ 115 - 118 ppm .[10]

  • Benzylic Carbon (C8): This aliphatic carbon, attached to oxygen, will be found around δ 71 - 74 ppm .[11]

  • Aromatic Carbons (C9-C14): The benzyloxy phenyl ring will show four signals: C9 (ipso), C10/C14 (ortho), C11/C13 (meta), and C12 (para), in the typical aromatic region of δ 127 - 136 ppm .

  • Fluorobenzonitrile Ring Carbons (C2-C7):

    • C6 (bearing F): This carbon will show a very large one-bond C-F coupling (¹JCF), appearing as a doublet far downfield due to the direct attachment of the electronegative fluorine. Predicted shift is δ 160 - 164 ppm (¹JCF ≈ 245-255 Hz).[12]

    • C7 (bearing O): This carbon, attached to the benzyloxy group, will also be significantly downfield, predicted around δ 158 - 162 ppm . It will exhibit a smaller three-bond coupling to fluorine (³JCF ≈ 5-10 Hz).

    • C2 (bearing CN): This quaternary carbon is predicted to be significantly shielded and will show a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz). Expected shift is δ 95 - 98 ppm .

    • C4, C5, C3: These carbons will appear in the range of δ 110 - 135 ppm , each split into a doublet by fluorine with decreasing coupling constants (²JCF > ³JCF > ⁴JCF).[13][14]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F) Predicted nJCF (Hz) Assignment
160.0 - 164.0 Doublet (d) ~250 C6
158.0 - 162.0 Doublet (d) ~8 C7
~135.5 Singlet (s) - C9
130.0 - 133.0 Doublet (d) ~5 C4
128.0 - 129.5 Singlet (s) - C10/C11/C13/C14
~127.5 Singlet (s) - C12
115.0 - 118.0 Singlet (s) - C1 (CN)
113.0 - 116.0 Doublet (d) ~20 C5
110.0 - 113.0 Doublet (d) < 3 C3
95.0 - 98.0 Doublet (d) ~18 C2

| 71.0 - 74.0 | Singlet (s) | - | C8 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and robust experimental protocol. This section outlines a self-validating workflow for analyzing this compound.

G cluster_A Sample Preparation cluster_B Spectrometer Setup cluster_C 1H Acquisition cluster_D 13C Acquisition cluster_E Processing & Analysis A Sample Preparation B Spectrometer Setup C 1H Spectrum Acquisition D 13C Spectrum Acquisition E Data Processing & Analysis A1 Weigh 10-15 mg of sample A2 Dissolve in ~0.6 mL CDCl3 A1->A2 A3 Transfer to 5 mm NMR tube A2->A3 B1 Insert sample into magnet A3->B1 Prepared Sample B2 Lock on deuterium signal B1->B2 B3 Shim magnet for homogeneity B2->B3 B4 Tune and match probe B3->B4 C1 Load standard 1H parameters B4->C1 Tuned Spectrometer D1 Load standard 13C{1H} parameters B4->D1 Tuned Spectrometer C2 Set NS = 16, d1 = 2s, pw = 45° C1->C2 C3 Acquire FID C2->C3 E1 Fourier Transform C3->E1 1H FID D2 Set NS = 1024, d1 = 2s, pw = 45° D1->D2 D3 Acquire FID D2->D3 D3->E1 13C FID E2 Phase & Baseline Correction E1->E2 E3 Calibrate to TMS (0 ppm) E2->E3 E4 Integrate & Assign Peaks E3->E4

Caption: Standardized workflow for NMR analysis of small molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of solid this compound.[15]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

    • Transfer the resulting solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically ~4-5 cm).[16]

  • Spectrometer Preparation:

    • Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manual insertion port.[17]

    • Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to maximize signal resolution, resulting in sharp, symmetrical peaks.[15]

    • Tuning and Matching: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum energy transfer and signal sensitivity.[16]

  • ¹H NMR Spectrum Acquisition:

    • Load a standard set of acquisition parameters.[18]

    • Pulse Width (pw): Set to a 45° flip angle for optimal signal intensity in a routine experiment.[19]

    • Acquisition Time (at): Set to 3-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for partial relaxation of the protons between scans.

    • Number of Scans (ns): Typically 16 to 32 scans are sufficient for a sample of this concentration.

    • Execute the acquisition to obtain the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard set of parameters for a proton-decoupled experiment (e.g., zgpg30).[18]

    • Pulse Width (pw): A 30-45° flip angle is typically used.

    • Relaxation Delay (d1): A delay of 2 seconds is standard.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048, depending on the desired signal-to-noise ratio.

    • Execute the acquisition.

  • Data Processing:

    • Apply a Fourier Transform to convert the FID (time domain) into the spectrum (frequency domain).

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Reference the spectrum by setting the Tetramethylsilane (TMS) signal to δ 0.00 ppm, or alternatively, the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[20]

    • Integrate the ¹H signals and assign all peaks in both spectra according to the analyses in Sections 3 and 4.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. The key spectroscopic signatures for this molecule are the benzylic singlet around δ 5.2 ppm in the ¹H spectrum and, most critically, the large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz) for the C6 carbon in the ¹³C spectrum. The complex splitting patterns of the three protons on the fluorinated ring, arising from both H-H and H-F couplings, serve as definitive confirmation of the substitution pattern. By following the provided experimental protocol, researchers can reliably acquire and interpret the NMR data necessary to verify the structure and purity of this compound.

References

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  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
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  • Cook, A. G. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Spectroscopy.
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  • Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
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  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
  • Hoggett, M., et al. (1971). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • National Analytical Corporation. (n.d.). 4-(Benzyloxy)- 2-fluorobenzonitrile.
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  • Hashem, A. I., et al. (2009). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Pérez, M. A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.

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biological activity of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of 2-Benzyloxy-6-fluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This compound stands as a pivotal, yet often unheralded, scaffold in contemporary medicinal chemistry. While its intrinsic biological activity is not the primary focus of research, its true significance is revealed in its role as a sophisticated starting material for a variety of potent, biologically active molecules. This guide elucidates the chemical properties and synthetic utility of this compound, with a primary focus on the biological activities of its key derivatives. We will delve into its instrumental role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and inhibitors of sphingomyelin synthase 2 (SMS2), providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No. 94088-45-6) is an aromatic organic compound whose structure is primed for strategic chemical modifications[1]. Its molecular architecture, featuring a benzonitrile core with a fluorine substituent at the 6-position and a benzyloxy group at the 2-position, offers multiple reactive sites for medicinal chemists to exploit. The presence of the electron-withdrawing fluorine atom and the nitrile group influences the reactivity of the aromatic ring, making it a valuable building block in the synthesis of complex therapeutic agents[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValue
Molecular Formula C₁₄H₁₀FNO[1][3][4]
Molecular Weight 227.23 g/mol [4]
Appearance Solid[3]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
LogP 3.42[1]
CAS Number 94088-45-6[1][5][3]

The hydrophobic nature of the molecule, indicated by its LogP value, suggests limited solubility in aqueous media but good solubility in common organic solvents used in synthesis[1].

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base[1]. The choice of base and solvent is critical for optimizing the reaction yield and purity.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation : To a solution of 2,6-difluorobenzonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add benzyl alcohol.

  • Base Addition : Slowly add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture. The base deprotonates the benzyl alcohol, forming the more nucleophilic benzyl oxide.

  • Reaction Conditions : Heat the mixture to facilitate the nucleophilic substitution of one of the fluorine atoms by the benzyloxy group[1]. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield pure this compound.

Synthesis 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reaction Reaction 2,6-Difluorobenzonitrile->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction This compound This compound Reaction->this compound

Figure 1: Synthetic workflow for this compound.

Biological Significance through Chemical Derivatization

The primary biological relevance of this compound stems from its use as a precursor for potent therapeutic agents. Its derivatives have shown significant activity in antiviral and anti-inflammatory research.

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant application of this compound is in the synthesis of NNRTIs, a class of antiretroviral drugs used in the treatment of HIV-1 infection. These inhibitors bind to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Derivatives of this compound have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase, with some analogues showing activity in the picomolar range[1]. Research has highlighted that specific substitutions on the benzyl moiety, such as a 2-chloro-6-fluoro pattern, can lead to exceptional potency against wild-type HIV-1[1]. Furthermore, the stereochemistry of these derivatives plays a crucial role, with the R absolute configuration at the C6-benzylic position often correlating with the highest antiviral activity[1].

HIV_Inhibition cluster_synthesis Synthesis cluster_action Mechanism of Action This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification NNRTI Derivative NNRTI Derivative Chemical Modification->NNRTI Derivative HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase NNRTI Derivative->HIV-1 Reverse Transcriptase Binds to allosteric site Inhibition Inhibition HIV-1 Reverse Transcriptase->Inhibition Viral DNA Synthesis Viral DNA Synthesis Inhibition->Viral DNA Synthesis Blocks

Figure 2: Pathway from synthesis to HIV-1 inhibition.

Anti-inflammatory and Metabolic Disease Applications: Sphingomyelin Synthase 2 (SMS2) Inhibitors

This compound also serves as a key intermediate in the synthesis of inhibitors for sphingomyelin synthase 2 (SMS2)[2]. SMS2 is a promising therapeutic target for chronic inflammation-associated diseases such as atherosclerosis, type II diabetes, and fatty liver disease[2]. The inhibition of SMS2 can modulate cellular levels of sphingomyelin, a key component of cell membranes, thereby impacting inflammatory signaling pathways.

Research has led to the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, synthesized from precursors like this compound, as potent and highly selective SMS2 inhibitors[2]. These compounds have demonstrated oral efficacy in reducing chronic inflammation in animal models[2].

Future Directions and Conclusion

This compound is a testament to the idea that the biological significance of a molecule is not always defined by its intrinsic activity, but rather by the potential it unlocks through chemical synthesis. Its utility in creating potent antiviral and anti-inflammatory agents underscores its importance in drug discovery and development. Future research will likely continue to leverage this versatile scaffold to explore new therapeutic targets and develop novel drug candidates with improved efficacy and safety profiles. The continued exploration of derivatives of this compound holds significant promise for addressing unmet medical needs in infectious diseases and chronic inflammatory conditions.

References

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  • This compound | C14H10FNO | CID 3023482 - PubChem - NIH. (URL: [Link])
  • Cas 94088-45-6,6-benzyloxy-2-fluorobenzonitrile | lookchem. (URL: [Link])
  • 2-Benzyloxy- 6-fluorobenzonitrile. (URL: [Link])
  • 6-BENZYLOXY-2-FLUOROBENZONITRILE - gsrs. (URL: [Link])
  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. (URL: [Link])

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A Technical Guide to the Medicinal Chemistry Applications of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity. 2-Benzyloxy-6-fluorobenzonitrile emerges as a compound of significant interest, strategically combining three key functional motifs: a metabolically influential fluorine atom, a synthetically versatile nitrile group, and a modifiable benzyloxy moiety. This guide provides an in-depth analysis of this molecule's potential, moving from its fundamental properties and synthesis to its application as a privileged scaffold for library generation and its prospective roles in targeting key disease pathways. We will explore the causal relationships behind synthetic strategies and the rationale for its application in areas such as kinase inhibition and beyond, providing researchers and drug development professionals with a comprehensive technical resource.

The Strategic Importance of the this compound Scaffold

The value of this compound in medicinal chemistry is not incidental; it arises from the deliberate combination of functional groups that are well-established for their positive impact on drug-like properties.[1]

  • The Fluorobenzonitrile Core: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity by altering pKa and conformation.[2][3][4] Fluorine's high electronegativity can block sites of metabolic oxidation and modulate the electronic character of the aromatic ring.[4][5] The nitrile group is a versatile synthetic handle that can be converted into various other functional groups like amines, carboxylic acids, or tetrazoles.[1][6] It also serves as a potent hydrogen bond acceptor, a feature frequently exploited in the design of enzyme inhibitors.[7]

  • The Benzyloxy Substituent: The benzyloxy group at the 2-position serves a dual purpose. It acts as a bulky, lipophilic group that can probe and occupy hydrophobic pockets within a target protein's binding site. Critically, it also functions as a stable protecting group for a phenol. Metabolic O-dealkylation is a common biotransformation, suggesting that this compound could act as a prodrug, releasing the corresponding 2-hydroxy-6-fluorobenzonitrile metabolite in vivo.[8] This phenolic metabolite could exhibit a different activity profile, potentially possessing antioxidant properties or engaging in different hydrogen bonding interactions with a target.[9]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its application in synthesis and biological assays.

PropertyValueReference
CAS Number 94088-45-6[10][11][12]
Molecular Formula C₁₄H₁₀FNO[10][11][12]
Molecular Weight 227.23 g/mol [10][12]
Physical State Solid[10][11]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[10]
LogP 3.42[10]
IUPAC Name 2-fluoro-6-(phenylmethoxy)benzonitrile[12]

Synthesis and Chemical Reactivity

The primary route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages readily available starting materials.

Workflow for the Synthesis of this compound

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product SM1 2,6-Difluorobenzonitrile P1 Dissolve SM1 & SM2 in Solvent SM2 Benzyl Alcohol SM3 Base (e.g., K₂CO₃, NaH) SM4 Solvent (e.g., DMF, ACN) P2 Add Base to form Benzyl Alkoxide P1->P2 Base Addition P3 Heat Reaction Mixture (e.g., 80-120°C) P2->P3 SₙAr Reaction P4 Monitor Reaction by TLC/LC-MS P3->P4 In-process Control W1 Quench Reaction (e.g., with H₂O) P4->W1 Completion W2 Extract with Organic Solvent (e.g., Ethyl Acetate) W1->W2 W3 Dry Organic Layer & Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4 FP This compound W4->FP Purity >95%

Caption: Synthetic workflow for this compound via SₙAr.

Experimental Protocol: Synthesis via SNAr
  • Reagent Preparation: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), add benzyl alcohol (1.1 eq).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care), to the mixture.

    • Causality: The base is crucial for deprotonating benzyl alcohol to form the more nucleophilic benzyl alkoxide, which is required to attack the electron-deficient aromatic ring. A polar aprotic solvent is used because it effectively solvates the cation of the base while not interfering with the nucleophile, thus accelerating the SNAr reaction rate.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • Causality: The aromatic ring is activated towards nucleophilic attack by the two electron-withdrawing fluorine atoms and the nitrile group. Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The substitution occurs preferentially at one of the fluorine positions.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a solid.[10]

Potential as a Privileged Scaffold for Library Development

A "privileged scaffold" is a molecular framework capable of providing ligands for diverse biological targets.[13][14] this compound is an excellent candidate due to its multiple points for chemical diversification.

G cluster_nitrile Nitrile Group (CN) cluster_benzyloxy Benzyloxy Group (OBn) cluster_aryl Aryl Ring Core This compound Scaffold N1 Reduction to Aminomethyl Core->N1 Versatile Handle N2 Hydrolysis to Carboxylic Acid Core->N2 N3 [2+3] Cycloaddition to Tetrazole Core->N3 Bioisostere Formation N4 Reaction with Grignards to Ketone Core->N4 B1 Debenzylation (H₂) to Phenol Core->B1 Prodrug to Drug B2 Substitution on Benzyl Ring Core->B2 SAR Exploration A1 Electrophilic Aromatic Substitution (EAS) Core->A1 Further Functionalization B1->N1 B1->N2 B1->N3 B1->N4

Caption: Diversification points on the this compound scaffold.

Key Transformations:
  • Nitrile Group Chemistry: The nitrile is a linchpin for diversification.

    • Conversion to Tetrazole: The reaction of the nitrile with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) provides a 5-substituted tetrazole. This is a classic bioisosteric replacement for a carboxylic acid, offering improved metabolic stability and oral bioavailability.[15][16]

    • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group), introducing a basic center for salt formation and new hydrogen bonding interactions.

    • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing another key acidic functional group for drug design.

  • Benzyloxy Group Modification:

    • Debenzylation: Catalytic hydrogenation (e.g., H₂, Pd/C) readily cleaves the benzyl ether to yield the corresponding phenol, 2-fluoro-6-hydroxybenzonitrile. This phenol is a crucial intermediate, allowing for the introduction of a wide variety of new ether or ester linkages to explore structure-activity relationships (SAR).

    • Benzyl Ring Substitution: The benzyl portion of the benzyloxy group can be substituted itself, allowing chemists to fine-tune steric bulk and electronic properties without altering the core scaffold.

Prospective Therapeutic Applications

Based on its structural motifs, this compound and its derivatives are promising candidates for several therapeutic areas.

Kinase Inhibitors in Oncology

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors.[7][17] The nitrile group often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The overall scaffold can be elaborated to target specific kinases implicated in cancer, such as EGFR, JAK, or Bcr-Abl.[7][18]

Hypothetical Mechanism: Kinase Inhibition A derivative of our core scaffold could function as an ATP-competitive inhibitor. The fluorinated ring would occupy the hydrophobic pocket where the adenine region of ATP normally binds, while the elaborated nitrile or a derivative group could form critical hydrogen bonds with the kinase hinge region.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_Site Phosphorylation of Substrate RTK->P_Site Catalysis Ligand Growth Factor Ligand->RTK Activation ATP ATP ATP->P_Site Phosphate Donor Inhibitor Benzonitrile Derivative Inhibitor->RTK Competitive Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Site->Downstream Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to

Caption: Potential mechanism of action for a benzonitrile-derived kinase inhibitor.

Anti-inflammatory Agents

Chronic inflammation is driven by signaling pathways involving enzymes like cyclooxygenases (COX) and various kinases. Benzonitrile-containing scaffolds have been explored for their potential to inhibit these targets.[19] The ability to generate a phenolic metabolite via debenzylation is particularly intriguing, as phenols are known to possess antioxidant and anti-inflammatory properties, potentially scavenging reactive oxygen species that contribute to inflammatory processes.[20]

Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol is a standard method to evaluate the potential of novel compounds as COX-2 inhibitors.[19]

  • Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing human recombinant COX-2 enzyme, heme, and a fluorometric substrate (e.g., ADHP).

  • Compound Addition: Add varying concentrations of the test compound (derived from this compound) to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time. The COX-2 enzyme converts the substrate into a fluorescent product (resorufin).

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value. Lower IC₅₀ values indicate greater inhibitory potency.[19]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold poised for significant application in medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple, orthogonal handles for chemical modification, making it an ideal starting point for the generation of diverse compound libraries. The inherent properties of its constituent parts—the stability-enhancing fluorine, the versatile nitrile, and the modifiable benzyloxy group—suggest high potential in the development of targeted therapies, particularly in oncology and inflammation. Future work should focus on the systematic exploration of the chemical space around this scaffold, synthesizing focused libraries and screening them against key biological targets to unlock its full therapeutic potential.

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The Strategic Role of Fluorine in the Bioactivity of 2-Benzyloxy-6-fluorobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzyloxy-6-fluorobenzonitrile is a privileged scaffold, serving as a cornerstone intermediate in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] While the overall structure contributes to target engagement, the single fluorine atom at the C6 position plays a profound and multifaceted role that extends far beyond that of a simple bioisostere. Its influence on electronic properties, metabolic stability, and target-binding interactions is critical to the bioactivity of its derivatives. This technical guide dissects the strategic importance of this ortho-fluorine substituent, providing researchers, scientists, and drug development professionals with an in-depth analysis of its function and offering a framework for leveraging its properties in rational drug design. We will explore its impact on physicochemical properties, its mechanistic role in target engagement and metabolic fate, and provide validated experimental protocols to assess these effects.

Introduction: A Privileged Scaffold for NNRTI Development

The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of antiretroviral therapies. Among these, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of drugs that bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.[2][3] The this compound scaffold has emerged as a valuable starting point for the development of novel NNRTIs, with derivatives demonstrating inhibitory activity in the picomolar range.[1]

The central challenge in drug design is to optimize a molecule's properties on multiple fronts simultaneously: potency, selectivity, and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). The strategic incorporation of fluorine is a key tool in this endeavor. This guide moves beyond a general acknowledgment of fluorine's benefits to provide a focused analysis of the C6-fluorine atom in the this compound core, explaining how and why it is so effective.

Physicochemical and Electronic Influence of the Ortho-Fluorine Substituent

The introduction of fluorine into a molecule alters its fundamental properties. With its small van der Waals radius (1.47 Å) and extreme electronegativity, fluorine can profoundly modify a compound's steric profile, pKa, lipophilicity, and metabolic stability without a significant increase in size.[4]

In the context of this compound, the fluorine atom at the C6 position exerts a powerful inductive electron-withdrawing effect. This has two immediate consequences:

  • Modulation of Aromatic Ring Electronics : The electron density of the benzonitrile ring is polarized towards the fluorine atom. This can influence the strength of crucial π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within the target binding pocket.[5]

  • Increased C-F Bond Strength : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[4]

These properties are summarized in the table below.

PropertyValueImplication for BioactivitySource
Molecular Formula C₁₄H₁₀FNO-[1]
Molecular Weight 227.23 g/mol -[1]
LogP 3.42Indicates significant hydrophobicity, affecting solubility and membrane permeability.[1]
C-F Bond Energy ~116 kcal/molHigh resistance to oxidative metabolism at the C6 position.[4]
Inductive Effect Strongly electron-withdrawingModulates ring electronics for target binding; enhances electrophilicity of the nitrile carbon.[1][6]

The Role of Fluorine in Target Engagement: HIV-1 Reverse Transcriptase

NNRTIs bind to a hydrophobic, allosteric "pocket" located approximately 10 Å from the polymerase active site of HIV-1 RT.[2] Binding is driven by a combination of hydrophobic and polar interactions. The this compound scaffold is well-suited to engage with key residues in this pocket, such as Lys101, Lys103, Tyr181, Tyr188, and Trp229.[5][6]

The fluorine atom contributes to binding affinity through several subtle but significant mechanisms:

  • Conformational Rigidity : The presence of the ortho-fluorine can restrict the rotation of the benzyloxy group, locking the molecule into a more favorable, pre-organized conformation for binding and reducing the entropic penalty upon target engagement.

  • Fine-Tuning of Polar Interactions : While fluorine is a weak hydrogen bond acceptor, it can form favorable C-F···H-N or C-F···H-O interactions, particularly when stronger interactions dictate the ligand's overall position, making fluorine the "donor's last resort".[7][8] This weak interaction can be decisive in achieving optimal orientation within the binding site.

  • Modulation of π-π Stacking : The electron-withdrawing nature of fluorine alters the quadrupole moment of the benzonitrile ring, potentially enhancing the π-π stacking interactions with the aromatic side chains of Tyr188 and Trp229, which are critical for the potency of many NNRTIs.[5]

cluster_0 NNRTI Binding Pocket (HIV-1 RT) cluster_1 This compound Scaffold Tyr188 Tyr188 Trp229 Trp229 Lys103 Lys103 Pro236 Pro236 BN Benzonitrile Ring BN->Trp229 π-π Stacking BN->Pro236 Hydrophobic Interaction BZ Benzyloxy Group BZ->Tyr188 π-π Stacking F Fluorine (C6) F->Lys103 Weak H-Bond / Polar Interaction CN Nitrile CN->Lys103 Potential H-Bond

Hypothetical binding mode of the scaffold within the NNRTI pocket.

Impact on Pharmacokinetics and Metabolic Stability

Perhaps the most significant contribution of the C6-fluorine is the enhancement of metabolic stability. The primary route of metabolism for simple benzonitriles in mammals is aromatic hydroxylation, catalyzed by CYP enzymes, to form cyanophenols, which are then rapidly conjugated and excreted.[9]

By placing a fluorine atom at the C6 position, a primary site for potential hydroxylation is blocked. The strength of the C-F bond makes it highly resistant to enzymatic attack, preventing the formation of the hydroxylated metabolite. This metabolic "shielding" dramatically increases the compound's half-life and bioavailability, allowing for sustained therapeutic concentrations in the body.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Compound Start_H 2-Benzyloxybenzonitrile Metabolite_H Hydroxylated Metabolite Start_H->Metabolite_H CYP450 (Aromatic Hydroxylation) Excreted_H Conjugation & Excretion Metabolite_H->Excreted_H Phase II Enzymes Start_F This compound Blocked Metabolism Blocked Start_F->Blocked Resistant C-F Bond Bioactivity Sustained Bioactivity Start_F->Bioactivity

Fluorine as a metabolic shield, preventing aromatic hydroxylation.

Synthesis and Structure-Activity Relationship (SAR) Analysis

The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution reaction between 2,6-difluorobenzonitrile and benzyl alcohol in the presence of a base.[1] This straightforward synthesis allows for the generation of diverse analogs for SAR studies.

Hypothetical Illustrative SAR Data

CompoundRTarget Potency (HIV-1 RT IC₅₀)Metabolic Stability (Microsomal T½)Rationale
Analog 1 H50 nM15 minPotent, but susceptible to rapid aromatic hydroxylation at C6.
Analog 2 F15 nM>120 minMetabolic Block : C6-Fluorine prevents hydroxylation, dramatically increasing half-life. Potency Boost : Improved binding conformation and/or polar interactions enhance target affinity.

Experimental Protocols for Elucidating the Role of Fluorine

To empirically validate the hypotheses outlined above, a series of well-defined experiments should be conducted, comparing the fluorinated compound (and its derivatives) with its direct non-fluorinated analog.

Start Synthesize Analogs (Fluorinated vs. Non-Fluorinated) Assay1 Protocol 6.1: HIV-1 RT Inhibition Assay Start->Assay1 Assay2 Protocol 6.2: Metabolic Stability Assay Start->Assay2 Assay3 Protocol 6.3: CYP450 Inhibition Assay Start->Assay3 Result1 Determine Target Potency (IC₅₀) Assay1->Result1 Result2 Determine Metabolic Half-Life (T½) Assay2->Result2 Result3 Assess Drug-Drug Interaction Potential Assay3->Result3 Decision SAR Analysis & Lead Optimization Result1->Decision Result2->Decision Result3->Decision

Experimental workflow for comparative analysis.
Protocol 6.1: Comparative in vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the fluorinated and non-fluorinated compounds against HIV-1 RT.

Methodology:

  • Reagents & Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, ³H-dTTP, reaction buffer (Tris-HCl, KCl, MgCl₂), test compounds (dissolved in DMSO), non-inhibitor control (DMSO), positive control inhibitor (e.g., Nevirapine), scintillation fluid, filter mats, 96-well plates.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO. A typical final concentration range would be 0.01 nM to 10 µM.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, poly(rA)-oligo(dT), and ³H-dTTP.

  • Inhibition: Add a small volume (e.g., 1 µL) of the serially diluted compounds or controls to the wells.

  • Initiation: Add recombinant HIV-1 RT to each well to start the reaction. Incubate at 37°C for 1 hour.

  • Termination & Harvesting: Stop the reaction by adding cold trichloroacetic acid (TCA). Harvest the precipitated radiolabeled DNA onto filter mats using a cell harvester.

  • Quantification: Wash the filter mats, dry them, and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each compound.

Protocol 6.2: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic half-life (T½) of the fluorinated and non-fluorinated compounds.

Methodology:

  • Reagents & Materials: Pooled HLM, NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), phosphate buffer, test compounds, positive control (e.g., Testosterone), quenching solution (e.g., cold acetonitrile with an internal standard), LC-MS/MS system.

  • Incubation Setup: Pre-warm HLM suspension in phosphate buffer at 37°C.

  • Initiation: Add the test compound (at a final concentration of ~1 µM) to the HLM suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the equation: T½ = 0.693 / k.

Protocol 6.3: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

Objective: To assess the potential of the compounds to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.[10]

Methodology:

  • Reagents & Materials: Recombinant human CYP enzymes, specific fluorogenic probe substrates for each isoform, NADPH, phosphate buffer, test compounds, known specific inhibitors for each isoform (positive controls), 96/384-well black plates, fluorescence plate reader.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls.

  • Reaction Setup: In the plate wells, combine the buffer, recombinant CYP enzyme, and test compound/control. Allow a short pre-incubation period.

  • Initiation: Add a mixture of the fluorogenic substrate and NADPH to each well to start the reaction.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the specific probe.

  • Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the curve to determine the IC₅₀ value. This indicates the concentration of the compound required to inhibit 50% of the specific CYP enzyme's activity.[10]

Conclusion

The bioactivity of derivatives of this compound is not merely a function of the overall pharmacophore but is critically enhanced by the strategic placement of a single fluorine atom. The C6-fluorine acts as a lynchpin, providing a dual benefit that is a paradigm of modern medicinal chemistry. Firstly, it serves as a robust metabolic shield, blocking the primary pathway of aromatic hydroxylation to significantly improve the compound's pharmacokinetic profile. Secondly, it subtly modulates the electronic and conformational properties of the scaffold to optimize interactions within the allosteric binding site of HIV-1 reverse transcriptase. Understanding this dual role empowers drug discovery professionals to rationally design next-generation inhibitors with superior potency and durability. The experimental framework provided herein offers a clear path to validating these effects and guiding the optimization of this and other privileged fluorinated scaffolds.

References

  • Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs.
  • HIV reverse transcriptase inhibitor 22 and acid-stable fluorinated...
  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). PubMed Central. [Link]
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  • How NNRTIs Work.
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An In-depth Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-benzyloxy-6-fluorobenzonitrile, a pivotal building block in modern organic and medicinal chemistry. We will explore its synthesis, unique physicochemical properties, and diverse reactivity. The strategic arrangement of its functional groups—a nucleophilically susceptible fluoro-substituent, a versatile nitrile moiety, and a cleavable benzyl protecting group—offers a powerful toolkit for the construction of complex molecular architectures. This guide will detail key synthetic transformations, provide validated experimental protocols, and present case studies of its application in the synthesis of high-value compounds, particularly pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated building blocks highly sought after in medicinal chemistry.[1]

Among these, this compound (CAS No: 94088-45-6) has emerged as a particularly valuable intermediate.[2] Its structure combines three key functionalities:

  • An activated C-F bond: The fluorine atom is positioned ortho to the electron-withdrawing nitrile group, rendering the C1 position highly susceptible to nucleophilic aromatic substitution (SNAr).

  • A versatile nitrile group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.

  • A stable benzyloxy protecting group: This group masks a phenolic hydroxyl, which can be unveiled in later synthetic steps via standard deprotection protocols.

This trifecta of reactivity allows for a modular and strategic approach to the synthesis of complex targets.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is critical for its effective use.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₄H₁₀FNO
Molecular Weight 227.23 g/mol
Appearance Solid
Boiling Point 359.4 ± 27.0 °C at 760 mmHg
LogP 3.42

The compound's high LogP value indicates its hydrophobic nature and limited solubility in water.[3]

Synthesis via Nucleophilic Aromatic Substitution

The most common and efficient synthesis of this compound involves the SNAr reaction between 2,6-difluorobenzonitrile and benzyl alcohol.[3]

Causality Behind Experimental Choices:

  • Substrate: 2,6-difluorobenzonitrile is the ideal starting material. The two electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack.

  • Nucleophile: Benzyl alcohol is used to introduce the benzyloxy protecting group.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial.[3] Its role is to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide. This in-situ generation prevents the need to handle the unstable alkoxide directly.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is employed.[3] These solvents are excellent at solvating the cation (K⁺ or Na⁺) while leaving the alkoxide anion relatively "naked" and highly reactive, thus accelerating the SNAr reaction.

G

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq).

  • Add anhydrous potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Key Synthetic Transformations

The true utility of this compound lies in its predictable and versatile reactivity at its three key functional sites.

Nucleophilic Aromatic Substitution (SNAr) at C-6

The remaining fluorine atom is activated for a second SNAr reaction, allowing the introduction of a wide range of nucleophiles. This is often the key step for building molecular complexity.

Mechanistic Insight: The SNAr mechanism is a two-step addition-elimination process.[4][5]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6][7] The negative charge is delocalized onto the ortho and para positions, and critically, is stabilized by the electron-withdrawing nitrile group.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. Fluoride is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[4]

G

Transformation of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, useful for amide bond formation or as a key pharmacophore.

  • Reduction to Primary Amine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine, providing a site for further derivatization.

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this building block is the removal of the benzyl protecting group to reveal the phenol.[8]

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: This is the most common and often cleanest method. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8] This method is mild but incompatible with other reducible functional groups like alkenes or alkynes.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron tribromide (BBr₃) can effectively cleave the benzyl ether.[8]

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative removal of the benzyl group, particularly under photochemical conditions.[9]

Protocol 2: Deprotection via Catalytic Hydrogenolysis[8]
  • Dissolve the benzyloxy-containing substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (typically from a balloon or a hydrogenation apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Applications in Medicinal Chemistry: Case Studies

This compound is a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors and antiviral agents.[3]

Synthesis of Kinase Inhibitors

Protein kinases are crucial targets in oncology and inflammation research.[10][11] The 2-amino-6-hydroxybenzonitrile scaffold, readily accessible from this compound, is a common core in many kinase inhibitors. For instance, in the development of potent Protein Kinase CK2 inhibitors, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety was shown to maintain potent inhibitory activity while significantly increasing antiproliferative effects.[12]

Illustrative Synthetic Route:

  • SNAr: React this compound with an amine (e.g., ammonia or a primary amine) to displace the fluorine.

  • Deprotection: Remove the benzyl group via hydrogenolysis to yield the 2-amino-6-hydroxybenzonitrile core.

  • Further Functionalization: The revealed phenol and the nitrile or amino group can be further elaborated to complete the synthesis of the target kinase inhibitor.

Precursor for Antiviral Agents

The fluorinated benzonitrile scaffold is vital in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[3] Research has shown that derivatives of this compound exhibit potent inhibitory activity against HIV-1 reverse transcriptase, with some analogs showing activity in the picomolar range.[3] The specific stereochemistry at benzylic positions can be crucial for maximizing antiviral potency.[3]

Conclusion and Future Outlook

This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its predictable reactivity allows for sequential, controlled modifications, making it an invaluable tool for accessing complex molecular targets. The ability to perform nucleophilic aromatic substitution, transform the nitrile, and deprotect the phenol in a controlled manner provides a robust platform for library synthesis and lead optimization in drug discovery. As the demand for novel, highly functionalized therapeutic agents continues to grow, the utility of versatile and strategically designed building blocks like this compound will undoubtedly continue to expand.

References

  • Autecha. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
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  • Global Substance Registration System. (n.d.). 6-BENZYLOXY-2-FLUOROBENZONITRILE.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
  • Smith, A. M., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Williams, A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series.
  • Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • Al-Tahami, K., & Usama, S. M. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals.
  • Korabecna, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences.
  • Shibuya, K., et al. (2021). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.
  • Yagyu, M., et al. (1988). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin.

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The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Significance

2-Benzyloxy-6-fluorobenzonitrile, a substituted aromatic nitrile, has carved a crucial niche in the landscape of medicinal chemistry and drug development. Its strategic combination of a reactive nitrile group, a sterically influential benzyloxy moiety, and a bioisosteric fluorine atom has made it a valuable building block for the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of the discovery, synthesis, and historical development of this compound, offering insights into its pivotal role as a key intermediate, particularly in the creation of antiviral therapies.

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with the chemical formula C₁₄H₁₀FNO and a molecular weight of 227.23 g/mol .[1] Its structure is characterized by a benzene ring substituted with a nitrile (-C≡N) group, a fluorine atom, and a benzyloxy group (-OCH₂C₆H₅). The presence and positioning of these functional groups are critical to its chemical reactivity and utility in organic synthesis.

PropertyValue
CAS Number 94088-45-6
Molecular Formula C₁₄H₁₀FNO
Molecular Weight 227.23 g/mol
Appearance Solid

A History Rooted in the Quest for Antivirals

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its emergence and significance are intrinsically linked to the intensive research and development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). The scientific community's focus on fluorinated benzonitrile derivatives as potential NNRTIs in the late 20th and early 21st centuries likely spurred the synthesis and investigation of this particular compound. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. The benzyloxy group, on the other hand, serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide range of structural analogues in the pursuit of more potent and selective antiviral agents.

The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution

The most prevalent and well-established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This process leverages the reactivity of 2,6-difluorobenzonitrile, a readily available starting material.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF.

  • Addition of Base and Nucleophile: To the stirred solution, add potassium carbonate (1.5 eq) followed by the dropwise addition of benzyl alcohol (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SNAᵣ reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Base: A mild base such as potassium carbonate is used to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion. A stronger base like sodium hydride can also be employed for a more rapid reaction, but requires more stringent anhydrous conditions.

  • Temperature: Heating the reaction mixture provides the necessary activation energy for the substitution to occur at a reasonable rate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,6-Difluorobenzonitrile->Nucleophilic Aromatic Substitution Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Nucleophilic Aromatic Substitution Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Nucleophilic Aromatic Substitution Solvent (DMF or MeCN) Solvent (DMF or MeCN) Solvent (DMF or MeCN)->Nucleophilic Aromatic Substitution Quenching Quenching Nucleophilic Aromatic Substitution->Quenching Heat (80-100°C) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Column Chromatography) Purification (Column Chromatography) Drying->Purification (Column Chromatography) Final Product Final Product Purification (Column Chromatography)->Final Product caption Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

A Critical Building Block in HIV Drug Discovery

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These drugs are a critical component of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. They work by binding to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

The this compound scaffold provides a versatile platform for the synthesis of a variety of NNRTI candidates. The nitrile group can be further elaborated into other functional groups, while the benzyloxy and fluoro-substituted phenyl ring can be modified to optimize binding affinity, pharmacokinetic properties, and resistance profiles.

Signaling Pathway Inhibition Diagram

HIV_Inhibition cluster_virus HIV-1 Life Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Viral Assembly & Budding Viral Assembly & Budding Integration->Viral Assembly & Budding NNRTI NNRTI (derived from This compound) NNRTI->Reverse Transcription Inhibits caption Mechanism of NNRTI Action

Caption: Inhibition of HIV-1 reverse transcription by NNRTIs.

Conclusion and Future Perspectives

This compound has proven to be a compound of significant value in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handles have made it an indispensable tool for the development of novel therapeutics, most notably for combating HIV. As the search for new and improved drugs continues, it is likely that this key intermediate will continue to play a vital role in the synthesis of innovative molecular architectures targeting a range of diseases. The principles of its synthesis and the rationale for its use provide a compelling case study in the logic and creativity that drive modern drug discovery.

References

  • PubChem. This compound.

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2-Benzyloxy-6-fluorobenzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2-Benzyloxy-6-fluorobenzonitrile

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound (CAS No. 94088-45-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure safe and effective utilization of this compound in a laboratory setting. The insights herein are grounded in established safety protocols and data from analogous chemical structures, providing a robust framework for risk assessment and experimental planning.

Chemical Identity and Physicochemical Profile

This compound is a distinct chemical entity characterized by a benzonitrile core functionalized with a fluorine atom and a benzyloxy group.[1] This specific arrangement of moieties underpins its utility as a versatile building block in synthetic chemistry, particularly in the development of novel therapeutics.[1] Its role as a precursor to potent antiviral agents highlights its significance in medicinal chemistry.[1]

Key Identifiers and Properties:

A thorough understanding of the compound's physical and chemical properties is fundamental for its appropriate handling, storage, and application.

PropertyValueReference
CAS Number 94088-45-6[1][2][3]
Molecular Formula C₁₄H₁₀FNO[1][2][3]
Molecular Weight 227.23 g/mol [1][2]
Synonyms 2-(Benzyloxy)-6-fluorobenzonitrile, 6-Benzyloxy-2-fluorobenzonitrile, 2-Fluoro-6-phenylmethoxybenzonitrile[1][2][3]
Physical State Solid[1][3]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
Flash Point 171.2 ± 23.7 °C[1]
LogP (Octanol/Water) 3.42[1]

The compound's high LogP value indicates limited water solubility, a crucial factor influencing its behavior in both environmental and biological systems.[1]

Hazard Identification and GHS Classification (Inferred)

While specific toxicological data for this compound is not extensively published, a hazard assessment can be inferred from the safety data sheets of structurally similar fluorinated benzonitrile compounds.[4][5] The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.

Anticipated GHS Hazard Classification:

  • Skin Irritation (Category 2) [5]

  • Serious Eye Irritation (Category 2A) [5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5]

  • Acute Toxicity, Oral (Category 4) [5]

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

The following diagram illustrates the likely GHS pictograms and associated hazard statements.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_statements Associated Hazard Statements p1 s1 H302 Harmful if swallowed. H312 Harmful in contact with skin. H315 Causes skin irritation. H319 Causes serious eye irritation. H332 Harmful if inhaled. H335 May cause respiratory irritation.

Caption: Inferred GHS Pictogram and Hazard Statements.

Proactive First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on best practices for handling similar chemical compounds.[6][5][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[6] If irritation develops or persists, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[6][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.[7]

Fire and Explosion Hazard Data

During a fire, irritating and potentially toxic gases, such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF), may be generated through thermal decomposition.[6][5][8]

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][5]

  • Specific Hazards: Containers may explode when heated.[8] Vapors may be heavier than air and can spread along floors.

  • Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][5][8]

Accidental Release and Containment Protocol

A systematic approach is essential for managing accidental spills to protect both personnel and the environment.

Spill_Response_Workflow start Spill Detected step1 Evacuate & Secure Area Restrict access to the spill zone. start->step1 Immediate Action step2 Don PPE Wear appropriate gloves, goggles, lab coat, and respirator. step1->step2 Personnel Safety step3 Contain Spill Use inert absorbent material (e.g., vermiculite, sand). Prevent entry into drains and waterways. step2->step3 Environmental Protection step4 Collect & Dispose Carefully sweep or vacuum absorbed material into a sealed, labeled container for hazardous waste. step3->step4 Waste Management step5 Decontaminate Area Clean the spill area thoroughly with a suitable solvent, followed by soap and water. step4->step5 Final Cleanup end Workflow Complete step5->end

Caption: Step-by-step workflow for accidental release containment.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid breathing dust, fumes, or vapors.

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling and before breaks.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible substances such as strong oxidizing agents.[6]

  • Protect from light and moisture to ensure a shelf life of up to 24 months.[9]

  • Store in a locked-up, secure area.[6][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for minimizing exposure.

Control TypeSpecification
Engineering Controls Facilities should be equipped with an eyewash station and safety shower. Use in a chemical fume hood.[8]
Eye/Face Protection Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[7]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[7]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for particulates.[7]

Chemical Stability and Reactivity

Understanding the compound's reactivity is key to preventing hazardous incidents.

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid dust generation, excess heat, and sources of ignition.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][5]

Toxicological Profile (Inferred)

While no specific RTECS (Registry of Toxic Effects of Chemical Substances) number is available, the toxicological properties can be inferred from related compounds.[6]

  • Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory system.[6][5]

    • Skin: Causes skin irritation, which may manifest as itching, redness, or blistering.[6]

    • Eyes: Causes serious eye irritation, potentially leading to redness, pain, or damage.[6]

    • Ingestion: Harmful if swallowed.[5]

  • Chronic Effects: No data is available on long-term exposure effects such as carcinogenicity or reproductive toxicity.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Product Disposal: The material should be disposed of at an approved hazardous waste treatment plant.[6][7] Do not allow the product to enter drains or waterways.[6][5]

  • Container Disposal: Contaminated packaging should be treated as the product itself and disposed of in the same manner.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. The core safety principles involve minimizing exposure through engineering controls and PPE, preventing accidental release, and adhering to proper storage and disposal protocols. This guide provides the foundational knowledge for researchers to work with this compound safely and effectively.

References

  • Vulcanchem. (n.d.). This compound.
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  • NATIONAL ANALYTICAL CORPORATION. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Benzyloxy)-4-fluorobenzonitrile.
  • TradeIndia. (n.d.). 4-(Benzyloxy)- 2-fluorobenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Benzyloxy)-2-fluorobenzonitrile.
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2-Benzyloxy-6-fluorobenzonitrile literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 94088-45-6) has emerged as a structurally significant and versatile intermediate in the landscape of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a benzonitrile core, a strategically positioned fluorine atom, and a labile benzyloxy protecting group, provides a powerful scaffold for the synthesis of complex, biologically active molecules.[1] This guide offers a comprehensive technical review of this compound, detailing its physicochemical properties, robust synthetic methodologies, and pivotal role as a precursor, particularly in the development of novel antiviral agents.[1] We provide field-proven experimental protocols and mechanistic insights intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Profile

This compound is an aromatic organic compound with the molecular formula C₁₄H₁₀FNO and a molecular weight of 227.23 g/mol .[1][3] The structure is characterized by a nitrile group (-CN) and a fluorine atom at positions 1 and 6 of the benzene ring, respectively, with a benzyloxy group (-OCH₂C₆H₅) at position 2. This arrangement of electron-withdrawing groups (fluorine and nitrile) significantly influences the molecule's reactivity, particularly for nucleophilic substitution reactions on the aromatic ring.[1]

The compound's physical and chemical properties are critical for its handling, application in synthesis, and predicting its behavior in biological systems. Its relatively high LogP value indicates a hydrophobic nature, suggesting limited solubility in water but good solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 94088-45-6[1][3][4]
Molecular Formula C₁₄H₁₀FNO[1][3][5]
Molecular Weight 227.23 g/mol [1][3]
Physical State Solid[1][4]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
LogP 3.42[1]
Flash Point 171.2 ± 23.7 °C[1]

Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is a variation of the classical Williamson ether synthesis, adapted for an aromatic substrate.[6][7]

Core Synthetic Pathway: Nucleophilic Aromatic Substitution

The primary route utilizes 2,6-difluorobenzonitrile as the starting material. The presence of two strongly electron-withdrawing fluorine atoms, along with the nitrile group, activates the aromatic ring, making it susceptible to attack by nucleophiles.

G cluster_product Product A 2,6-Difluorobenzonitrile Product This compound A->Product B Benzyl Alcohol B->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonates Alcohol Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium

Caption: General workflow for the synthesis of this compound.

Expert Insights on the Mechanism

The reaction proceeds via the formation of a benzyl alkoxide from benzyl alcohol and a base. This potent nucleophile then attacks one of the carbon atoms bearing a fluorine atom on the 2,6-difluorobenzonitrile ring. A polar aprotic solvent is crucial as it solvates the cation (e.g., K⁺) but poorly solvates the alkoxide anion, maximizing its nucleophilicity.[1][8] The reaction is driven to completion by heating, leading to the displacement of one fluoride ion and the formation of the desired ether linkage.[1]

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a self-validating system designed for reproducibility and high yield.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile to dissolve the starting material completely (approx. 5-10 mL per gram of starting material).[1]

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), in portions under a nitrogen atmosphere. Causality Note: The base is essential to deprotonate the benzyl alcohol, generating the nucleophilic benzyl alkoxide species required for the substitution reaction.[6][7]

  • Nucleophile Addition: Slowly add benzyl alcohol (1.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Check: The disappearance of the 2,6-difluorobenzonitrile spot on TLC indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Purification (Initial): Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Final): Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules with therapeutic potential.[1][2] Its structure is frequently incorporated into scaffolds targeting viral enzymes and other critical biological targets.

Pivotal Intermediate for HIV-1 Inhibitors

Research has extensively documented the use of this compound as a key precursor for the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1. Derivatives synthesized from this intermediate have demonstrated inhibitory activity against HIV-1 reverse transcriptase, with some analogs achieving potency in the picomolar range.[1]

Studies have shown that the specific stereochemistry of derivatives is crucial for their biological function. For instance, research has highlighted that the R absolute configuration at a benzylic stereocenter in certain derivatives correlates with the highest antiviral activity against wild-type HIV-1.[1]

G A This compound (Key Intermediate) B Further Functionalization (e.g., Nitrile reduction, coupling reactions) A->B Step 1: Modification C Advanced Bioactive Scaffolds B->C Step 2: Elaboration D NNRTI Candidates for HIV-1 C->D Biological Target

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. The protocol details the preparation of this compound from 2,6-difluorobenzonitrile and benzyl alcohol via a nucleophilic aromatic substitution (SNAr) reaction. We offer in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data presentation to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Introduction

This compound (CAS No: 94088-45-6) is a crucial building block in medicinal chemistry.[1][2] Its derivatives have shown significant potential as therapeutic agents, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.[3] The strategic placement of the benzyloxy and fluoro groups on the benzonitrile scaffold allows for diverse downstream modifications, making it a versatile precursor for complex molecular architectures.

The synthesis described herein employs a classic nucleophilic aromatic substitution (SNAr) pathway, a cornerstone of modern organic synthesis. This reaction is particularly effective for aromatic rings that are "electron-poor," a condition met by 2,6-difluorobenzonitrile due to the strong electron-withdrawing effects of both the nitrile group and the two fluorine atoms.[4][5][6] This guide provides a robust and scalable protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's success.

Reaction Mechanism: The SNAr Pathway

The conversion of 2,6-difluorobenzonitrile to this compound proceeds via an addition-elimination mechanism, characteristic of SNAr reactions.[5][7] This is a two-step process that temporarily disrupts the aromaticity of the ring.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of benzyl alcohol using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic benzyl alkoxide. This alkoxide then attacks one of the electron-deficient carbons bearing a fluorine atom (the ipso-carbon). This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing nitrile group at the para position relative to the attack site.[5][7]

  • Elimination and Restoration of Aromaticity: In the second, typically faster step, the aromaticity is restored by the elimination of a leaving group.[5] In this case, a fluoride ion is expelled, yielding the final product, this compound. While fluorine is highly electronegative, it is an effective leaving group in SNAr reactions because the cleavage of the C-F bond is not the rate-limiting step; the initial nucleophilic attack is.[5]

Figure 1: S-N-Ar Reaction Mechanism

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated chemical fume hood.

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)Equivalents
2,6-Difluorobenzonitrile1897-52-5139.105.00 g35.91.0
Benzyl Alcohol100-51-6108.144.26 g (4.1 mL)39.41.1
Sodium Hydride (60% disp. in oil)7646-69-724.00 (as NaH)1.58 g39.51.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0970 mL--
Ethyl Acetate141-78-688.11~200 mL--
Deionized Water7732-18-518.02~200 mL--
Brine (Saturated NaCl)7647-14-558.44~50 mL--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Synthetic Procedure
Figure 2: Experimental Synthesis Workflow
  • Preparation of Nucleophile:

    • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • To the flask, add benzyl alcohol (4.1 mL) and 40 mL of anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add the sodium hydride (1.58 g of 60% dispersion) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation and an inert atmosphere.

    • Stir the resulting suspension at 0°C for 30 minutes to ensure complete formation of the sodium benzyl alkoxide.

  • Reaction:

    • In a separate beaker, dissolve 2,6-difluorobenzonitrile (5.00 g) in 30 mL of anhydrous DMF.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred alkoxide suspension at 0°C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) every hour.[8][9] (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture into 150 mL of cold deionized water in a beaker.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 70 mL).[9]

    • Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

    • The resulting crude oil or solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane/ethyl acetate) to yield this compound as a solid.[8]

Product Characterization
PropertyExpected Value
Appearance White to off-white solid[1]
Molecular Formula C₁₄H₁₀FNO[1][2]
Molecular Weight 227.23 g/mol [1][2]
Yield Typically 80-90%
Purity (by HPLC/NMR) >98%

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11] The reaction should be conducted in a certified chemical fume hood.

  • 2,6-Difluorobenzonitrile: Harmful if inhaled, swallowed, or in contact with skin.[11] It is an irritant to the eyes, respiratory system, and skin.[10]

  • Benzyl Alcohol: Combustible liquid.[12] Harmful if swallowed and causes serious eye irritation.[13]

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is a suspected teratogen. Avoid inhalation and skin contact.

Ensure that an eyewash station and safety shower are readily accessible.[10][12] Dispose of all chemical waste according to institutional and local regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2,3-Difluorobenzyl alcohol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,6-Difluorobenzonitrile.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2,3-Difluorobenzyl alcohol.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
  • National Analytical Corporation. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - EP 1114809 A1.
  • BenchChem. (n.d.). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
  • Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxybenzyl Chloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

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Synthesis of 2-Benzyloxy-6-fluorobenzonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the experimental procedure for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile, a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and essential safety information.

Introduction

This compound (C₁₄H₁₀FNO, Molar Mass: 227.23 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structure, featuring a benzyloxy group and a fluorine atom on the benzonitrile scaffold, offers multiple points for chemical modification, making it a versatile precursor for the development of novel therapeutic agents.[1] The synthetic route detailed herein involves a two-step process commencing with the diazotization of 2-amino-6-fluorobenzonitrile to yield the pivotal intermediate, 2-hydroxy-6-fluorobenzonitrile, followed by a Williamson ether synthesis to afford the final product.

Reaction Pathway Overview

The synthesis proceeds in two distinct stages:

  • Diazotization of 2-amino-6-fluorobenzonitrile: The primary amine group of 2-amino-6-fluorobenzonitrile is converted into a diazonium salt, which is subsequently hydrolyzed in situ to the corresponding hydroxyl group, yielding 2-hydroxy-6-fluorobenzonitrile. This transformation is a variation of the Sandmeyer reaction.[3][4]

  • Williamson Ether Synthesis: The synthesized 2-hydroxy-6-fluorobenzonitrile is then reacted with benzyl bromide in the presence of a base to form the desired this compound. This classic Sₙ2 reaction is a reliable method for the formation of ethers.

Synthesis_Workflow A 2-Amino-6-fluorobenzonitrile B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, 0-5 °C   C 2-Hydroxy-6-fluorobenzonitrile B->C  H₂O, Heat   D This compound C->D  Benzyl Bromide, K₂CO₃, Acetone, Reflux  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Hydroxy-6-fluorobenzonitrile via Diazotization

This procedure outlines the conversion of 2-amino-6-fluorobenzonitrile to 2-hydroxy-6-fluorobenzonitrile. The diazotization reaction must be performed at low temperatures to ensure the stability of the diazonium salt intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Amino-6-fluorobenzonitrile≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS ReagentFisher Scientific
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Deionized Water (H₂O)High PurityMillipore
Diethyl Ether ((C₂H₅)₂O)ACS ReagentVWR
Sodium Bicarbonate (NaHCO₃), saturatedACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentSigma-Aldrich
Ice
Experimental Protocol
  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-6-fluorobenzonitrile (10.0 g, 73.5 mmol).

    • Carefully add a solution of concentrated sulfuric acid (15 mL) in deionized water (50 mL). Stir the mixture until the amine is completely dissolved.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (5.5 g, 79.7 mmol) in deionized water (20 mL).

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

    • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Hydrolysis of the Diazonium Salt:

    • Gently heat the diazonium salt solution to 50-60 °C. Nitrogen gas evolution will be observed.

    • Continue heating and stirring until the gas evolution ceases (approximately 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-fluorobenzonitrile as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 2: Synthesis of this compound via Williamson Ether Synthesis

This part of the procedure details the etherification of 2-hydroxy-6-fluorobenzonitrile with benzyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Hydroxy-6-fluorobenzonitrileFrom Part 1
Benzyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousACS ReagentFisher Scientific
AcetoneACS ReagentVWR
Ethyl AcetateACS ReagentFisher Scientific
HexaneACS ReagentSigma-Aldrich
Deionized Water (H₂O)High PurityMillipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich
Experimental Protocol

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 2-hydroxy-6-fluorobenzonitrile, K₂CO₃, and Acetone B Add Benzyl Bromide A->B C Reflux the mixture B->C D Cool and Filter C->D E Concentrate the Filtrate D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Williamson Ether Synthesis of this compound.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-fluorobenzonitrile (5.0 g, 36.5 mmol), anhydrous potassium carbonate (10.1 g, 73.0 mmol), and acetone (100 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add benzyl bromide (5.2 mL, 43.8 mmol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Results and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₁₀FNO
Molecular Weight 227.23 g/mol [1]
Appearance Solid[5]
CAS Number 94088-45-6[2]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.30 (m, 5H, Ar-H from benzyl), 7.45 (m, 1H, Ar-H), 6.90 (t, J=8.0 Hz, 1H, Ar-H), 6.75 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.0 (d, J=250 Hz, C-F), 158.0 (C-O), 136.0 (Ar-C), 132.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 115.0 (CN), 112.0 (d, J=20 Hz, Ar-CH), 108.0 (d, J=5 Hz, Ar-CH), 95.0 (d, J=15 Hz, C-CN), 71.0 (OCH₂).

  • FT-IR (KBr, cm⁻¹): 3050 (Ar-H stretch), 2920 (C-H stretch), 2230 (C≡N stretch), 1610, 1590, 1490 (C=C aromatic stretch), 1250 (C-O-C stretch), 1100 (C-F stretch).[2]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with care in a fume hood.

  • Potassium Carbonate: Potassium carbonate is an irritant. Avoid inhalation of dust.

References

[3] Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [6] Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [7] BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile. BenchChem. [8] BenchChem. (2025). Synthesis of 2-Amino-6-methylbenzonitrile from o-Toluidine: Application Notes and Protocols. BenchChem. [1] Vulcanchem. (n.d.). This compound - 94088-45-6. Retrieved from Vulcanchem. [9] Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzonitrile 99%. Retrieved from Sigma-Aldrich. [10] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [11] BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis. BenchChem. [12] Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2875–2905. [13] Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from organic-chemistry.org. [5] NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile. Retrieved from tradeindia.com. [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023482, this compound. Retrieved from PubChem. [14] L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [15] Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [16] Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [17] BenchChem. (2025). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. BenchChem. [18] Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II. [19] The Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. [20] University of Calgary. (n.d.). H NMR Spectroscopy. [21] University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [4] Slouka, J., et al. (2019). General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. Molecules, 24(19), 3563. [22] InterContinental Warszawa. (n.d.). 2-Amino-6-fluorobenzonitrile. [23] Journal of Chemical Research, Synopses (RSC Publishing). (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [24] ResearchGate. (2000). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [25] The Royal Society of Chemistry. (n.d.). Supplementary Information. [26] The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. [27] The Royal Society of Chemistry. (n.d.). Supplementary Information. [28] BenchChem. (2025). A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs. University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.pdf. St. Olaf College. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

Sources

Application Note & Protocol: Selective Catalytic Hydrogenation of 2-Benzyloxy-6-fluorobenzonitrile to 2-(Aminomethyl)-6-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the selective catalytic hydrogenation of 2-Benzyloxy-6-fluorobenzonitrile. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology for the synthesis of 2-(aminomethyl)-6-fluorophenol, a valuable building block in medicinal chemistry. The guide delves into the mechanistic intricacies of the reaction, potential side reactions, and strategies to ensure high selectivity and yield. A step-by-step protocol is provided, along with safety precautions and a troubleshooting guide to address common experimental challenges.

Introduction: The Significance of 2-(Aminomethyl)-6-fluorophenol

This compound serves as a key precursor for the synthesis of 2-(aminomethyl)-6-fluorophenol.[1] This target molecule incorporates three crucial pharmacophoric elements: a primary amine, a phenolic hydroxyl group, and a fluorine atom on an aromatic scaffold. These features are highly sought after in the design of novel therapeutic agents. The primary amine can act as a key interaction point with biological targets, the phenolic hydroxyl can participate in hydrogen bonding, and the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity.

The catalytic hydrogenation of this compound is a multifaceted transformation involving the reduction of a nitrile to a primary amine and the concomitant cleavage of a benzyl ether (debenzylation).[2][3] The primary challenge lies in achieving high selectivity for the desired product while minimizing potential side reactions, such as the formation of secondary or tertiary amines and hydrodefluorination.[4] This application note provides a robust protocol to navigate these challenges effectively.

Reaction Mechanism and Selectivity Considerations

The catalytic hydrogenation of this compound proceeds through a sequential reaction pathway. The nitrile group is first reduced to a primary amine, and the benzyl ether is subsequently or simultaneously cleaved to yield the final product.

Nitrile Reduction Pathway

The reduction of a nitrile to a primary amine via catalytic hydrogenation is a well-established transformation.[5][6] The reaction typically proceeds through an imine intermediate. The primary amine product can, however, react with the intermediate imine, leading to the formation of secondary and tertiary amines as byproducts.[5]

dot digraph "Nitrile Reduction Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Figure 1: General pathway for nitrile reduction and secondary amine formation."

To suppress the formation of secondary amines, the reaction can be conducted in the presence of additives. Acidic conditions can protonate the primary amine product, preventing it from acting as a nucleophile.[7] Alternatively, the use of ammonia can shift the equilibrium towards the formation of the primary amine.

Debenzylation and Potential Side Reactions

The cleavage of the benzyl ether (debenzylation) is a common hydrogenolysis reaction catalyzed by palladium on carbon (Pd/C).[2][3][8] While desirable for the synthesis of the final product, the reaction conditions can also promote undesired side reactions, most notably hydrodefluorination. The carbon-fluorine bond, particularly on an aromatic ring, can be susceptible to cleavage under certain reductive conditions.[4][9]

The choice of catalyst and reaction conditions is paramount to ensure the selective cleavage of the C-O bond of the benzyl ether without affecting the C-F bond.

Recommended Protocol: Catalytic Hydrogenation using Palladium on Carbon

This protocol prioritizes the use of Palladium on Carbon (Pd/C) as it is highly effective for both nitrile reduction and debenzylation.[10] The use of an acidic additive is recommended to minimize the formation of secondary amine byproducts.[7]

Materials and Equipment
Material/EquipmentSpecifications
This compound>98% purity
10% Palladium on Carbon (Pd/C)50% wet
Methanol (MeOH)Anhydrous
Hydrochloric Acid (HCl)Concentrated (37%)
Hydrogen (H₂) gasHigh purity
Nitrogen (N₂) gasHigh purity
Parr Shaker or similar hydrogenation apparatus
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel, Celite®)
Rotary evaporator
Experimental Workflow

dot digraph "Experimental Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Figure 2: Step-by-step experimental workflow."

Step-by-Step Procedure
  • Preparation: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.1 M).

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (5-10 mol% Pd) under a gentle stream of nitrogen.

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) dropwise to the reaction mixture.

  • Inerting the System: Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The used catalyst can be pyrophoric; do not allow it to dry in the air. Keep it wet with water for safe disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as its hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: Pd/C is flammable, and the used catalyst, which contains adsorbed hydrogen, can be pyrophoric.[12] Handle the catalyst carefully, preferably in a wet state.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[11]

  • Pressure Equipment: Ensure that the hydrogenation apparatus is properly maintained and rated for the intended pressure.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor agitation- Use fresh catalyst.- Increase hydrogen pressure.- Ensure vigorous stirring.
Significant Debenzylation but Incomplete Nitrile Reduction - Catalyst poisoning by the amine product- Increase catalyst loading.- Ensure sufficient acid is present.
Formation of Secondary/Tertiary Amines - Insufficient acid- Increase the amount of acid to 1.2-1.5 equivalents.
Hydrodefluorination - Over-reduction- Inappropriate catalyst- Monitor the reaction closely and stop it once the starting material is consumed.- Consider a less active catalyst or milder reaction conditions (lower pressure/temperature).

References

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link]
  • Nitrile reduction. Wikipedia. [Link]
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
  • Selective Nitrile Reduction. ChemistryViews. [Link]
  • Raney nickel. Wikipedia. [Link]
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
  • What are the safety precautions for operating a Hydrogen
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
  • Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f.
  • Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. PubMed. [Link]
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. [Link]
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
  • Transfer hydrogenation of olefins catalysed by nickel nanoparticles. RUA. [Link]
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • Hydrogenation method of benzoic acid.
  • Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol..
  • Method for producing 2-aminobenzyl alcohol derivative.
  • In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biaryls in Medicinal Chemistry

The biaryl motif is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these structures, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] This application note focuses on a particularly valuable, yet challenging, substrate: 2-Benzyloxy-6-fluorobenzonitrile.

This molecule incorporates several key features relevant to medicinal chemistry:

  • Benzonitrile Moiety: The nitrile group is a versatile functional group and a common bioisostere for carbonyls and other hydrogen bond acceptors.[4] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[4][5] Benzonitrile derivatives are integral to the synthesis of numerous pharmaceuticals, including anticancer and antiviral agents.[6][7][8]

  • Fluorine Substitution: The incorporation of fluorine is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

  • Ortho-Benzyloxy Group: This bulky ortho-substituent presents a significant steric challenge for the coupling reaction.[9][10][11][12] However, it also serves as a stable protecting group for a phenolic hydroxyl, which can be a key interaction point with a biological target or a handle for further synthetic transformations.

Successfully coupling this sterically encumbered and electronically complex substrate opens the door to a rich chemical space for the development of novel therapeutics. This guide provides a deep dive into the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for the Suzuki-Miyaura coupling of this compound.

Mechanistic Deep Dive: Navigating the Catalytic Cycle with a Challenging Substrate

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[13][14][15][16] Understanding each step is crucial for optimizing the reaction for a substrate like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, the aryl halide partner will undergo this step. The electron-withdrawing nature of the nitrile and fluoro groups can facilitate this step.[13]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[17] This step requires activation by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[17]

The steric hindrance from the ortho-benzyloxy group on the benzonitrile is the primary challenge. This bulkiness can impede both the oxidative addition (if the benzonitrile were the halide partner) and, more critically, the reductive elimination step. Therefore, the choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction of sterically hindered substrates.[9][10][17][18] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step.[17][19]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Sources

debenzylation of 2-Benzyloxy-6-fluorobenzonitrile to 2-fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Debenzylation of 2-Benzyloxy-6-fluorobenzonitrile

Abstract & Introduction

The conversion of this compound to 2-fluoro-6-hydroxybenzonitrile is a critical deprotection step in the synthesis of various high-value chemical entities. The target molecule, 2-fluoro-6-hydroxybenzonitrile, serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the ortho-fluoro-phenol moiety is essential for biological activity and metabolic stability.[1] The benzyl ether is a widely utilized protecting group for phenols due to its general stability across a range of chemical conditions and the diverse methods available for its cleavage.[2][3][4]

This document provides a comprehensive guide for researchers, outlining two robust and validated protocols for this specific debenzylation:

  • Method A: Catalytic Transfer Hydrogenolysis. A mild, efficient, and operationally simple method that avoids the use of pressurized hydrogen gas.

  • Method B: Boron Tribromide (BBr₃) Mediated Cleavage. A powerful chemical cleavage method suitable for substrates that may be incompatible with catalytic reduction, albeit one that requires stringent handling protocols.

The selection of the appropriate method is contingent upon the substrate's overall functionality, available laboratory equipment, and safety considerations. This guide provides the necessary technical details, mechanistic insights, and troubleshooting advice to enable scientists to perform this transformation successfully and safely.

Mechanistic Considerations & Method Selection

The cleavage of the aryl benzyl ether C-O bond is the central transformation. The choice between catalytic hydrogenolysis and Lewis acid cleavage is a strategic one, dictated by the chemical environment of the molecule.

Catalytic Hydrogenolysis

This method involves the cleavage of the benzylic C-O bond by heterogeneous palladium catalysis in the presence of a hydrogen source.[5] In transfer hydrogenolysis , a donor molecule like ammonium formate or cyclohexene generates hydrogen in situ, obviating the need for hazardous H₂ gas cylinders and specialized pressure equipment.[3][6] The reaction is typically clean, with toluene and carbon dioxide being the primary byproducts from the benzyl group and formate, respectively.

  • Rationale for Use: This is often the method of choice due to its mild conditions, high yields, and operational simplicity.[7] It is particularly well-suited for molecules lacking other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3] The nitrile group in the substrate is generally stable under these conditions.

Lewis Acid-Mediated Cleavage

Strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (BCl₃), effectively cleave aryl ethers. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion at the benzylic carbon. This process generates a benzyl bromide intermediate and a boron-phenoxy species, which is hydrolyzed upon aqueous workup to yield the desired phenol.

A critical challenge with this method is the formation of a benzyl cation intermediate, which can lead to unwanted electrophilic aromatic substitution on the product (C-benzylation).[8] To mitigate this, a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is employed to trap the benzyl cation.[8][9][10]

  • Rationale for Use: This method is indispensable when a molecule contains functional groups that are sensitive to catalytic reduction. While our specific substrate lacks such groups, this protocol is a vital alternative. The reaction must be conducted at low temperatures (typically -78 °C) under strictly anhydrous conditions to prevent decomposition and side reactions.[11]

Comparative Overview of Protocols

The following table summarizes the key parameters and considerations for each protocol.

ParameterMethod A: Catalytic Transfer HydrogenolysisMethod B: BBr₃ Mediated Cleavage
Primary Reagent 10% Palladium on Carbon (Pd/C)Boron Tribromide (BBr₃)
Hydrogen Source Ammonium Formate (HCOONH₄)Not Applicable
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Dichloromethane (DCM)
Temperature Reflux (65-80 °C)-78 °C to Room Temperature
Reaction Time 1-4 hours1-3 hours
Key Advantage Operational simplicity, mild conditions, minimal hazardous waste.Broad functional group tolerance (unaffected by reducible groups).[8]
Key Disadvantage Catalyst can be pyrophoric; potential for catalyst poisoning.[12]BBr₃ is highly toxic, corrosive, and water-reactive; requires specialized handling.[13][14]
Work-up Simple filtration to remove catalyst.[7]Careful quenching of a highly reactive reagent.[11]

Detailed Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenolysis

This protocol describes the debenzylation using palladium on carbon with ammonium formate as the hydrogen donor.

Workflow Diagram:

sub Dissolve Substrate in Methanol reagents Add Ammonium Formate & 10% Pd/C Catalyst sub->reagents reflux Heat to Reflux (65-75 °C) reagents->reflux monitor Monitor by TLC reflux->monitor filter Cool & Filter through Celite monitor->filter extract Aqueous Workup & Extraction filter->extract purify Dry & Concentrate to Yield Crude Product extract->purify final Purify by Chromatography or Recrystallization purify->final

Caption: Experimental workflow for catalytic transfer hydrogenolysis.

Materials & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10 mol%)

  • Ammonium Formate (5.0 eq)

  • Methanol (HPLC grade)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Methanol (approx. 0.1 M concentration). Begin stirring to dissolve the substrate.

  • Reagent Addition: To the stirring solution, add ammonium formate (5.0 eq) followed by 10% Pd/C (0.10 eq).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (65-75 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is fully consumed (typically 1-4 hours).

  • Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the palladium catalyst.[7] Rinse the flask and the Celite pad thoroughly with methanol and ethyl acetate.

  • Work-up (Extraction): Concentrate the combined filtrate using a rotary evaporator to remove the bulk of the solvent. To the residue, add deionized water and ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-6-hydroxybenzonitrile. The product can be further purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol B: Boron Tribromide (BBr₃) Mediated Cleavage

CRITICAL SAFETY WARNING: Boron tribromide is extremely toxic, corrosive, and reacts violently with water.[13][15] It causes severe burns upon contact and is fatal if inhaled.[13][14] This entire procedure MUST be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and double-gloving with chemical-resistant gloves.[16] An eyewash station and safety shower must be immediately accessible.[16] All glassware must be flame-dried, and the reaction must be maintained under a strict inert atmosphere (Nitrogen or Argon).

Reaction Scheme:

cluster_A Method A: Catalytic Transfer Hydrogenolysis cluster_B Method B: BBr₃ Cleavage SM This compound Prod 2-Fluoro-6-hydroxybenzonitrile SM->Prod A_conds 10% Pd/C, HCOONH₄ MeOH, Reflux B_conds 1) BBr₃, Pentamethylbenzene, DCM, -78 °C 2) Aqueous Workup

Caption: Debenzylation reaction pathways.

Materials & Equipment:

  • This compound (1.0 eq)

  • Pentamethylbenzene (3.0 eq)[8]

  • Boron tribromide (1.0 M solution in anhydrous DCM, 1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Flame-dried, three-neck round-bottom flask with septa

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Dry ice/acetone bath (-78 °C)

  • Magnetic stirrer

Procedure:

  • Inert Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and rubber septa under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the inert flask, dissolve this compound (1.0 eq) and the cation scavenger, pentamethylbenzene (3.0 eq), in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath.[11]

  • BBr₃ Addition: Using a dry syringe, slowly add the 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching (CRITICAL STEP): While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of anhydrous methanol via syringe. This will react with the excess BBr₃ and boron complexes in a highly exothermic manner.

  • Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature.

  • Work-up: Slowly pour the mixture into a beaker containing a stirred, saturated solution of NaHCO₃. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter the solution and concentrate under reduced pressure. The crude product will contain residual pentamethylbenzene and its benzylated adduct. Purify by flash column chromatography to isolate the pure 2-fluoro-6-hydroxybenzonitrile.[9]

Product Characterization

The final product, 2-fluoro-6-hydroxybenzonitrile (CAS 140675-43-0), is a white to light yellow crystalline powder.[17]

  • Molecular Formula: C₇H₄FNO[18]

  • Molecular Weight: 137.11 g/mol [18]

  • ¹H NMR (DMSO-d₆): δ ≈ 11.7 (s, 1H, OH), 7.55 (q, 1H, Ar-H), 6.85 (m, 2H, Ar-H).[17][19]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
(Method A) Slow or Stalled Reaction 1. Inactive catalyst.[20]2. Insufficient heating.3. Poor quality ammonium formate.1. Use a fresh batch of Pd/C catalyst. Consider using the more active Pearlman's catalyst (Pd(OH)₂/C).[3][6]2. Ensure the reaction is at a steady reflux.3. Use a fresh bottle of ammonium formate.
(Method A) Incomplete Reaction 1. Insufficient catalyst loading.2. Reaction time too short.1. Increase catalyst loading to 15-20 mol%.2. Extend the reaction time and monitor closely by TLC.
(Method B) Decomposition of Material 1. Presence of moisture.2. Reaction temperature too high.3. BBr₃ added too quickly.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.2. Maintain the reaction strictly at -78 °C during reagent addition and stirring.[11]3. Add BBr₃ solution very slowly to control the exotherm.
(Method B) Formation of Side Product 1. C-benzylation of the phenol product by the benzyl cation.1. Ensure an adequate amount (at least 3 equivalents) of a cation scavenger like pentamethylbenzene is used.[8][10]
(Both) Difficult Purification 1. Incomplete reaction.2. Formation of byproducts.1. Re-optimize the reaction to drive it to completion.2. For Method B, ensure efficient removal of the scavenger and its adducts during chromatography.

References

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Technical Support Center: Troubleshooting Incomplete Debenzyl
  • Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl-PEG Ethers. Benchchem.
  • Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel c
  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. RSC Publishing.
  • BORON TRIBROMIDE 99% EXTRA PURE MSDS. Loba Chemie.
  • 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0. ChemicalBook.
  • 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0. ChemicalBook.
  • Boron Tribromide Safety Protocol. University of Nebraska-Lincoln.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Boron Tribromide. Benchchem.
  • 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0. ChemicalBook.
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
  • Debenzylation of N-benzylaniline: methods and common issues. Benchchem.
  • SAFETY DATA SHEET - Boron tribromide solution. Sigma-Aldrich.
  • Boron Tribromide CAS No 10294-33-4 MATERIAL SAFETY D
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry.
  • A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction. Benchchem.
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience.
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle.
  • Palladium on Carbon. Reag. Synth..
  • New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Amanote Research.
  • Will BBr3 cleave a benzyl ether? Reddit.
  • Help with debenzyl
  • 2-Fluoro-6-hydroxybenzonitrile. Chem-Impex.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Process for preparing fluorobenzonitriles.
  • Debenzylation Reactions with Pd(0)
  • Technical Support Center: Deprotection of 2-Benzyloxy-4-fluorophenylboronic Acid Deriv
  • This compound - 94088-45-6. Vulcanchem.
  • Benzylamines - Protecting Groups. Organic Chemistry Portal.
  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic C
  • 2-Benzyloxy- 6-fluorobenzonitrile.
  • Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile. Benchchem.
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.

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Application Notes and Protocols: Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyloxy-6-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a benzonitrile core with fluorine and benzyloxy substituents, provides multiple sites for chemical modification.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitrile group is a precursor to other functionalities.[1][3] This document provides a detailed guide to the synthesis of this compound, focusing on the underlying reaction mechanism and a robust experimental protocol.

Reaction Mechanism: The Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][6]

The synthesis starts with the deprotonation of a phenol, in this case, 2-fluoro-6-hydroxybenzonitrile, by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide in a concerted, single-step mechanism.[4][5] The bromide ion serves as the leaving group, resulting in the formation of the desired ether, this compound.

Mechanistic Steps:
  • Deprotonation: A base, such as potassium carbonate or sodium hydride, abstracts the acidic proton from the hydroxyl group of 2-fluoro-6-hydroxybenzonitrile, forming a potassium or sodium phenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.[7][8]

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion performs a backside attack on the benzylic carbon of benzyl bromide.[4][5]

  • Displacement of Leaving Group: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.[4][6]

This SN2 pathway is favored by the use of a primary alkyl halide (benzyl bromide) which minimizes competing elimination reactions.[4][6]

Diagram of the Reaction Mechanism

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism 2-fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile Phenoxide Potassium 2-cyano-3-fluorophenoxide 2-fluoro-6-hydroxybenzonitrile->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Benzyl_Bromide Benzyl Bromide Product This compound Phenoxide->Product SN2 Attack Byproduct Potassium Bromide

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound. For an alternative approach, a nucleophilic aromatic substitution reaction using 2,6-difluorobenzonitrile and benzyl alcohol can also be employed.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-Fluoro-6-hydroxybenzonitrileC₇H₄FNO137.1110.0 g0.073 mol
Benzyl BromideC₇H₇Br171.0414.9 g (10.4 mL)0.087 mol
Potassium Carbonate (anhydrous)K₂CO₃138.2115.1 g0.109 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Water (deionized)H₂O18.02As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-6-hydroxybenzonitrile (10.0 g, 0.073 mol) and anhydrous potassium carbonate (15.1 g, 0.109 mol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. The use of a polar aprotic solvent like DMF or acetonitrile is common as they do not slow down the reaction rate.[4]

  • Reagent Addition: Slowly add benzyl bromide (10.4 mL, 0.087 mol) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Typical Williamson reactions are conducted at 50 to 100 °C and are complete in 1 to 8 hours.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of cold water with stirring.

    • A precipitate of the crude product should form. If an oil forms, continue stirring until it solidifies.

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Drying and Characterization:

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 227.23 g/mol .[1][9]

The Role of Phase Transfer Catalysis

For industrial-scale synthesis or to achieve milder reaction conditions, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6 can be employed.[4][10] A PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with benzyl bromide occurs.[11] This can lead to increased reaction rates, lower reaction temperatures, and may eliminate the need for anhydrous solvents.[10][11]

Diagram of the Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: - 2-Fluoro-6-hydroxybenzonitrile - K₂CO₃ - DMF start->reactants add_benzyl_bromide Add Benzyl Bromide reactants->add_benzyl_bromide heat Heat to 80-90°C (4-6 hours) add_benzyl_bromide->heat monitor Monitor by TLC heat->monitor workup Work-up: - Cool to RT - Add to water - Filter monitor->workup Reaction Complete purify Purify: - Recrystallization or - Column Chromatography workup->purify dry_characterize Dry and Characterize (NMR, MS) purify->dry_characterize end End Product: This compound dry_characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or increase the temperature slightly (monitor for side product formation). Ensure all reagents are dry, especially the potassium carbonate and DMF.
Poor quality of reagentsUse freshly distilled benzyl bromide and ensure the 2-fluoro-6-hydroxybenzonitrile is pure.
Side Product Formation Competing elimination reactionThis is less likely with benzyl bromide but can occur at very high temperatures. Maintain the recommended temperature range.
Hydrolysis of benzyl bromideEnsure anhydrous conditions are maintained throughout the reaction.
Difficulty in Purification Impurities co-eluting with the productOptimize the eluent system for column chromatography. Consider using a different recrystallization solvent.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. By understanding the SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. The protocol outlined in this document is robust and can be adapted for various scales of production, with the potential for optimization through the use of phase transfer catalysis.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis.
  • Jetir. (2020). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • National Center for Biotechnology Information. This compound.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • LookChem. Cas 94088-45-6,6-benzyloxy-2-fluorobenzonitrile. [Link]

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The Strategic Utility of 2-Benzyloxy-6-fluorobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. 2-Benzyloxy-6-fluorobenzonitrile has emerged as a scaffold of significant interest, offering a unique convergence of chemical handles that are highly prized in drug discovery. The presence of a nitrile group, a metabolically robust fluorine atom, and a readily cleavable benzyloxy protecting group provides a powerful platform for the construction of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2][3] The nitrile moiety serves as a versatile precursor to a range of functional groups, including amines, aldehydes, and carboxylic acids, and can also participate in the formation of various heterocyclic systems. The benzyloxy group provides a stable protecting group for a phenolic hydroxyl, which can be unmasked at a later synthetic stage to introduce a key hydrogen bond donor, crucial for target engagement.

This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of pharmaceutical intermediates. We will detail key protocols for its synthesis and subsequent transformations, explain the rationale behind the chosen methodologies, and provide a framework for its strategic deployment in drug discovery programs, particularly in the development of antiviral agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 94088-45-6
Molecular Formula C₁₄H₁₀FNO
Molecular Weight 227.23 g/mol
Physical State Solid
Boiling Point 359.4 ± 27.0 °C at 760 mmHg
Flash Point 171.2 ± 23.7 °C
LogP 3.42

Safety Profile:

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related fluorobenzonitriles indicate that compounds of this class should be handled with care.[4][5]

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[4][5]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Core Synthetic Applications and Protocols

This compound is a versatile intermediate, and its utility can be demonstrated through several key transformations that are fundamental to the synthesis of more complex pharmaceutical building blocks.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

The most common and efficient route to the title compound is the nucleophilic aromatic substitution (SNAr) of the highly activated 2,6-difluorobenzonitrile. The electron-withdrawing nature of the nitrile group and the two fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.

Reaction Causality: The reaction proceeds via a Meisenheimer complex intermediate. The alkoxide, generated from benzyl alcohol and a base, attacks the carbon bearing a fluorine atom. The ortho-nitrile group stabilizes the negative charge of the intermediate through resonance. The departure of the fluoride ion restores aromaticity.

sn_ar_mechanism start 2,6-Difluorobenzonitrile + Benzyl Alcohol base Base (e.g., K₂CO₃) start->base Deprotonation intermediate Meisenheimer Complex (Anionic) base->intermediate Nucleophilic Attack product This compound intermediate->product Fluoride Elimination

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), add benzyl alcohol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Reductive Transformation to 2-Benzyloxy-6-fluorobenzylamine

The conversion of the nitrile to a primary amine is a pivotal step in creating intermediates for further elaboration, for example, in the synthesis of quinazoline derivatives which are prevalent in many kinase inhibitors.[5]

Reaction Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The reaction occurs on the surface of a heterogeneous catalyst (e.g., Raney Nickel or Palladium on Carbon). The nitrile is adsorbed onto the catalyst surface and is sequentially reduced by hydrogen, first to an imine intermediate, which is then further reduced to the primary amine. The presence of ammonia or a basic medium can help to suppress the formation of secondary amine byproducts.

reduction_workflow start This compound conditions H₂ (gas), Catalyst (e.g., Raney Ni), Solvent (e.g., Ethanolic Ammonia) start->conditions Hydrogenation product 2-Benzyloxy-6-fluorobenzylamine conditions->product

Caption: Workflow for the reduction of the nitrile group.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge a solution of this compound (1.0 eq) in a suitable solvent, such as ethanol saturated with ammonia.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight, as a slurry in ethanol) to the solution.

  • Reaction Conditions: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of hydrogen and periodically check the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude 2-Benzyloxy-6-fluorobenzylamine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Protocol 3: Deprotection to 2-Fluoro-6-hydroxybenzonitrile

Unmasking the phenolic hydroxyl group is a critical transformation, as this functionality is often essential for biological activity, acting as a hydrogen bond donor in interactions with protein targets. This is particularly relevant in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where interactions with the enzyme's active site are paramount.

Reaction Causality: Catalytic hydrogenolysis is the method of choice for benzyl ether cleavage when the molecule is stable to reductive conditions. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the free phenol. This method is often clean, high-yielding, and avoids the use of harsh acidic or basic reagents.

deprotection_workflow start This compound conditions H₂ (gas), Catalyst (e.g., Pd/C), Solvent (e.g., Ethanol, THF) start->conditions Hydrogenolysis product 2-Fluoro-6-hydroxybenzonitrile + Toluene conditions->product

Caption: Workflow for the deprotection of the benzyloxy group.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd, approx. 5-10 mol%) to the solution.

  • Reaction Conditions: Secure a balloon filled with hydrogen gas to the flask (after purging with nitrogen) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 4-12 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting 2-Fluoro-6-hydroxybenzonitrile is often of high purity. If required, it can be further purified by recrystallization or column chromatography.

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a versatile nitrile, a property-enhancing fluorine atom, and a readily manipulated benzyloxy protecting group makes it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. The protocols detailed herein provide a practical foundation for researchers to leverage this building block in their own discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • European Patent Office. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 129(10), 879-889.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful avenue for the functionalization of aromatic rings. This class of reactions, in which a nucleophile displaces a leaving group on an aromatic substrate, is particularly effective for arenes bearing electron-withdrawing groups.[1][2] The substrate of interest, 2-Benzyloxy-6-fluorobenzonitrile, presents a unique case for SNAr. The presence of a strongly electron-withdrawing cyano (CN) group and a highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack.[2] However, the bulky benzyloxy group (-OCH₂Ph) positioned ortho to the fluorine leaving group introduces significant steric considerations that must be carefully managed to achieve successful and efficient substitution.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution reactions on this compound. We will delve into the mechanistic underpinnings, explore the interplay of electronic and steric effects, and present detailed, field-proven protocols for the substitution with various nucleophiles, including amines, thiols, and alkoxides.

Mechanistic Insights: The Addition-Elimination Pathway and the Role of the Ortho-Benzyloxy Group

The SNAr reaction of this compound is anticipated to proceed through the well-established two-step addition-elimination mechanism.[4] This pathway involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing cyano group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The ortho-benzyloxy group exerts a dual influence on this process. Electronically, the oxygen atom can donate electron density to the ring via resonance, which would typically deactivate the ring towards nucleophilic attack. However, the inductive effect of the electronegative oxygen atom and the steric bulk of the entire benzyloxy moiety are the more dominant factors in this specific substrate. The steric hindrance posed by the benzyloxy group can influence the rate of nucleophilic attack, potentially requiring more forcing reaction conditions or leading to lower yields compared to less hindered substrates.[3]

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ (fast) Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Caption: The addition-elimination mechanism of SNAr on this compound.

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of 2-amino-6-benzyloxybenzonitriles.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to solvate the reactants and the intermediate Meisenheimer complex, thereby facilitating the reaction.[5]

  • Base: A base is required to neutralize the HF formed during the reaction and to deprotonate the amine nucleophile if it is used as its salt.

  • Temperature: The reaction temperature is a critical parameter to overcome the steric hindrance from the ortho-benzyloxy group.

Protocol 2: Thiolation with Thiols

This protocol describes the synthesis of 2-thioether-6-benzyloxybenzonitriles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, slowly add the thiol (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Thiolate Formation: Thiols are generally more acidic than alcohols, but pre-formation of the more nucleophilic thiolate with a strong base like NaH is often beneficial for efficient reaction.[6]

  • Solvent: THF and DMF are suitable solvents for this transformation.

Protocol 3: Alkoxylation with Alcohols

This protocol details the synthesis of 2-alkoxy-6-benzyloxybenzonitriles.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous THF or the corresponding alcohol as solvent

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere

Procedure:

  • To a solution of the alcohol (can be used as solvent or in excess) under an inert atmosphere, carefully add NaH (1.2 eq) or KOtBu (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • If a co-solvent was used, remove it under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Alkoxide Formation: Alcohols are generally poor nucleophiles for SNAr, so the formation of the corresponding alkoxide is essential for the reaction to proceed.[7]

  • Temperature: Refluxing temperatures are often necessary to drive the reaction to completion, especially with the sterically hindered substrate.

Data Presentation: Summary of Reaction Conditions

The following table provides a summary of typical reaction conditions for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineK₂CO₃DMF80 - 1004 - 12
AnilineEt₃NDMSO100 - 12012 - 24
Thiols ThiophenolNaHTHF25 - 602 - 8
Benzyl mercaptanK₂CO₃DMF50 - 806 - 16
Alkoxides Sodium methoxideNaHMethanolReflux8 - 24
Potassium benzyloxideKOtBuBenzyl alcohol100 - 14012 - 36

Experimental Workflow Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound to a dry flask under inert atmosphere. B 2. Add anhydrous solvent. A->B C 3. Add base. B->C D 4. Add nucleophile. C->D E 5. Stir at specified temperature. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench reaction. F->G Reaction Complete H 8. Aqueous workup and extraction. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized workflow for the SNAr reaction on this compound.

Conclusion

The protocols and insights provided in these application notes offer a robust framework for successfully performing nucleophilic aromatic substitution on the sterically challenging substrate, this compound. By carefully considering the choice of nucleophile, base, solvent, and temperature, researchers can effectively navigate the interplay of electronic activation and steric hindrance to synthesize a diverse range of valuable substituted benzonitrile derivatives.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
  • Nucleophilic arom
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Synthesis of benzonitriles from substituted benzoic acid.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
  • Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. [Link]
  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. [Link]
  • Synthesis and CYP24A1 Inhibitory Activity of (E)-2-(2-substituted Benzylidene). PubMed. [Link]
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
  • pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. PubMed. [Link]
  • Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro.

Sources

scale-up synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Abstract

This document provides a comprehensive guide for the , a pivotal intermediate in the development of contemporary pharmaceuticals. The synthesis proceeds via a robust and scalable Williamson ether synthesis, specifically through the nucleophilic aromatic substitution (SNAr) of 2,6-difluorobenzonitrile with benzyl alcohol. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization parameters, critical safety protocols, and rigorous analytical quality control measures necessary for successful and reproducible large-scale production.

Introduction: Strategic Importance of this compound

This compound (CAS No: 94088-45-6) is a highly valuable building block in medicinal chemistry and process development.[1][2][3] Its structure is strategically functionalized:

  • The nitrile group (-CN) is a versatile chemical handle, readily converted into amines, carboxylic acids, or tetrazoles, which are common pharmacophores.

  • The fluoro substituent often enhances metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target.

  • The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively cleaved in later synthetic stages.[4]

This unique combination of features makes it an essential intermediate for a range of therapeutic agents, including antiviral compounds.[3] The ability to produce this intermediate reliably and on a large scale is therefore a critical requirement for advancing drug development programs.

Synthetic Strategy and Reaction Mechanism

The most efficient and industrially scalable route to this compound is the O-benzylation of a corresponding phenol precursor. In this case, the synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Williamson Ether Synthesis via SNAr

This synthesis adapts the classic Williamson ether synthesis to an aromatic system.[5] The overall transformation involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base.[3]

Reaction Scheme:

Mechanistic Rationale

The reaction proceeds in two primary steps:

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of benzyl alcohol to form the more potent nucleophile, the benzyl oxide anion.

  • Nucleophilic Attack and Substitution: The aromatic ring of 2,6-difluorobenzonitrile is significantly electron-deficient due to the powerful electron-withdrawing effects of the two fluorine atoms and the nitrile group. This high degree of activation makes the ring susceptible to attack by nucleophiles.[6] The benzyl oxide anion attacks one of the carbon atoms bearing a fluorine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then stabilizes by expelling a fluoride ion, yielding the final ether product.

The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate complex.[6]

Overall Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & QC A Charge Reactor: 2,6-Difluorobenzonitrile K₂CO₃, DMF B Controlled Addition: Benzyl Alcohol A->B C Heat & Stir (Reaction Monitoring via HPLC) B->C D Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash Organic Layer (Water, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Recrystallization G->H Crude Product I Dry Final Product H->I J Analytical QC (HPLC, NMR, MS) I->J Final Final J->Final Pure Product

Caption: High-level workflow for the synthesis of this compound.

Scale-Up Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Materials and Reagents
ReagentCAS No.M.W.QuantityMolesPurity
2,6-Difluorobenzonitrile1897-52-5139.11100.0 g0.719>99%
Benzyl Alcohol100-51-6108.1485.3 g (81.8 mL)0.789 (1.1 eq)>99.5%
Potassium Carbonate (fine powder)584-08-7138.21149.0 g1.078 (1.5 eq)>99%
N,N-Dimethylformamide (DMF)68-12-273.091000 mL-Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11~2000 mL-ACS Grade
Deionized Water7732-18-518.02~3000 mL--
Brine (Saturated NaCl solution)--~500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Granular
Step-by-Step Methodology
  • Reactor Setup: Charge a 3 L, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with 2,6-difluorobenzonitrile (100.0 g) and fine-powder potassium carbonate (149.0 g).

  • Solvent Addition: Add N,N-Dimethylformamide (1000 mL) to the flask. Begin stirring to create a slurry.

  • Reagent Addition: Slowly add benzyl alcohol (85.3 g) to the stirred mixture at room temperature over approximately 20-30 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours. Analyze the aliquots by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 2,6-difluorobenzonitrile starting material.[7] The reaction is typically complete within 12-18 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, appropriately sized vessel, place 2 L of cold deionized water. Slowly pour the reaction mixture into the cold water with stirring. This will precipitate the crude product and dissolve inorganic salts and DMF.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with deionized water (2 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 500 mL) to remove excess water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or oil.

  • Purification: Purify the crude solid by recrystallization.[8] A common solvent system is ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Final Product Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 40-50 °C to a constant weight.

Critical Process Parameters and Optimization

The success of a scale-up synthesis relies on the precise control of key parameters. The rationale behind these choices is crucial for troubleshooting and process validation.

ParameterRecommended SettingRationale & Field Insights
Stoichiometry Benzyl Alcohol: 1.1 - 1.2 eqA slight excess of the nucleophile is used to ensure complete conversion of the limiting reagent (2,6-difluorobenzonitrile) and drive the reaction to completion.
Base K₂CO₃: 1.5 - 2.0 eqPotassium carbonate is a cost-effective, non-hygroscopic, and relatively safe base for large-scale operations. Using it in powdered form increases its surface area and reactivity. A sufficient excess is required to neutralize the generated HF in situ (as fluoride and H⁺) and maintain basic conditions.
Solvent DMF or AcetonitrilePolar aprotic solvents are essential. They effectively solvate the potassium cation, leaving the benzyl oxide anion "naked" and highly nucleophilic. DMF is an excellent choice for its high boiling point and solvating power, but care must be taken during work-up to remove it completely.[3]
Temperature 80 - 90 °CThis temperature range provides a balance between a practical reaction rate and minimizing potential side reactions, such as decomposition or discoloration. Temperature control is critical; an exotherm upon initial heating is possible and should be managed.
Agitation Vigorous Mechanical StirringIn a heterogeneous mixture (solid K₂CO₃ in liquid), efficient stirring is paramount to ensure good mass transfer between the phases, preventing localized overheating and promoting a consistent reaction rate.

Analytical Quality Control

Rigorous analysis of the final product is required to ensure it meets the specifications for subsequent synthetic steps.

TestMethodSpecificationRationale
Appearance VisualWhite to Off-White Crystalline SolidProvides a first indication of product purity.
Purity HPLC-UV≥ 99.0% (Area Normalization)The primary method for quantifying the purity and detecting any unreacted starting materials or by-products.[9][10]
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConforms to structureUnambiguously confirms the chemical structure and the successful incorporation of the benzyloxy group and retention of the fluorine atom.
Mass Verification LC-MS or GC-MS[M+H]⁺ or M⁺ corresponding to C₁₄H₁₀FNOConfirms the molecular weight (227.23 g/mol ) of the compound.[2]
Residual Solvents GC-HSPer ICH GuidelinesEnsures that residual solvents from the reaction and purification (e.g., DMF, EtOAc, Ethanol) are below acceptable limits for pharmaceutical intermediates.

Scale-Up Safety and Handling Protocols

Trustworthiness in chemical synthesis is built upon a foundation of safety. Adherence to these protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.[11][12]

  • Ventilation: All operations must be performed in a certified chemical fume hood or a walk-in hood with sufficient airflow to prevent exposure to solvent vapors and reagents.

  • Reagent Handling:

    • Benzyl Bromide (Alternative Reagent): While this protocol uses benzyl alcohol, a common alternative is benzyl bromide. Benzyl bromide is a potent lachrymator (tear-inducing agent) and is toxic.[13] It must be handled with extreme care in a fume hood, and personnel should be trained in its specific hazards.

    • DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

    • Potassium Carbonate: While relatively benign, the fine powder can be a respiratory irritant. Avoid generating dust.

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and operational.[11] Have appropriate fire extinguishers (Type B for flammable liquids) and spill kits available.[13]

  • Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Safety Data Sheet for Benzyl Bromide. (2013). MilliporeSigma.
  • Benzyl bromide Safety Inform
  • Benzyl bromide Handling Procedures. Santa Cruz Biotechnology.
  • Benzyl bromide Safety D
  • Safety Data Sheet for Benzyl bromide. (2010). Acros Organics.
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions. (2025). BenchChem.
  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosyl
  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (2006).
  • The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. (n.d.). Dayang Chem.
  • Method of making benzylated phenols. (2007).
  • New selective O-debenzylation of phenol with Mg/MeOH. (n.d.). Sciencemadness.org.
  • Characterization of Impurities in 2-(Benzyloxy)
  • 2-Benzyloxy- 6-fluorobenzonitrile. (n.d.).
  • This compound. (n.d.).
  • This compound - 94088-45-6. (n.d.). Vulcanchem.
  • Assessing the Purity of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide to Analytical Methods. (2025). BenchChem.

Sources

Introduction: Unlocking the Synthetic Potential of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 2-Benzyloxy-6-fluorobenzonitrile

This compound is a key structural motif and a valuable intermediate in the synthesis of diverse bioactive molecules, particularly in pharmaceutical research.[1] Its architecture, featuring a benzyloxy protecting group and a strategically placed fluorine atom, is complemented by the synthetic versatility of the cyano (nitrile) group. This nitrile moiety is a gateway to a variety of essential functional groups, including amides, carboxylic acids, primary amines, aldehydes, and tetrazoles, each serving as a cornerstone for further molecular elaboration in drug discovery and development.

The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring and the nitrile group, making tailored reaction protocols essential for successful transformations.[1] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key derivatization pathways for the cyano group of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols designed for reproducibility and high performance.

Section 1: Controlled Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of a nitrile is a fundamental transformation that proceeds in a stepwise manner, first yielding a primary amide and, upon further reaction, a carboxylic acid. The ability to selectively stop at the amide stage is crucial, as amides are prevalent in pharmaceuticals and serve as distinct synthetic intermediates.

Mechanistic Insight: The reaction is typically catalyzed by strong acid or base. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to attack by water. For basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting amide can undergo a second hydrolysis step to the carboxylic acid, a process that usually requires more forcing conditions such as higher temperatures or prolonged reaction times. Selectivity is therefore a function of kinetic control.[2]

Protocol 1.1: Synthesis of 2-Benzyloxy-6-fluorobenzamide

This protocol utilizes acidic conditions optimized to favor the formation of the primary amide while minimizing over-hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~5.0 eq) while stirring in an ice bath to manage the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours). Avoid extended heating to prevent the formation of the carboxylic acid byproduct.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Precipitation & Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an ethanol/water mixture to yield pure 2-Benzyloxy-6-fluorobenzamide.

Causality of Experimental Choices:

  • Concentrated H₂SO₄: Acts as both the acid catalyst and the solvent, ensuring complete protonation of the nitrile.

  • Controlled Temperature (50-60°C): Provides sufficient energy to overcome the activation barrier for amide formation but is low enough to kinetically disfavor the subsequent, higher-energy hydrolysis of the amide to the carboxylic acid.

  • Ice Quench: The rapid dilution and cooling of the acid mixture causes the organic product, which is insoluble in water, to precipitate, allowing for easy isolation.

G start 2-Benzyloxy-6- fluorobenzonitrile reagents Add conc. H2SO4 Heat to 50-60°C start->reagents monitor Monitor by TLC/HPLC reagents->monitor workup Pour onto ice monitor->workup isolate Filter and wash with H2O workup->isolate product 2-Benzyloxy-6- fluorobenzamide isolate->product

Caption: Workflow for the synthesis of 2-Benzyloxy-6-fluorobenzamide.

Section 2: Reduction to a Primary Amine

The conversion of a nitrile to a primary amine is a powerful C-N bond transformation that introduces a versatile nucleophilic center into the molecule. This is a key step for synthesizing compounds intended to interact with biological targets via hydrogen bonding or salt bridge formation.

Mechanistic Insight: The reduction is typically achieved using powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ effects the reduction by a series of nucleophilic additions of hydride ions (H⁻) to the nitrile carbon. The intermediate imine species is further reduced to the amine. Anhydrous conditions are absolutely critical, as LiAlH₄ reacts violently with protic solvents like water.[3]

Protocol 2.1: Synthesis of (2-(Benzyloxy)-6-fluorophenyl)methanamine

This protocol employs Lithium Aluminum Hydride for a robust and high-yielding reduction.

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitrile is completely consumed.

  • Workup (Fieser Method): Cool the reaction flask to 0°C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and generating a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield pure (2-(Benzyloxy)-6-fluorophenyl)methanamine.

Causality of Experimental Choices:

  • Anhydrous Conditions & Inert Atmosphere: Prevents the violent reaction of LiAlH₄ with water and atmospheric moisture, preserving its reducing power.

  • Excess LiAlH₄: Ensures the reaction goes to completion, reducing both π-bonds of the nitrile.

  • Fieser Workup: This specific quenching sequence is a trusted and safe laboratory method that transforms the gelatinous aluminum byproducts into a granular solid, simplifying the product isolation significantly compared to an acid quench.

G start 2-Benzyloxy-6- fluorobenzonitrile reagents 1. LiAlH4 in THF, 0°C to Reflux 2. Fieser Workup (H2O, NaOH) start->reagents filter Filter through Celite® reagents->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify product (2-(Benzyloxy)-6-fluorophenyl) methanamine purify->product

Caption: Workflow for the LiAlH₄ reduction to the primary amine.

Section 3: Conversion to an Aldehyde via Stephen Synthesis

The direct conversion of a nitrile to an aldehyde is a valuable transformation that avoids over-reduction to the alcohol. The Stephen aldehyde synthesis is a classic method for this purpose.

Mechanistic Insight: The Stephen reaction involves the reduction of the nitrile to an iminium salt using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[4][5] This salt, an aldimine tin chloride complex, precipitates from the reaction mixture.[6] Subsequent hydrolysis of this intermediate readily yields the desired aldehyde.[4][6] The reaction is generally more efficient for aromatic nitriles.[6]

Protocol 3.1: Synthesis of 2-Benzyloxy-6-fluorobenzaldehyde

Experimental Protocol:

  • Reaction Setup: Suspend anhydrous tin(II) chloride (SnCl₂, 2.0 eq) in anhydrous diethyl ether or ethyl acetate in a dry flask under an inert atmosphere.

  • HCl Addition: Bubble anhydrous HCl gas through the suspension at 0°C until the solution is saturated and the SnCl₂ has dissolved to form the active reagent.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Precipitation: Stir the mixture at room temperature. A crystalline iminium salt complex will precipitate over several hours.

  • Isolation of Intermediate: Collect the precipitated salt by filtration under a blanket of nitrogen and wash with a small amount of anhydrous ether.

  • Hydrolysis: Transfer the salt to a separate flask and add water. Heat the mixture with stirring (e.g., to 50-70°C) for 1 hour to effect hydrolysis.

  • Extraction & Purification: Cool the mixture and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.

Causality of Experimental Choices:

  • Anhydrous HCl and SnCl₂: These are the core reagents that form the reducing species and generate the required acidic environment for the formation of the nitrilium ion.

  • Precipitation of the Iminium Salt: This step is key to the reaction's success, as it allows for the separation of the intermediate from the reaction mixture before hydrolysis, leading to cleaner product formation.

  • Hydrolysis Step: The iminium salt is stable in the anhydrous organic solvent but readily hydrolyzes in water to the aldehyde, completing the transformation.

G start 2-Benzyloxy-6- fluorobenzonitrile reagents SnCl2, Anhydrous HCl start->reagents precipitate Precipitation of Iminium Salt reagents->precipitate filter Filter and wash intermediate precipitate->filter hydrolyze Hydrolyze with H2O filter->hydrolyze extract Extract and purify hydrolyze->extract product 2-Benzyloxy-6- fluorobenzaldehyde extract->product G start 2-Benzyloxy-6- fluorobenzonitrile reagents NaN3, NH4Cl in DMF Heat to 100-120°C start->reagents monitor Monitor by TLC/LC-MS reagents->monitor workup Cool and acidify with HCl monitor->workup isolate Filter or Extract workup->isolate product 5-(2-(Benzyloxy)-6-fluorophenyl) -1H-tetrazole isolate->product

Caption: Workflow for the synthesis of a 5-substituted-1H-tetrazole.

Summary of Derivatization Reactions

Target Functional Group Product Name Key Reagents Reaction Type
Primary Amide2-Benzyloxy-6-fluorobenzamideConc. H₂SO₄, H₂OControlled Hydrolysis
Primary Amine(2-(Benzyloxy)-6-fluorophenyl)methanamineLiAlH₄Reduction
Aldehyde2-Benzyloxy-6-fluorobenzaldehydeSnCl₂, Anhydrous HClStephen Synthesis
Tetrazole5-(2-(Benzyloxy)-6-fluorophenyl)-1H-tetrazoleNaN₃, NH₄Cl[3+2] Cycloaddition

References

  • Title: Stephen aldehyde synthesis Source: Wikipedia URL:[Link]
  • Title: Stephen Reaction Mechanism Source: BYJU'S URL:[Link]
  • Title: Stephen Aldehyde Synthesis Source: Merck Index URL: Not directly linkable, but widely cited in chemical literature. General information available at various organic chemistry resource sites.
  • Title: Nitriles to Ketones and Aldehydes Source: Chemistry Steps URL:[Link]
  • Title: A Lewis acid-promoted Pinner reaction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard Source: YouTube (Chemistry content) URL:[Link]
  • Title: A Lewis acid-promoted Pinner reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Pinner reaction Source: Wikipedia URL:[Link]
  • Title: Pinner Reaction Source: J&K Scientific URL:[Link]
  • Title: Pinner Reaction Source: NROChemistry URL:[Link]
  • Title: Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water Source: ResearchG
  • Title: Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
  • Title: The synthetic method of 2,4 difluoro benzene methanamines Source: Google Patents URL
  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: Not directly available from search, but the topic is relevant to derivatiz
  • Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL:[Link]
  • Source: gsrs.
  • Title: Convergent Three-Component Tetrazole Synthesis Source: The University of Groningen research portal URL:[Link]
  • Title: A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid Source: ResearchG
  • Title: Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Note & Protocol: Laboratory-Scale Preparation of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-Benzyloxy-6-fluorobenzonitrile. The synthetic strategy is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for forming aryl ethers.[1][2] The protocol outlines the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a mild base, potassium carbonate, in a polar aprotic solvent. Comprehensive, step-by-step instructions cover reaction setup, monitoring, workup, purification by column chromatography, and characterization of the final product. Explanations for key procedural choices are provided to enhance reproducibility and understanding of the underlying chemical principles.

Introduction & Scientific Background

This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as key intermediates in medicinal chemistry and materials science. The presence of the benzyloxy group, the nitrile functionality, and the fluorine atom provides multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures.

The synthesis described herein employs a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction is particularly effective for aryl halides or pseudo-halides that are "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3] In our chosen starting material, 2,6-difluorobenzonitrile, the nitrile group (-CN) acts as a powerful EWG, making the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile.[1]

Causality of Reagent Selection:

  • Starting Material (2,6-difluorobenzonitrile): The two fluorine atoms are excellent leaving groups for SNAr reactions. Fluorine's high electronegativity strongly polarizes the C-F bond and activates the ring, making it highly susceptible to nucleophilic attack. In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-leaving group bond, which is why the highly electronegative fluorine is a better leaving group than other halogens in this context.[1][4]

  • Nucleophile (Benzyl Alcohol): Benzyl alcohol is deprotonated in situ by the base to form the benzyl alkoxide, which serves as the active nucleophile.

  • Base (Potassium Carbonate, K2CO3): Anhydrous potassium carbonate is a mild, inexpensive, and effective base for deprotonating the alcohol.[5][6] Its use avoids harsher conditions that could lead to side reactions, such as hydrolysis of the nitrile group.[7]

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.[1][2]

Reaction Scheme & Mechanism

Overall Reaction:

Overall reaction scheme for the synthesis of this compound from 2,6-difluorobenzonitrile and benzyl alcohol.

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.[1][3][4]

  • Nucleophilic Attack: The benzyl alkoxide anion, formed by the deprotonation of benzyl alcohol by K2CO3, attacks the carbon atom bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final ether product.

Materials and Instrumentation

Reagents & Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier Notes
2,6-DifluorobenzonitrileC₇H₃F₂N139.111.00 g7.191.0>98% Purity
Benzyl AlcoholC₇H₈O108.140.85 g (0.81 mL)7.861.1Anhydrous, >99%
Potassium CarbonateK₂CO₃138.211.99 g14.382.0Anhydrous, powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--ACS Grade
HexanesC₆H₁₄86.18~300 mL--ACS Grade
Deionized WaterH₂O18.02~150 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--Granular
Silica GelSiO₂60.08~50 g--230-400 mesh
Instrumentation
  • Magnetic stirrer with heating plate

  • Reaction flask (50 mL, round-bottom)

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column (e.g., 2-3 cm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Reaction Setup & Execution
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for at least 4 hours and cooled under a stream of inert gas or in a desiccator before use.

  • Charging the Flask: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzonitrile (1.00 g, 7.19 mmol) and anhydrous potassium carbonate (1.99 g, 14.38 mmol).

  • Adding Solvent and Reagent: Add anhydrous DMF (20 mL) to the flask, followed by benzyl alcohol (0.81 mL, 7.86 mmol).

  • Inert Atmosphere: Attach a reflux condenser to the flask, and purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction (a balloon is sufficient for this scale).

  • Heating: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material (2,6-difluorobenzonitrile) and the reaction mixture. The product should be less polar than benzyl alcohol but may have an Rf value close to the starting material. The reaction is typically complete within 12-24 hours, indicated by the consumption of the limiting reagent.

Workup and Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing deionized water (100 mL). This will precipitate the crude product and dissolve the DMF and inorganic salts. Stir for 15 minutes.

  • Extraction: Transfer the aqueous suspension to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) to remove residual DMF, and then with brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[8][9][10]

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel (~2-3 g), and evaporate the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The polarity of the eluent should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified solid or oil. Dry the product under high vacuum to remove residual solvents.

Visualized Workflows & Mechanisms

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge Flask: 2,6-Difluorobenzonitrile, K₂CO₃, Stir Bar B Add Solvents/Reagents: Anhydrous DMF, Benzyl Alcohol A->B C Establish Inert Atmosphere (Nitrogen/Argon) B->C D Heat to 80 °C with Vigorous Stirring C->D E Cool to RT D->E Monitor by TLC (12-24h) F Quench with H₂O E->F G Extract with Ethyl Acetate (3x) F->G H Wash Organic Layer (H₂O, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: SNAr mechanism: Addition-Elimination pathway.

Safety Precautions

  • 2,6-Difluorobenzonitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Handle only in a fume hood with appropriate PPE.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Heating: Use a well-maintained oil bath. Be cautious of hot surfaces.

Characterization Data (Expected)

  • Appearance: White to off-white solid or colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.45 (m, 1H, Ar-H), 6.85 (m, 2H, Ar-H), 5.30 (s, 2H, -OCH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected peaks for aromatic carbons, the nitrile carbon (~115 ppm), and the benzylic carbon (~70 ppm).

  • IR (ATR, cm⁻¹): ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z = 228.07 [M+H]⁺, 250.05 [M+Na]⁺ for C₁₄H₁₀FNO.

Note: Actual spectral data should be acquired and compared with literature values for analogous structures if available.[11][12][13]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
  • PubChem. (n.d.). 4-Benzyloxybenzonitrile. [Link]
  • NIH - National Center for Biotechnology Information. (2021).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Chem Help ASAP. (2021).
  • Organic Syntheses. (2025).
  • Der Pharma Chemica. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]
  • Chemistry LibreTexts. (2024). 16.
  • ResearchGate. (n.d.). Reactivity of the R-Phenol–Potassium Carbonate System in the Aromatic Nucleophilic Substitution of the Nitro Group. [Link]
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
  • ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
  • Quora. (2021).
  • Google Patents. (2002).
  • The Organic Chemistry Tutor. (2025).
  • Google Patents. (1983). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • ACS Publications. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. [Link]
  • ResearchGate. (n.d.).
  • Williamson Ether Synthesis Lab Manual. (n.d.). Williamson Ether Synthesis. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]

Sources

synthetic routes to novel analogs of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Analogs of 2-Benzyloxy-6-fluorobenzonitrile

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic strategies for creating novel analogs of this compound. This scaffold is a valuable starting point for discovery programs due to the unique electronic properties conferred by its fluoro, cyano, and benzyloxy substituents. We present three primary, field-proven synthetic routes for diversification: 1) Nucleophilic Aromatic Substitution (SNAr) at the C-6 position, 2) Palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of biaryl analogs, and 3) Cleavage and subsequent re-functionalization of the benzyloxy ether linkage. Each section includes detailed mechanistic explanations, step-by-step experimental protocols, and data tables to guide synthesis and optimization.

Introduction: The Strategic Value of the this compound Scaffold

The benzonitrile moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved pharmaceuticals.[1][2] Its rigid structure, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structural motif. The incorporation of a fluorine atom onto the aromatic ring further modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, which can significantly enhance pharmacokinetic profiles.[2]

The this compound scaffold offers three distinct points for chemical modification, making it an exceptionally versatile platform for generating diverse chemical libraries. The electron-withdrawing nature of the cyano group strongly activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide range of functionalities.[3][4] The benzyloxy group serves as both a potential point of interaction with biological targets and a protecting group for the phenol, which can be unmasked for further derivatization. Finally, the aromatic ring itself can be functionalized through cross-coupling reactions.

This guide details robust and scalable protocols for accessing novel analogs by targeting these key positions.

Synthetic Strategy A: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The most direct route to functionalize the core scaffold is by displacing the C-6 fluorine atom. The reaction proceeds via a classic addition-elimination SNAr mechanism. The strongly electron-withdrawing nitrile group (-CN) stabilizes the intermediate Meisenheimer complex, making the reaction highly efficient, even with moderate nucleophiles.[4][5] The fluorine atom, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[4]

This strategy is ideal for synthesizing analogs with ether, amine, or thioether linkages at the C-6 position.

G cluster_0 Synthetic Workflow: S(N)Ar Diversification start This compound reagents Nucleophile (R-OH, R-NH2, R-SH) Base (K2CO3, Cs2CO3) Solvent (DMF, DMSO) start->reagents Reaction Conditions product_O O-Aryl Analog (Ether Linkage) reagents->product_O R-OH product_N N-Aryl Analog (Amine Linkage) reagents->product_N R-NH2 product_S S-Aryl Analog (Thioether Linkage) reagents->product_S R-SH

Caption: SNAr workflow for C-6 functionalization.

Protocol 2.1: General Procedure for SNAr with Phenolic Nucleophiles

This protocol describes the synthesis of a biaryl ether analog.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired phenol (1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. Acidify with 1M HCl to a pH of ~5-6. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired O-aryl analog.

Causality Note: Cesium carbonate (Cs₂CO₃) can be used in place of K₂CO₃ for less reactive nucleophiles, as it is more soluble and provides a higher concentration of the active nucleophilic anion. DMF is a suitable polar aprotic solvent that effectively solvates the cation of the base.[6]

Nucleophile TypeReagent ExampleBaseTypical Yield Range
Phenol4-MethoxyphenolK₂CO₃85-95%
Aliphatic AlcoholCyclohexanolNaH60-75%
Aromatic AmineAnilineK₂CO₃70-85%
Thiophenol4-ChlorothiophenolK₂CO₃90-98%

Synthetic Strategy B: Biaryl Analog Synthesis via Suzuki-Miyaura Coupling

The direct Suzuki-Miyaura cross-coupling of aryl fluorides is challenging and requires specialized catalytic systems. A more robust and widely applicable strategy involves starting with a halogenated analog, such as 2-benzyloxy-6-bromo benzonitrile. This intermediate can be readily prepared from commercially available 2-bromo-6-fluorobenzonitrile and benzyl alcohol via the SNAr procedure described in Strategy A. The C-Br bond can then be efficiently functionalized using standard palladium catalysis to form C-C bonds with a wide variety of boronic acids or esters.[7][8][9]

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, valued for its mild conditions and exceptional tolerance of diverse functional groups.[10] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.[8][9]

G cluster_1 Synthetic Workflow: Suzuki Coupling start 2-Benzyloxy-6-bromobenzonitrile reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (K2CO3, Cs2CO3) Solvent (Dioxane/H2O) start->reagents Reaction Conditions product Biaryl Analog reagents->product

Caption: Suzuki coupling workflow for biaryl synthesis.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask or microwave vial, combine 2-Benzyloxy-6-bromobenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, 80-100 °C is typical. For microwave irradiation, temperatures of 120-150 °C can significantly reduce reaction times.[7] Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the pure biaryl analog.

Arylboronic AcidCatalystBaseTypical Yield Range
Phenylboronic acidPd(PPh₃)₄K₂CO₃80-92%
3-Pyridylboronic acidPdCl₂(dppf)K₂CO₃75-88%
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Cs₂CO₃70-85%
2-Thiopheneboronic acidPdCl₂(dppf)K₂CO₃80-95%

Synthetic Strategy C: Derivatization via Benzyl Ether Cleavage

The benzyloxy group, while synthetically useful, can be cleaved to reveal a phenol. This phenolic hydroxyl group is a key intermediate for introducing a new range of ether or ester analogs. Acid-catalyzed cleavage is the most common method for debenzylation.[11][12] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from HBr or HI) at the benzylic carbon in an SN1 or SN2 fashion, releasing the phenol.[12]

This deprotection/re-functionalization sequence dramatically expands the accessible chemical space.

G cluster_2 Synthetic Workflow: Ether Cleavage & Re-functionalization start This compound step1 Debenzylation (e.g., HBr/AcOH) start->step1 intermediate 2-Fluoro-6-hydroxybenzonitrile step1->intermediate step2 Williamson Ether Synthesis (R-X, Base) intermediate->step2 product New Ether Analog step2->product

Caption: Workflow for creating new ethers via debenzylation.

Protocol 4.1: Cleavage of the Benzyl Ether
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in glacial acetic acid (AcOH).

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH, 5.0 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate cleavage if necessary. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water. A precipitate of the product, 2-fluoro-6-hydroxybenzonitrile, should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.

Protocol 4.2: Synthesis of New Ether Analogs (Williamson Ether Synthesis)
  • Reaction Setup: To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 equiv.) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Reagent Addition: Stir the mixture for 15-30 minutes to form the phenoxide. Add the desired alkyl halide (R-X, e.g., ethyl iodide, 1.1 equiv.) dropwise.

  • Reaction: Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) until the starting phenol is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the target ether analog.

Conclusion

The this compound scaffold provides a robust and versatile entry point for the synthesis of diverse molecular libraries. The three orthogonal strategies presented here—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ether cleavage/re-functionalization—allow for systematic exploration of the structure-activity relationship around this privileged core. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to efficiently generate novel analogs for application in pharmaceutical and materials science discovery programs.

References

  • El-Kareh, R., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B.
  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Google Patents. (1995). Process for preparing fluorobenzonitriles. US5466859A.
  • Kornienko, A., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules.
  • Daugulis, O., et al. (2010). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. The Journal of Organic Chemistry.
  • Ataman Kimya. BENZONITRILE.
  • Global Chem. Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.
  • MDPI. (2018). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers.
  • Google Patents. (2018). The preparation method of fluorobenzene nitrile compounds. CN105523962B.
  • ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.
  • Royal Society of Chemistry. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry.
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Wikipedia. Ether cleavage.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • Wiley Online Library. THE CLEAVAGE OF ETHERS.
  • Semantic Scholar. Selective Cleavage of Benzyl Ethers.
  • MDPI. (2021). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules.
  • Vapourtec. Aromatic Substitution | Flow Reactions.
  • ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED!.
  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Dolan, S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

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Application Notes and Protocols: Protecting Group Strategies for 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

2-Benzyloxy-6-fluorobenzonitrile is a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of its functional groups—a nucleophilic phenol shielded as a benzyl ether, a synthetically useful yet potentially labile nitrile, and an electron-withdrawing fluorine atom—offers a rich platform for molecular elaboration. However, this very functionality presents a significant challenge: how to selectively modify one part of the molecule without affecting the others. This guide provides a detailed exploration of protecting group strategies tailored for this compound, offering both the underlying chemical logic and actionable protocols to empower your synthetic endeavors.

The core challenge lies in the differential reactivity of the functional groups. The benzyloxy group, while a robust protecting group for the phenolic hydroxyl, can be cleaved under various conditions, some of which might also impact the nitrile or the C-F bond.[2][3] The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially converting it to an amide or a carboxylic acid.[4][5][6] The fluorine atom, ortho to the nitrile, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a desirable reactivity that can also be a source of unwanted side reactions if not properly managed.[7]

Therefore, a successful synthetic campaign involving this compound hinges on the judicious selection and implementation of protecting groups. This requires a deep understanding of "orthogonal protection," a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[8][9][10]

Strategic Considerations for Protecting Group Selection

The choice of a protecting group strategy is dictated by the intended downstream chemical transformations. Key questions to consider include:

  • What is the target modification? Are you planning to perform reactions at the nitrile, the aromatic ring, or a distal part of a larger molecule?

  • What are the anticipated reaction conditions? Will the subsequent steps involve strong acids, bases, nucleophiles, or reducing/oxidizing agents?

  • What is the desired order of deprotection? If multiple protecting groups are used, in what sequence do they need to be removed?

The stability of the existing functional groups under various conditions is a critical factor. The benzonitrile moiety is generally stable to many reaction conditions but can be hydrolyzed under harsh acidic or basic conditions.[11] The benzyloxy group is typically stable to basic and weakly acidic conditions but is readily cleaved by catalytic hydrogenolysis or strong acids.[2][12]

Orthogonal Protecting Group Strategies in Action

Given the functionalities of this compound, the primary focus is often on transformations involving the nitrile group or the aromatic ring. In many synthetic routes, the this compound itself is an intermediate, derived from 2-hydroxy-6-fluorobenzonitrile.[13] The benzyl group serves as a common and effective protecting group for the phenol.

Scenario 1: Modification of the Nitrile Group

If the synthetic goal is to modify the nitrile group (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole), the stability of the benzyl ether and the C-F bond must be maintained.

  • Protecting the Phenol as a Benzyl Ether: The benzyl group is an excellent choice in this scenario as it is stable to the conditions typically required for nitrile transformations.

G cluster_protection Protection cluster_modification Nitrile Modification cluster_deprotection Deprotection 2-Hydroxy-6-fluorobenzonitrile 2-Hydroxy-6-fluorobenzonitrile This compound This compound 2-Hydroxy-6-fluorobenzonitrile->this compound BnBr, K2CO3 Acetone, reflux Modified Product Modified Product This compound->Modified Product e.g., LiAlH4 (reduction) or NaOH, H2O2 (hydrolysis) Final Product Final Product Modified Product->Final Product H2, Pd/C (Hydrogenolysis)

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position, activated by the ortho-nitrile group, is a prime site for SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates.

  • Stability of the Benzyl Ether: The benzyl ether is generally stable under the basic or neutral conditions often employed for SNAr reactions.

G Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu-H, Base (e.g., K2CO3, DIPEA) Product Substituted Product SNAr->Product Deprotection Deprotection Product->Deprotection H2, Pd/C Final Final Product Deprotection->Final

Detailed Protocols

Protocol 1: Benzyl Protection of 2-Hydroxy-6-fluorobenzonitrile

This protocol describes the protection of the phenolic hydroxyl group of 2-hydroxy-6-fluorobenzonitrile using benzyl bromide.

Materials:

  • 2-Hydroxy-6-fluorobenzonitrile

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-hydroxy-6-fluorobenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Parameter Value Reference
Reactant Ratio 1 : 1.1-1.2 : 2.0-3.0 (Substrate : BnBr : K₂CO₃)General Williamson Ether Synthesis
Solvent Acetone or DMF[3]
Temperature Reflux[3]
Typical Yield >90%Estimated based on similar reactions

Table 1: Reaction parameters for benzyl protection.

Protocol 2: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis

This protocol details the removal of the benzyl protecting group to regenerate the free phenol. This method is advantageous due to its mild conditions, which typically do not affect the nitrile or fluoro substituents.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the combined filtrates under reduced pressure to yield the deprotected product, 2-hydroxy-6-fluorobenzonitrile.

Parameter Value Reference
Catalyst 10% Pd/C[2]
Catalyst Loading 5-10 mol%[2]
Solvent MeOH, EtOH, or EtOAc[2]
Hydrogen Source H₂ balloon or hydrogenator[2]
Temperature Room Temperature[2]
Typical Yield Quantitative[2]

Table 2: Reaction parameters for benzyl deprotection.

Alternative and Orthogonal Strategies

While the benzyl group is a workhorse, certain synthetic routes may necessitate alternative protecting groups to achieve orthogonality.[14]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are stable to a wide range of conditions but are readily cleaved by fluoride sources (e.g., TBAF).[15] This allows for selective deprotection in the presence of a benzyl ether.

  • p-Methoxybenzyl (PMB) Ethers: These can be cleaved oxidatively with DDQ or CAN, providing an orthogonal deprotection strategy to the hydrogenolysis of a standard benzyl ether.[16]

  • Esters (e.g., Acetate, Pivaloate): Phenols can be protected as esters, which are stable to acidic conditions but can be cleaved by basic hydrolysis. This is orthogonal to the acid-labile or hydrogenolysis-labile protecting groups.[9]

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules derived from this compound. A thorough understanding of the reactivity of each functional group and the stability of potential protecting groups under various reaction conditions is paramount for a successful synthetic outcome.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2004.
  • Sparrow Chemical. Fluorobenzonitrile Series. [Link]
  • Wikipedia. Protecting group. [Link]
  • Organic Letters, Articles ASAP (Letter). [Link]
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  • Pearson.
  • University of Leeds.
  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.2024, 16 (4), 131. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • Chegg. Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. [Link]
  • Chegg. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com. [Link]
  • Organic Chemistry Portal.
  • 2 Protection of Functional Groups. [Link]
  • Common Organic Chemistry. Benzyl Protection. [Link]
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • PubMed. The 4-(tert-butyldiphenylsiloxy)
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
  • Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

The primary route for synthesizing this compound is a Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general scheme involves the reaction of 2-hydroxy-6-fluorobenzonitrile with a benzyl halide in the presence of a base.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the selection of reagents and initial reaction setup.

Q1: Which benzyl halide should I use: benzyl bromide or benzyl chloride?

A1: For optimal results, benzyl bromide is the preferred reagent . The choice between benzyl bromide and benzyl chloride hinges on the principle of leaving group ability in the Sₙ2 mechanism that governs this reaction.[1][4][5]

  • Expertise & Causality: The rate of an Sₙ2 reaction is highly dependent on the stability of the leaving group. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more stable in solution. This superior leaving group ability means the energy barrier for the Sₙ2 transition state is lower when using benzyl bromide, leading to faster reaction rates and often allowing for milder reaction conditions (e.g., lower temperatures).[4] While benzyl chloride can be used, it may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable conversion, which can increase the risk of side reactions.

Q2: What is the best base for deprotonating the 2-hydroxy-6-fluorobenzonitrile? Should I use a strong base like Sodium Hydride (NaH) or a weaker one like Potassium Carbonate (K₂CO₃)?

A2: Both NaH and K₂CO₃ are effective, but Potassium Carbonate (K₂CO₃) is often the more practical and safer choice for this specific synthesis .

  • Expertise & Causality:

    • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, driving the formation of the phenoxide to completion.[2] This can be advantageous in ensuring full conversion of the starting material. However, NaH is highly reactive, moisture-sensitive, and generates flammable hydrogen gas upon reaction, requiring strict anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).[2][5]

    • Potassium Carbonate (K₂CO₃): As a moderately strong base, K₂CO₃ is sufficient to deprotonate the relatively acidic phenol (pKa ≈ 10). It is a solid that is easier and safer to handle than NaH, and while it works best under anhydrous conditions, it is more forgiving of trace amounts of moisture. For the synthesis of aryl ethers, bases like K₂CO₃ are commonly and successfully employed.[6][7]

  • Trustworthiness & Self-Validation: Start with K₂CO₃. If you observe incomplete conversion of the 2-hydroxy-6-fluorobenzonitrile (as monitored by TLC or LC-MS), despite using an appropriate excess of base and benzyl halide, then switching to a stronger base like NaH may be warranted.

Parameter Potassium Carbonate (K₂CO₃) Sodium Hydride (NaH)
Basicity ModerateVery Strong (Irreversible)
Handling Easy to handle solidHighly reactive, pyrophoric potential
Conditions Requires anhydrous solvent for best resultsRequires strict anhydrous & inert atmosphere
Byproduct KHCO₃ and H₂OH₂ (Flammable gas)
Recommendation Recommended starting point. Safer, effective.Use if K₂CO₃ fails to give full conversion.

Q3: Which solvent is optimal for this reaction?

A3: A polar aprotic solvent is essential for this Sₙ2 reaction. N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are excellent choices.[8][9]

  • Expertise & Causality: The Sₙ2 mechanism involves a backside attack by the negatively charged phenoxide nucleophile on the benzyl halide.[9] Polar aprotic solvents are ideal because they can effectively solvate the cation (K⁺ or Na⁺) but do not strongly solvate the anionic nucleophile.[10] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[10] In contrast, polar protic solvents (like ethanol or water) would form strong hydrogen bonds with the phenoxide, creating a "solvation shell" that stabilizes the nucleophile, reduces its reactivity, and slows down the reaction.[10]

  • Solvent Comparison:

    • DMF/DMSO: Higher boiling points allow for a wider range of reaction temperatures. They are excellent at dissolving both the organic substrates and inorganic bases like K₂CO₃.[10]

    • Acetonitrile (ACN): Has a lower boiling point, which can be advantageous for easier removal post-reaction. It is also an excellent polar aprotic solvent for Sₙ2 reactions.[8][10]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No Product Yield / Incomplete Conversion

Q: I've run the reaction, but my TLC/LC-MS analysis shows a large amount of unreacted 2-hydroxy-6-fluorobenzonitrile. What went wrong?

A: This is a common issue that typically points to problems with deprotonation, reagent quality, or reaction conditions.

Troubleshooting Workflow:

G start Low Conversion Observed check_base 1. Verify Base Activity & Stoichiometry start->check_base check_reagents 2. Check Reagent Purity start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions sub_base1 Was K₂CO₃ ground and dried? Is it at least 1.5 equivalents? check_base->sub_base1 sub_base2 Was NaH fresh? Were anhydrous conditions maintained? check_base->sub_base2 sub_reagents1 Is 2-hydroxy-6-fluorobenzonitrile pure? check_reagents->sub_reagents1 sub_reagents2 Is benzyl bromide fresh? (clear, not yellow/brown) check_reagents->sub_reagents2 sub_conditions1 Is the solvent truly anhydrous? check_conditions->sub_conditions1 sub_conditions2 Is the reaction temperature adequate? (Typically 50-100 °C) check_conditions->sub_conditions2 sub_conditions3 Was the reaction time sufficient? (Monitor for 4-12 hours) check_conditions->sub_conditions3 solution1 Action: Use fresh, dry base. Consider switching from K₂CO₃ to NaH. sub_base1->solution1 sub_base2->solution1 solution2 Action: Purify starting materials. Use freshly distilled benzyl bromide. sub_reagents1->solution2 sub_reagents2->solution2 solution3 Action: Use freshly distilled anhydrous solvent. Increase temperature. Extend reaction time. sub_conditions1->solution3 sub_conditions2->solution3 sub_conditions3->solution3

Caption: Troubleshooting flowchart for low reaction conversion.

  • Detailed Explanation:

    • Insufficient Deprotonation: The most common culprit. Water is the enemy of this reaction as it will consume your base or quench the generated phenoxide. Ensure your solvent is anhydrous and that your base is active. K₂CO₃ should be finely ground and dried in an oven before use. NaH should be fresh (a fine gray powder, not a solid chunk) and handled under an inert atmosphere.

    • Reagent Degradation: Benzyl bromide can degrade over time, especially if exposed to light and air, turning yellow or brown due to the formation of bromine.[11] This reduces its effective concentration. Using freshly distilled or a newly purchased bottle is advisable.

    • Suboptimal Temperature/Time: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[9][12] If running at room temperature, the reaction may be exceedingly slow. Monitor the reaction by TLC until the starting material spot has disappeared or is no longer diminishing.

Problem 2: Formation of Unknown Side Products

Q: My reaction worked, but I see a significant side product in my crude NMR/LC-MS. What could it be?

A: The most likely side products arise from C-alkylation, impurities in the starting materials, or over-alkylation if other nucleophilic sites are present.

  • Potential Side Reaction 1: C-Alkylation

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring (C-alkylation).[6] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of a benzyl group attached directly to the benzene ring.

    • Solution: O-alkylation is favored in polar aprotic solvents like DMF and acetonitrile, which you should already be using. If C-alkylation is a persistent issue, changing the counter-ion (e.g., using a cesium base like Cs₂CO₃) can sometimes improve selectivity for O-alkylation.

  • Potential Side Reaction 2: Dibenzyl Ether

    • Causality: If there is any residual water in the reaction, the base can form hydroxide ions (OH⁻). These can react with benzyl bromide to form benzyl alcohol, which can then be deprotonated and react with another molecule of benzyl bromide to form dibenzyl ether.

    • Solution: This underscores the critical importance of anhydrous conditions. Ensure all glassware is oven-dried and solvents are properly distilled and stored over molecular sieves.

Part 3: Experimental Protocols & Workflows

General Synthesis Workflow

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 2-hydroxy-6-fluorobenzonitrile & K₂CO₃ to anhydrous DMF B 2. Stir under N₂ atmosphere A->B C 3. Add Benzyl Bromide (1.1 eq) dropwise at RT B->C D 4. Heat to 80 °C and monitor by TLC (4-12h) C->D E 5. Cool to RT, pour into ice-water D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash combined organic layers with brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify crude product via Silica Gel Chromatography H->I

Caption: General workflow for this compound synthesis.

Protocol 1: Synthesis using Potassium Carbonate

This protocol is a reliable starting point for optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-6-fluorobenzonitrile (1.0 eq), finely ground and dried potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the starting material).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% Ethyl Acetate in Hexane eluent). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting phenol.

  • Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual DMF and water.[13] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[13]

References

  • Dadkhah, A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Campodonico, P., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • MySkinRecipes. (n.d.). Benzyl Bromides - Organic Synthesis Reagents.
  • Wikipedia. (n.d.). Benzyl bromide.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • National Center for Biotechnology Information. (n.d.).
  • Dalal Institute. (n.d.).
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Analytical Corporation. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
  • European Patent Office. (n.d.).
  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • FDA. (n.d.). 6-BENZYLOXY-2-FLUOROBENZONITRILE.

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Technical Support Center: Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BFB-001

Version: 1.0

Last Updated: January 11, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6).[1][2][3] This key intermediate is crucial in the development of various pharmaceuticals, notably as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] The synthesis, while generally straightforward, can be prone to the formation of specific by-products that complicate purification and reduce overall yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Core Synthesis Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a suitable base.

Experimental Workflow: General Protocol

Below is a representative protocol for the synthesis.

Materials:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a solution of 2,6-difluorobenzonitrile in a polar aprotic solvent (e.g., DMF), add benzyl alcohol.

  • Add a suitable base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, perform an aqueous workup to remove inorganic salts and the solvent.[4]

  • Purify the crude product, typically via silica gel column chromatography or recrystallization.[4]

Troubleshooting Guide & FAQs

This section addresses specific by-products and other common issues in a question-and-answer format.

By-Product Formation
Question 1: I am observing an impurity with a mass corresponding to 2-fluoro-6-hydroxybenzonitrile. What is the likely cause and how can I prevent it?

Answer:

This impurity is the unreacted or debenzylated starting material, 2-fluoro-6-hydroxybenzonitrile, which can arise from incomplete reaction or cleavage of the benzyl ether product.

Root Causes & Mechanistic Insight:

  • Incomplete Reaction: Insufficient reaction time, temperature, or base can lead to unreacted starting material. The reaction is a classic Williamson ether synthesis, which requires the deprotonation of the phenol to form a phenoxide ion that then acts as a nucleophile.[5][6][7][8] If the base is not strong enough or used in stoichiometric insufficiency, the reaction will not proceed to completion.

  • Debenzylation: The benzyl ether bond can be cleaved under harsh acidic or reductive conditions.[9][10][11] While the primary synthesis is typically basic, acidic conditions can be inadvertently introduced during workup. Certain purification methods can also lead to debenzylation.

Troubleshooting & Prevention:

Corrective Action Scientific Rationale
Ensure Anhydrous Conditions Water can compete with the phenoxide as a nucleophile and can also affect the efficacy of bases like NaH.
Use Sufficient Base A slight excess of a strong base like NaH or K₂CO₃ ensures complete deprotonation of the starting phenol.[5][12]
Optimize Reaction Temperature & Time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.
Neutral or Basic Workup Avoid strongly acidic conditions during the aqueous workup to prevent acid-catalyzed debenzylation.
Avoid Reductive Purification Conditions Methods involving catalytic hydrogenation (e.g., Pd/C) will cleave the benzyl ether and should be avoided.[11]

Workflow Diagram: Preventing 2-Fluoro-6-hydroxybenzonitrile Impurity

G cluster_prevention Prevention Strategy Start Start Anhydrous_Conditions Ensure Anhydrous Conditions Start->Anhydrous_Conditions Step 1 Sufficient_Base Use Sufficient Base (e.g., K2CO3) Anhydrous_Conditions->Sufficient_Base Step 2 Monitor_Reaction Monitor Reaction (TLC/LC-MS) Sufficient_Base->Monitor_Reaction Step 3 Neutral_Workup Neutral/Basic Workup Monitor_Reaction->Neutral_Workup Step 4 End Pure Product Neutral_Workup->End Step 5

Caption: Workflow to minimize starting material impurity.

Question 2: My final product is contaminated with a compound identified as 2-benzyloxy-6-fluorobenzamide or 2-benzyloxy-6-fluorobenzoic acid. How is this happening?

Answer:

The presence of 2-benzyloxy-6-fluorobenzamide or the corresponding benzoic acid indicates hydrolysis of the nitrile group.[13][14][15]

Root Causes & Mechanistic Insight: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[16] Vigorous basic or acidic conditions, especially at elevated temperatures in the presence of water, can facilitate this unwanted side reaction.[16][17]

  • Basic Hydrolysis: Hydroxide ions can attack the electrophilic carbon of the nitrile, leading to the formation of an amide and subsequently a carboxylate salt.[13][17]

  • Acidic Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[14]

Troubleshooting & Prevention:

Corrective Action Scientific Rationale
Control Reaction Temperature Avoid excessively high temperatures, which can accelerate the rate of nitrile hydrolysis.
Minimize Water Content Use anhydrous solvents and reagents to limit the availability of water for hydrolysis.
Careful Workup During workup, if acidification is necessary to neutralize a basic reaction mixture, it should be done at low temperatures (e.g., 0-5 °C) to minimize acid-catalyzed hydrolysis.
Limit Reaction Time Prolonged reaction times, even under optimal conditions, can increase the likelihood of hydrolysis.

Mechanism Diagram: Nitrile Hydrolysis Pathway

G Nitrile This compound R-C≡N Amide 2-Benzyloxy-6-fluorobenzamide R-CONH₂ Nitrile->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Carboxylic_Acid 2-Benzyloxy-6-fluorobenzoic Acid R-COOH Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Pathway of nitrile hydrolysis to by-products.

Question 3: I have detected dibenzyl ether in my crude product. What is the source of this by-product?

Answer:

Dibenzyl ether is a common by-product in Williamson ether syntheses that use benzyl halides.[5]

Root Causes & Mechanistic Insight: This by-product can form through two primary pathways:

  • Reaction with Benzyl Alcohol: The benzyl alkoxide, formed by the deprotonation of benzyl alcohol by the base, can act as a nucleophile and attack another molecule of benzyl bromide.

  • Reaction with Water: If water is present, it can react with benzyl bromide to form benzyl alcohol, which then leads to the formation of dibenzyl ether as described above.

Troubleshooting & Prevention:

Corrective Action Scientific Rationale
Use Stoichiometric Benzyl Halide Avoid a large excess of benzyl bromide, which can increase the probability of side reactions.
Controlled Addition of Base Add the base slowly to the reaction mixture. This maintains a low concentration of the alkoxide at any given time, favoring the reaction with the more acidic phenol over benzyl alcohol.
Strict Anhydrous Conditions The exclusion of water is critical to prevent the in-situ formation of benzyl alcohol from benzyl bromide.
Purification Challenges
Question 4: I am having difficulty separating the desired product from unreacted 2,6-difluorobenzonitrile using column chromatography. What can I do?

Answer:

Co-elution can occur if the polarities of the product and starting material are too similar.

Troubleshooting & Prevention:

Corrective Action Scientific Rationale
Optimize Eluent System A less polar solvent system, such as a low percentage of ethyl acetate in hexanes, can often improve separation.[4] A gradient elution may be necessary.
Drive Reaction to Completion The most effective strategy is to minimize the amount of unreacted starting material. Use a slight excess of benzyl alcohol and base, and ensure the reaction is complete by TLC before workup.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[4]

Data Table: Typical TLC Rf Values

CompoundRf Value (10% EtOAc/Hexanes)Notes
2,6-Difluorobenzonitrile~0.6More non-polar
This compound~0.4Desired Product
2-Fluoro-6-hydroxybenzonitrile~0.2More polar
Benzyl Alcohol~0.3

Note: Rf values are approximate and can vary based on specific conditions.

References

  • Vertex AI Search Result[1]
  • Pearson, Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Homework.Study.com, Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • Scribd, EXP13 Hydrolysis of Benzonitrile.
  • Organic Chemistry Portal, Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic C
  • ACS Publications, Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Benchchem, Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions.
  • YouTube, Base Hydrolysis of Benzonitrile.
  • Organic Chemistry Tutor, Hydrolysis of Nitriles.
  • ACS Publications, Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • Master Organic Chemistry, The Williamson Ether Synthesis.
  • BYJU'S, Williamson Ether Synthesis reaction.
  • Wikipedia, Williamson ether synthesis.
  • Organic Chemistry Portal, Benzyl Ethers - Protecting Groups.
  • Organic Chemistry Tutor, Williamson Ether Synthesis.
  • ResearchGate, De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • J&K Scientific LLC, Williamson Ether Synthesis.
  • Wikipedia, Phenol ether.
  • Pearson, Show how you would use the Williamson ether synthesis to prepare ...
  • Vertex AI Search Result[2]
  • Google Patents, Process for preparing fluorobenzonitriles.
  • gsrs, 6-BENZYLOXY-2-FLUOROBENZONITRILE.
  • Tokyo Chemical Industry (India) Pvt. Ltd., 2-Fluoro-6-hydroxybenzonitrile 140675-43-0.
  • PubChem, this compound.
  • ChemicalBook, 2-FLUORO-6-HYDROXYBENZONITRILE CAS#: 140675-43-0.
  • Sigma-Aldrich, 2-Fluoro-6-hydroxybenzonitrile.
  • Google Patents, Process for the preparation of 2-fluorobenzonitrile
  • PubChem, 2-Fluoro-5-hydroxybenzonitrile.
  • Vertex AI Search Result[18]
  • ACS Public

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Technical Support Center: Purification of Crude 2-Benzyloxy-6-fluorobenzonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this important synthetic intermediate. Here, we move beyond generic protocols to explain the reasoning behind experimental choices, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working with this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically originate from the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with benzyl alcohol.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 2,6-difluorobenzonitrile and benzyl alcohol.

  • By-products: Dibenzyl ether (from the self-condensation of benzyl alcohol) and potentially regioisomers if the reaction conditions are not optimal.

  • Degradation Products: 2-Benzyloxy-6-fluorobenzoic acid (due to oxidation of the nitrile) or 2-fluoro-6-hydroxybenzonitrile (from cleavage of the benzyl ether).[2]

Q2: What is a good starting solvent system for the TLC analysis of this compound?

A2: Given the structure of this compound, which has both nonpolar (benzyloxy group) and moderately polar (nitrile and fluorine) components, a good starting point for a solvent system is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a mixture of hexane and ethyl acetate.[3] A typical starting ratio would be 4:1 or 3:1 hexane:ethyl acetate. The goal is to achieve a retention factor (Rf) for the desired product between 0.25 and 0.35 on the TLC plate, as this range generally provides the best separation on a column.[4]

Q3: My nitrile compound is streaking on the TLC plate. What causes this and how can I fix it?

A3: Streaking, or tailing, of nitrile compounds on silica gel TLC plates is a common issue. It can be caused by a few factors:

  • Strong Interaction with Silica: The nitrile group can have a strong interaction with the acidic silanol groups on the surface of the silica gel, leading to poor elution and streaking.[5]

  • Compound Overload: Applying too much sample to the TLC plate can cause streaking.[6]

  • Inappropriate Solvent: The solvent system may not be optimal for your compound.

To resolve this, you can try the following:

  • Add a Modifier to the Eluent: Adding a small amount of a slightly more polar solvent or a base like triethylamine (0.1-1%) to your eluent can help to disrupt the strong interactions with the silica gel.[6]

  • Use Deactivated Silica: If streaking persists, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]

  • Dilute Your Sample: Ensure you are not overloading the TLC plate. Run the TLC with a more diluted sample solution.[6]

Q4: Can this compound degrade on the silica gel column?

A4: Yes, there is a possibility of degradation. The acidic nature of silica gel can potentially lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if the elution time is long or if there is moisture present.[5][7] It is also possible for the benzyl ether to be cleaved under acidic conditions, although this is less likely under standard chromatography conditions. To check for on-plate degradation, you can perform a 2D TLC analysis.[8]

In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex problems you might encounter during the purification process.

Problem 1: Poor Separation of Product and a Key Impurity

You've identified a suitable solvent system by TLC that gives a good Rf value, but on the column, the separation between your product and a close-running impurity is poor.

Logical Workflow for Optimizing Separation:

G cluster_0 Troubleshooting Poor Separation start Poor Separation Observed check_loading Was the sample loaded in a minimal volume of solvent? start->check_loading adjust_solvent Fine-tune solvent polarity (e.g., 10% EtOAc -> 8% EtOAc) check_loading->adjust_solvent Yes dry_loading Use dry loading technique check_loading->dry_loading No check_gradient Is a gradient elution necessary? try_new_system Try a different solvent system (e.g., Hexane/DCM) check_gradient->try_new_system No implement_gradient Implement a shallow gradient elution check_gradient->implement_gradient Yes adjust_solvent->check_gradient success Improved Separation try_new_system->success dry_loading->adjust_solvent implement_gradient->success

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Detailed Explanation:

  • Minimize Band Broadening: Loading your crude product dissolved in a large volume of solvent is a common cause of poor separation. The sample should be dissolved in the absolute minimum amount of the eluent or a solvent in which it is highly soluble but is a weak eluent (like dichloromethane for a hexane/ethyl acetate system).[9] If solubility is an issue, dry loading is the preferred method.[10]

  • Fine-Tune the Eluent: A small change in solvent polarity can have a significant impact on separation. If your TLC shows two spots that are very close, try adjusting the solvent ratio. For example, if you are using 10% ethyl acetate in hexane, try 8% or 12%. The goal is to maximize the distance between the spots on the TLC plate.

  • Change the Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. Solvents have different selectivities for various functional groups. For instance, if you are using hexane/ethyl acetate, consider trying hexane/dichloromethane or toluene/ethyl acetate.[3]

Problem 2: The Compound Won't Elute from the Column

You've loaded your sample, and after running a large volume of eluent, your product is still at the top of the column.

Possible Causes and Solutions:

  • Eluent is Not Polar Enough: This is the most common reason. Your TLC may have been misleading, or the larger volume of silica in the column requires a more polar eluent than predicted.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. This can be done in a stepwise manner (step-gradient) or as a continuous gradient.[10]

  • Compound Crashing Out: If your compound is not very soluble in the eluent, it may have precipitated at the top of the column.

    • Solution: This is a more challenging situation. You may need to change to a solvent system in which your compound is more soluble. In some cases, you may have to extrude the silica from the column and extract your compound with a strong solvent.

Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)

Your product comes off the column in the first few fractions, with no separation from other nonpolar impurities.

Possible Causes and Solutions:

  • Eluent is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction between your compound and the silica gel.

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar component (e.g., hexane).[10] Rerun the TLC in a less polar solvent system until you achieve the target Rf of 0.25-0.35.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Spot the crude material on a silica gel TLC plate and develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give an Rf value of 0.25-0.35 for the this compound.[4]

Protocol 2: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate)

  • Chromatography column (e.g., 40 mm diameter)

  • Sand

  • Collection tubes

Step-by-Step Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).[11]

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Run the eluent through the packed column until the silica bed is stable. Do not let the solvent level drop below the top of the sand.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your chosen eluent to the column.

    • Apply gentle pressure to the top of the column (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions.

  • Monitoring:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/DCMGood balance of polarity for effective separation.
Target Rf (TLC) 0.25 - 0.35Optimal range for good separation on a column.[4]
Loading Method Dry LoadingPrevents band broadening and improves separation.[10]
Silica to Compound Ratio 50:1 to 100:1 (w/w)A higher ratio provides better separation for difficult mixtures.

Workflow for Purification:

Caption: General workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions.
  • Vulcanchem. (n.d.). This compound - 94088-45-6.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for reactions of alpha,beta-unsaturated nitriles.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
  • National Analytical Corporation. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Benchchem. (n.d.). Technical Support Center: Purification of Nitrile Compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Benchchem. (n.d.). Column chromatography conditions for 4-Benzyloxy-3-fluorobenzoic acid purification.

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Technical Support Center: Recrystallization of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Benzyloxy-6-fluorobenzonitrile (CAS No. 94088-45-6). As a key intermediate in various synthetic pathways, particularly in the development of antiviral agents, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the recrystallization of this and structurally similar aromatic nitriles.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While a specific, universally optimized solvent system for this compound is not prominently documented in the literature, its molecular structure provides clear guidance for a rational approach to solvent selection. The molecule possesses both non-polar characteristics (benzyloxy group) and polar functionalities (nitrile and fluorine groups). This duality suggests that a single solvent may not provide the ideal solubility profile—high solubility when hot, low solubility when cold—required for efficient recrystallization.[2]

Therefore, a mixed-solvent system is highly recommended.[3] The most effective approach involves pairing a "good" solvent, in which the compound is readily soluble, with a "poor" or "anti-solvent," in which the compound is sparingly soluble. A common and effective strategy for aromatic compounds is to combine a moderately polar solvent with a non-polar one.[2][4]

We recommend starting with small-scale solubility tests to identify the optimal solvent pair and ratio.

Recommended Solvents for Screening:

SolventClassBoiling Point (°C)Rationale
Isopropanol Polar Protic (Alcohol)82.5Good starting point for many aromatic nitriles; often provides the desired solubility differential.[2]
Ethanol Polar Protic (Alcohol)78.4Similar to isopropanol, a common choice for recrystallizing organic solids.[5]
Ethyl Acetate Moderately Polar77.1Often a good "soluble" solvent for compounds with both aromatic and polar features.[6]
Acetone Polar Aprotic56.0Can be an effective "soluble" solvent, often paired with a non-polar anti-solvent.[6]
Heptane/Hexane Non-polar98.4 / 69.0Excellent choices for an "anti-solvent" to be paired with a more polar soluble solvent.[6][7]
Toluene Aromatic110.6May be effective as a single solvent for aromatic compounds, promoting good crystal lattice formation.[8]
Q2: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid oil rather than a solid crystalline lattice.[9] This is a common problem, especially when the solution is highly concentrated or cooled too rapidly. The oil often traps impurities, defeating the purpose of recrystallization.

Primary Causes & Solutions:

  • High Solute Concentration: The solution may be supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot "good" solvent to decrease the saturation point. Allow the solution to cool more slowly.[2]

  • Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly into an ice bath) does not allow sufficient time for the ordered process of crystal nucleation and growth.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature on a benchtop, insulated from the cold surface with a few paper towels. Only after it has reached room temperature should you move it to an ice bath to maximize yield.[10]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high relative to the compound's melting point.

    • Solution: Experiment with a lower-boiling solvent system.

Q3: I've cooled the solution, but no crystals have formed. What should I do?

A3: A failure to crystallize, even upon cooling, typically indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[3]

  • Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This provides a template for further crystal formation.[3]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[10]

Q4: My final product has a low yield. How can I improve recovery?

A4: A low yield can result from several factors during the recrystallization process.

Common Causes & Preventative Measures:

  • Using an Excessive Amount of Solvent: The most common cause is dissolving the crude product in too much hot solvent, which keeps a significant portion of the compound dissolved even after cooling.

    • Solution: During the dissolution step, add the hot solvent in small portions, ensuring the solution is just saturated. If the mother liquor (the filtrate after collecting the crystals) is suspected to contain a large amount of product, you can reduce its volume by evaporation and cool it to obtain a second crop of crystals.[10]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration is complete.[2]

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product.

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent, ensuring the wash is performed quickly.[4]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying a suitable solvent or mixed-solvent system before committing to a full-scale recrystallization.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

  • For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath until the solvent boils. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best single solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

  • To test mixed-solvent systems, dissolve the compound in a minimal amount of a "good" (soluble) solvent at room temperature (e.g., ethyl acetate). Then, add a "poor" (anti-solvent) solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then cool as described above.

Protocol 2: General Recrystallization Procedure

This procedure should be performed after an appropriate solvent system has been identified using Protocol 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip or magnetic stir bar. Add the chosen hot solvent (or the "good" solvent of a mixed pair) in small portions, swirling and heating the mixture after each addition, until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if Decolorizing or Insoluble Impurities are Present): Pre-heat a stemless or short-stemmed glass funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal or other insoluble materials.[2]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath If Crystals Form oiling_out Problem: 'Oiling Out' cool->oiling_out If Oil Forms no_crystals Problem: No Crystals Form cool->no_crystals If Clear Solution collect Collect Crystals (Vacuum Filtration) ice_bath->collect low_yield Problem: Low Yield collect->low_yield Check Yield add_solvent Solution: Re-heat, Add More 'Good' Solvent oiling_out->add_solvent scratch_seed Solution: Scratch Flask or Add Seed Crystal no_crystals->scratch_seed check_mother_liquor Solution: Concentrate Mother Liquor for 2nd Crop low_yield->check_mother_liquor add_solvent->cool evaporate Solution: Evaporate Some Solvent evaporate->cool scratch_seed->ice_bath If Crystals Form scratch_seed->evaporate If Still No Crystals

Caption: Decision workflow for troubleshooting common recrystallization issues.

References

  • European Patent Office. (n.d.). EP 3810602 B1. Google Patents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • IndiaMART. (n.d.). 4-(Benzyloxy)- 2-fluorobenzonitrile.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Analytical Corporation. (n.d.). 2-Benzyloxy- 6-fluorobenzonitrile.
  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Google Patents. (n.d.). CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

Sources

troubleshooting failed 2-Benzyloxy-6-fluorobenzonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this specific transformation. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you resolve common experimental issues and optimize your reaction outcomes.

The synthesis of this compound, a key intermediate in pharmaceutical research, is typically achieved via a nucleophilic substitution reaction. The two most prevalent routes are:

  • Williamson Ether Synthesis: The reaction of a 2-hydroxy-6-fluorobenzonitrile salt (a phenoxide) with a benzyl electrophile (e.g., benzyl bromide).

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base.[1]

This guide will address common failures and side reactions encountered in these pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

This is the most common issue and typically points to a fundamental problem with the reaction setup or reagents. The root cause is often inefficient formation of the nucleophile or deactivation of the reagents.

Core Causality: For the reaction to proceed, a potent nucleophile (the phenoxide or benzyloxide anion) must be generated and remain active in solution to attack the electrophile.

Troubleshooting Steps & Explanations:

  • Verify the Integrity of Your Base:

    • Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base ideal for deprotonating alcohols and phenols.[2][3] However, it is highly reactive with moisture. If your NaH has been improperly stored, it may be largely inactive. A fresh, unopened bottle or a properly stored container is crucial.

    • Potassium Carbonate (K₂CO₃): This is a milder, heterogeneous base. For it to be effective, it must be finely powdered to maximize surface area and thoroughly dried before use.

  • Eliminate Water from the Reaction System: Water is detrimental for several reasons.

    • Base Quenching: It reacts exothermically with strong bases like NaH to produce sodium hydroxide (NaOH) and hydrogen gas, consuming your base.[4][5]

    • Competing Nucleophile: The NaOH generated can act as a competing nucleophile, leading to undesired hydrolysis of the benzyl halide.

    • Proton Source: Water will protonate the desired phenoxide/alkoxide nucleophile, rendering it inactive.[4][6]

    • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Assess Your Solvent Choice: The solvent plays a critical role in an SN2 or SNAr reaction.

    • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal.[1][8] They solvate the cation (Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.

    • Problematic Solvents: Protic solvents (e.g., ethanol, water) should be avoided as they can protonate the nucleophile and may even act as competing nucleophiles themselves.[8]

  • Consider Reaction Temperature and Time: Ether syntheses are not always rapid.

    • Deprotonation with NaH is often performed at 0 °C to control the initial exothermic reaction and hydrogen evolution, followed by warming to room temperature or gentle heating to drive the substitution.[3]

    • Reactions with weaker bases like K₂CO₃ often require elevated temperatures (e.g., 80-100 °C) and extended reaction times (1-8 hours or more) to achieve full conversion.[1][9][10]

G start Low or No Product Yield check_base Is the base active and anhydrous? (e.g., fresh NaH, dried K2CO3) start->check_base check_solvent Is the solvent polar aprotic and strictly anhydrous? check_base->check_solvent Yes replace_base Replace base with fresh, anhydrous reagent. check_base->replace_base No check_temp Are reaction temperature and duration sufficient? check_solvent->check_temp Yes dry_solvent Dry solvent over molecular sieves or distill from a drying agent. check_solvent->dry_solvent No check_reagents Are electrophile (e.g., BnBr) and nucleophile pure? check_temp->check_reagents Yes adjust_cond Increase temperature and/or extend reaction time. Monitor by TLC. check_temp->adjust_cond No success Problem Resolved check_reagents->success Yes purify_reagents Purify starting materials. (e.g., distill benzyl bromide) check_reagents->purify_reagents No replace_base->check_solvent dry_solvent->check_temp adjust_cond->check_reagents purify_reagents->success G cluster_main Desired SN2 Pathway cluster_side Side Reactions Phenoxide Phenoxide Nucleophile (Ar-O⁻) Product Target Product This compound Phenoxide->Product SN2 Attack Elimination E2 Elimination Product (Stilbene) Phenoxide->Elimination E2 (Base) BnBr Benzyl Bromide (Bn-Br) BnBr->Product BnBr->Elimination Hydrolysis Hydrolysis Product Benzyl Alcohol BnBr->Hydrolysis Water H₂O Water->Hydrolysis SN2 (Nucleophile)

Caption: Desired SN2 pathway vs. common side reactions.

Troubleshooting Side Reactions:

  • Elimination (E2): While benzyl halides are primary and strongly favor SN2, using a sterically hindered base can promote elimination. [2][11] * Cause: The alkoxide or phenoxide acts as a base, abstracting a proton from the benzylic carbon.

    • Solution: Use a non-hindered base (NaH is excellent). Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination. [9]

  • Hydrolysis of Benzyl Halide:

    • Cause: Trace water or hydroxide ions in the reaction mixture acting as nucleophiles.

    • Solution: This reinforces the need for strictly anhydrous conditions as detailed in Q1.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the ortho/para positions of the ring. [9] * Cause: While O-alkylation is generally favored under kinetic control in polar aprotic solvents, changing conditions (e.g., to non-polar solvents) can increase C-alkylation.

    • Solution: Stick to recommended polar aprotic solvents (DMF, MeCN, THF) to strongly favor the desired O-alkylation pathway.

The key here is the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitrile group. [12] Common Issues:

  • Insufficient Activation: The SNAr reaction requires strong electron-withdrawing groups (like -CN and -F) ortho or para to the leaving group (-F) to stabilize the negative charge in the intermediate (Meisenheimer complex). [12][13]If your substrate is different, it may not be sufficiently activated.

  • Self-Condensation of Benzyl Alcohol: If using a very strong base like NaH to deprotonate benzyl alcohol, the resulting benzyloxide can potentially react with another molecule of benzyl alcohol.

    • Solution: Use a base like K₂CO₃ or Cs₂CO₃, which is strong enough to deprotonate the benzyl alcohol at elevated temperatures but less aggressive than NaH.

Q3: The reaction starts but seems to stall before completion. Why?

A stalling reaction suggests that one of the core components is being consumed or deactivated over time.

  • Progressive Moisture Contamination: A slow leak in your inert gas setup or use of a solvent that was not rigorously dried can slowly introduce water, which will quench the base and kill the reaction.

  • Base Encapsulation: When using solid bases like NaH or K₂CO₃, the surface can become coated with the salt byproduct (e.g., NaBr, KBr), preventing the base from reacting further.

    • Solution: Vigorous stirring is essential to keep the base surface active.

  • Phase Transfer Catalyst (PTC) Issues: If using a PTC with a base like NaOH, the catalyst itself can degrade at high temperatures or be "poisoned" by impurities. [14][15] * Solution: Ensure the temperature does not exceed the stability limit of your chosen PTC. Use a sufficient catalyst loading (typically 1-5 mol%).

Experimental Protocols & Data

Table 1: Comparison of Common Bases
BaseTypepKa (Conj. Acid)Typical SolventsKey Considerations
NaH Strong, Non-nucleophilic~36 (for H₂) [5]THF, DMFHighly water-sensitive. Reaction produces H₂ gas (requires ventilation). Excellent for complete deprotonation. [2]
K₂CO₃ Moderate, Heterogeneous~10.3 (for HCO₃⁻)DMF, MeCNMust be finely powdered and anhydrous. Requires higher temperatures. Safer and easier to handle than NaH. [1]
Cs₂CO₃ Moderate, Heterogeneous~10.3 (for HCO₃⁻)DMF, MeCNMore soluble and reactive than K₂CO₃, often allowing for milder conditions, but is more expensive.
NaOH Strong, Nucleophilic~15.7 (for H₂O)Biphasic (w/ PTC)Can be a competing nucleophile. Best used with a phase-transfer catalyst to shuttle the phenoxide into the organic phase.
Protocol 1: Williamson Ether Synthesis using NaH

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Preparation: Add 2-hydroxy-6-fluorobenzonitrile (1.0 equiv) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and an inert gas (Argon) inlet.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C reflux) may be required to drive the reaction to completion. Monitor progress by TLC.

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution dropwise. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography. [16][17]

References

  • Vulcanchem. (n.d.). This compound.
  • Brainly.com. (2023, June 19). Why would adding water to the reflux of a Williamson ether synthesis reaction with p-acetamidophenol...
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Products from 2-Benzyloxy-6-fluorophenylboronic Acid Reactions.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Reddit. (2024, October 6). Williamson Ether Synthesis question.
  • University of Evansville. (n.d.). The Williamson Ether Synthesis.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • ACS Publications. (2026, January 8). Organic Letters Ahead of Print.
  • Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction.

Sources

preventing side reactions in the benzylation of 2-fluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzylation of 2-fluoro-6-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and prevent common side reactions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Challenge of Selective Benzylation

The benzylation of 2-fluoro-6-hydroxybenzonitrile is a crucial transformation in the synthesis of various pharmaceutical intermediates. The reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic attack on a benzyl halide.[1][2] While seemingly straightforward, the presence of multiple reactive sites in the starting material and the nature of the phenoxide intermediate can lead to a variety of undesired side reactions. This guide will help you understand, troubleshoot, and ultimately control these competing pathways to achieve high yields of the desired O-benzylated product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary side product is the result of C-alkylation. How can I favor O-alkylation?

This is the most common issue encountered in the benzylation of phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the carbon atoms of the aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl group.[1][3]

The regioselectivity of the reaction is heavily influenced by the reaction conditions, particularly the choice of solvent.[4] According to the Hard and Soft Acid-Base (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[5] The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer."

  • To favor O-alkylation (the desired reaction): The interaction between the "hard" oxygen and the electrophilic carbon of the benzyl halide needs to be maximized. This is best achieved in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents effectively solvate the cation of the base, leaving the phenoxide oxygen exposed and highly nucleophilic.[4]

  • Conditions that favor C-alkylation (the side reaction): Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide oxygen.[4] This "shields" the oxygen, making it less available for reaction and promoting attack from the softer carbon nucleophiles of the ring.[4][6]

G cluster_0 Troubleshooting C-Alkylation start High C-Alkylation Observed q1 What solvent are you using? start->q1 protic Protic (e.g., Ethanol, Water) q1->protic aprotic Polar Aprotic (e.g., DMF, Acetonitrile) q1->aprotic sol_change Switch to a polar aprotic solvent like DMF or DMSO. protic->sol_change q2 Consider the counter-ion and base. aprotic->q2 base_check Weaker, bulkier bases can sometimes favor C-alkylation. Is a strong, non-bulky base being used? q2->base_check base_sol Use a strong base like NaH or K2CO3 to ensure complete and rapid phenoxide formation. base_check->base_sol

Caption: Decision workflow for minimizing C-alkylation.

ParameterRecommendationRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor O-alkylation by solvating the cation and leaving the oxygen nucleophile exposed.[3]
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)Strong bases ensure complete deprotonation of the phenol, maximizing the concentration of the reactive phenoxide.[7][8]
Temperature 50-80 °CLowering the reaction temperature can sometimes favor the desired substitution over competing pathways.[3]
Alkylating Agent Benzyl Bromide or Benzyl TosylateThese are effective benzylating agents for this transformation.[9][10]
FAQ 2: I am observing the formation of an alkene byproduct and recovery of my starting material. What is causing this?

The formation of an alkene, in this case, stilbene (from the self-coupling of benzyl bromide), points towards a competing E2 elimination reaction.[11] This becomes more significant if your benzylating agent is sterically hindered or if the reaction conditions are too harsh.

The Williamson ether synthesis proceeds via an SN2 mechanism.[1] However, the phenoxide is also a base, and if the SN2 pathway is sterically hindered, it can instead abstract a proton from the benzylating agent, leading to an E2 elimination.

  • Factors Favoring SN2 (Desired Reaction): Use of primary alkyl halides (like benzyl bromide) and lower reaction temperatures.[3]

  • Factors Favoring E2 (Side Reaction): Use of secondary or tertiary alkyl halides (not applicable here but a general principle), high temperatures, and sterically hindered bases.[11]

IssuePotential CauseRecommended Solution
Alkene byproduct formationReaction temperature is too high, favoring the E2 pathway.Lower the reaction temperature. Generally, substitution reactions are favored at lower temperatures compared to elimination.[3]
The base is too sterically hindered.While less common with phenoxides, ensure the base used for deprotonation is not excessively bulky.
Unreacted starting materialIncomplete deprotonation of the phenol.Use a slight excess of a strong base like NaH to ensure the full conversion of the phenol to the phenoxide.[7]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Typical reaction times can range from 1 to 8 hours.[3]
FAQ 3: Can the nitrile group interfere with the reaction?

Under the basic conditions of the Williamson ether synthesis, the nitrile group is generally stable. However, with very strong bases and/or high temperatures for prolonged periods, hydrolysis of the nitrile to a carboxamide or carboxylic acid can occur, although this is less common under typical benzylation conditions.

  • Avoid Excessively Harsh Conditions: Use the mildest base and lowest temperature that effectively promotes the desired O-alkylation.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as monitored by TLC.

FAQ 4: Would a phase-transfer catalyst be beneficial for this reaction?

Yes, phase-transfer catalysis (PTC) can be a highly effective method for the benzylation of phenols.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved.[13]

  • Milder Reaction Conditions: PTC often allows the reaction to proceed at lower temperatures.

  • Improved Yields and Selectivity: By bringing the reactants together efficiently, PTC can enhance the rate of the desired O-alkylation and suppress side reactions.[12][13]

  • Use of Less Expensive Bases: Inexpensive bases like sodium hydroxide can often be used effectively in a biphasic system with a PTC.[12]

G cluster_1 Phase-Transfer Catalysis Workflow start Start: Biphasic System (Aqueous NaOH & Organic Solvent) step1 Phenol deprotonated in aqueous phase by NaOH. start->step1 step2 Phase-Transfer Catalyst (Q+X-) exchanges X- for phenoxide (PhO-). step1->step2 step3 Ion pair [Q+ PhO-] transfers to the organic phase. step2->step3 step4 [Q+ PhO-] reacts with Benzyl Bromide in the organic phase. step3->step4 product Product (Benzyl Ether) formed in organic phase. Catalyst [Q+Br-] returns to aqueous phase. step4->product

Caption: Mechanism of phase-transfer catalyzed benzylation.

Experimental Protocols

Protocol 1: Standard Benzylation using Potassium Carbonate
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluoro-6-hydroxybenzonitrile (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[10]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Reagent Addition: Add benzyl bromide (1.1 equiv) to the reaction mixture dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours.[10]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Protocol 2: Benzylation using Phase-Transfer Catalysis
  • Setup: In a round-bottom flask, dissolve 2-fluoro-6-hydroxybenzonitrile (1.0 equiv), benzyl bromide (1.1 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv) in a suitable organic solvent like dichloromethane or toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: After completion, separate the organic layer. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Benchchem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
  • Chem-Station Int. Ed. (2014, March 9). Benzyl (Bn) Protective Group.
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.

Sources

Technical Support Center: Catalytic Hydrogenation of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the catalytic hydrogenation of 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. The synthesis of the target molecule, 2-amino-6-fluorobenzylamine, involves the concurrent reduction of a nitrile and the hydrogenolysis of a benzyl ether, a process that presents unique and significant chemoselectivity challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, grounded in established catalytic principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the reaction, setting the foundation for more advanced troubleshooting.

Q1: What is the primary goal and major challenge of this reaction?

The primary objective is the conversion of this compound to 2-amino-6-fluorobenzylamine. This requires two distinct chemical transformations to occur:

  • Nitrile Reduction: The cyano group (-C≡N) is reduced to a primary amine (-CH₂NH₂).

  • Debenzylation: The benzyloxy group (-OCH₂Ph) is cleaved via hydrogenolysis to a hydroxyl group (-OH), which, given the likely desired final product, is assumed to be an intermediate before the formation of the final amine product. Correction and Clarification: The primary goal is the formation of 2-aminomethyl-3-fluorophenol, which results from the reduction of the nitrile and cleavage of the benzyl ether.

The central challenge is achieving high chemoselectivity. The reaction involves multiple reducible functional groups, leading to a complex network of potential side reactions. The catalyst and conditions must be carefully chosen to favor the desired pathway while suppressing unwanted transformations like defluorination, formation of secondary amines, or over-reduction.

Q2: What are the common catalysts used for this type of transformation?

The choice of catalyst is the most critical parameter for this reaction.[1]

  • Palladium on Carbon (Pd/C): This is often the first choice because it is highly effective for debenzylation (hydrogenolysis of the C-O bond).[2][3] However, Pd/C is also notoriously aggressive and can promote undesirable side reactions, including hydrogenolysis of the resulting benzylamine product and defluorination.[4][5]

  • Platinum(IV) Oxide (PtO₂, Adam's Catalyst): Platinum catalysts are generally less prone to causing hydrogenolysis of C-N bonds compared to palladium.[5] This makes PtO₂ an excellent alternative to minimize the formation of toluene byproducts.

  • Raney Nickel (Ra-Ni): A classic and cost-effective catalyst for nitrile hydrogenation.[1][6] However, it may require harsher conditions (high pressure and temperature) and is typically less efficient for debenzylation than palladium. Its high activity can sometimes lead to over-reduction or side reactions.

Q3: Why is the formation of secondary amines a common problem in nitrile reductions?

Secondary amine formation is a well-documented side reaction in nitrile hydrogenation.[1][7] The reaction proceeds through a highly reactive imine intermediate (R-CH=NH). This imine can be attacked by the primary amine product (R-CH₂NH₂) before it is fully hydrogenated. This condensation reaction forms a secondary imine, which is then reduced to the secondary amine ((R-CH₂)₂NH).[8][9]

Q4: Can the C-F bond be cleaved during the reaction?

Yes, hydrogenolysis of aryl C-F bonds is a potential side reaction, particularly with palladium catalysts under forcing conditions (high temperature, extended reaction times). The ortho-position of the fluorine atom relative to the activating nitrile group may increase its lability. Using milder conditions and carefully selecting the catalyst are crucial to preserve the fluorine substituent.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you identify specific problems based on your experimental results and provides actionable solutions.

Problem 1: Low or No Conversion

Symptom: The starting material is largely unreacted after the expected reaction time.

Potential Causes & Solutions:

  • Cause A: Inactive Catalyst. The catalyst may be pyrophoric (especially dry Pd/C and Raney Ni) and can be deactivated by improper handling or exposure to air.[10]

    • Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Ensure you are using a fresh, properly stored batch of catalyst.

  • Cause B: Catalyst Poisoning. Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for platinum group metal (PGM) catalysts include sulfur, nitrogen compounds (ironically, the amine product can sometimes inhibit the reaction), heavy metals, and carbon monoxide.[11]

    • Solution:

      • Purify Substrate & Solvent: Ensure the starting material is pure and the solvent is of high quality and degassed.

      • Use High-Purity Hydrogen: Employ ultra-high purity (UHP) grade hydrogen gas.

      • Increase Catalyst Loading: As a diagnostic step, doubling the catalyst loading can sometimes overcome minor poisoning effects, though this is not an ideal long-term solution.

  • Cause C: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction is dependent on the efficient transfer of hydrogen from the gas phase to the catalyst surface.

    • Solution:

      • Increase Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure within safe limits of your equipment. For many hydrogenations, moving from balloon pressure to a Parr shaker at 50 psi can dramatically increase the rate.

Problem 2: High Selectivity for Undesired Byproducts

This is the most common area of difficulty. Identifying the major byproduct is the first step to solving the problem.

Symptom: Significant formation of N-(2-amino-6-fluorobenzyl)-2-benzyloxy-6-fluorobenzylamine or similar secondary amines.

Root Cause: As described in the FAQ, this arises from the reaction between the intermediate imine and the primary amine product.[8][9]

Solutions:

  • Use an Acidic Additive: Adding a stoichiometric or catalytic amount of a weak acid (e.g., acetic acid) or a stronger acid like H₂SO₄ can protonate the primary amine product.[5] This forms an ammonium salt, which is no longer nucleophilic and cannot react with the imine intermediate.

  • Employ Ammonia: Adding ammonia to the reaction medium can suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[12][13]

  • Change the Solvent: Switching to a more acidic solvent or using additives can alter the reaction pathway.

Symptom: The major product is 2-hydroxy-6-fluorobenzonitrile.

Root Cause: The catalyst and conditions are highly selective for C-O hydrogenolysis over nitrile reduction. This is common with highly active Pd/C catalysts at low temperatures.

Solutions:

  • Increase Temperature and Pressure: Nitrile reduction often has a higher activation energy than debenzylation. Carefully increasing the reaction temperature (e.g., from 25°C to 50°C) and H₂ pressure can promote the reduction of the nitrile group.

  • Switch to a Different Catalyst: Raney Nickel is highly active for nitrile reduction and may be a better choice if this is the primary issue, though a subsequent debenzylation step might be required.[14]

Symptom: The desired 2-aminomethyl-3-fluorophenol is formed but then further reduced, cleaving the C-N bond to give 2-methyl-3-fluorophenol.

Root Cause: This is a classic example of over-reduction, particularly when using Pd/C.[4][5][15] The benzylamine product is susceptible to further hydrogenolysis.

Solutions:

  • Switch from Pd/C to PtO₂ (Adam's Catalyst): This is the most effective solution. Platinum is significantly less active for the hydrogenolysis of benzylamines compared to palladium, leading to much higher selectivity for the desired product.[5]

  • Use an Acidic Additive: As mentioned previously, adding an acid like H₂SO₄ will form a salt with the primary amine product.[5] This not only prevents secondary amine formation but also deactivates the product towards further hydrogenolysis.

  • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Visualizing the Reaction Network

The following diagram illustrates the complex reaction pathways involved. The goal is to navigate this network to favor the formation of the Desired Product .

reaction_pathway SM This compound INT1 Imine Intermediate SM->INT1 +H₂ P_DEBENZYL 2-Hydroxy-6-fluorobenzonitrile (Side Product) SM->P_DEBENZYL +H₂ (Debenzylation First) SP_DEFLUORO Defluorinated Byproducts SM->SP_DEFLUORO +H₂ (Harsh Conditions) P_NITRILE_RED 2-Benzyloxy-6-fluorobenzylamine (Intermediate) INT1->P_NITRILE_RED SP_SEC_AMINE Secondary Amine (Side Product) INT1->SP_SEC_AMINE + P_NITRILE_RED - NH₃ PRODUCT Desired Product: 2-aminomethyl-3-fluorophenol P_NITRILE_RED->PRODUCT +H₂ (Debenzylation) SP_HYDROGENOLYSIS 2-methyl-3-fluorophenol (Side Product) PRODUCT->SP_HYDROGENOLYSIS +H₂ (Over-reduction) PRODUCT->SP_DEFLUORO +H₂ (Harsh Conditions)

Caption: Reaction network for the hydrogenation of this compound.

Part 3: Recommended Protocols & Methodologies

Based on the troubleshooting guide, here are two starting protocols designed to maximize success.

Protocol 1: High Selectivity using Platinum Catalyst (Recommended)

This method is designed to minimize hydrogenolysis of the product C-N bond.

  • Reactor Setup: To a Parr shaker vessel or a glass reactor equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Platinum(IV) oxide (PtO₂, 5-10 mol%).

  • Solvent & Additive: Add anhydrous ethanol or methanol as the solvent (approx. 0.1 M concentration). Add glacial acetic acid (1.1 eq).

  • Inerting: Seal the vessel and purge the headspace with N₂ or Ar (3 cycles), followed by purging with H₂ gas (3 cycles).

  • Reaction: Pressurize the vessel with H₂ to 50-100 psi (3.4-6.8 bar). Begin vigorous stirring and heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is complete when starting material and the intermediate (2-Benzyloxy-6-fluorobenzylamine) are consumed.

  • Workup: Cool the reactor, vent the H₂ pressure, and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated and purified.

Protocol 2: Optimized Palladium on Carbon Method

This method uses the more common Pd/C but incorporates an additive to control selectivity. It carries a higher risk of C-N hydrogenolysis.

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, add 10% Pd/C (5-10 mol% Pd).

  • Solvent & Additive: Add anhydrous ethanol and concentrated sulfuric acid (H₂SO₄, 1.0 eq) carefully.

  • Inerting & Reaction: Follow steps 4 and 5 from Protocol 1. Use milder conditions initially (e.g., 40 psi, 25-40 °C).

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1. Crucially, do not let the reaction run for an extended period after completion to minimize product degradation.

Troubleshooting Flowchart

Use this decision tree to guide your optimization efforts.

troubleshooting_flowchart start Start Hydrogenation Experiment check_conversion Is conversion >95%? start->check_conversion low_conv Low Conversion Troubleshooting check_conversion->low_conv No check_selectivity Analyze product mixture. What is the major byproduct? check_conversion->check_selectivity Yes check_catalyst 1. Check catalyst activity/handling 2. Increase catalyst loading 3. Purify reagents/solvent low_conv->check_catalyst check_conditions 1. Increase H₂ pressure 2. Increase temperature 3. Improve agitation check_catalyst->check_conditions success Reaction Successful! Proceed to Scale-up. check_selectivity->success None / Minor sec_amine Byproduct: Secondary Amine check_selectivity->sec_amine Secondary Amine hydrogenolysis Byproduct: C-N Cleavage check_selectivity->hydrogenolysis Hydrogenolysis debenzylation Byproduct: Debenzylation Only check_selectivity->debenzylation Incomplete Reduction sol_sec_amine 1. Add Acetic Acid or H₂SO₄ 2. Use Ammonia as additive sec_amine->sol_sec_amine sol_hydrogenolysis 1. Switch from Pd/C to PtO₂ 2. Add H₂SO₄ to form salt 3. Monitor closely and stop on completion hydrogenolysis->sol_hydrogenolysis sol_debenzylation 1. Increase temperature/pressure 2. Switch to Raney Nickel debenzylation->sol_debenzylation

Caption: A decision tree for troubleshooting the catalytic hydrogenation.

Part 4: Data Summary Tables

For easy reference, the following tables summarize key parameters.

Table 1: Catalyst Performance Comparison

CatalystPrimary FunctionKey AdvantagesMajor Disadvantages
10% Pd/C Debenzylation, Nitrile ReductionHigh activity for debenzylation.High risk of product hydrogenolysis (C-N cleavage)[4][5][15]; risk of defluorination.
PtO₂ Nitrile ReductionLow propensity for C-N bond hydrogenolysis[5]; high selectivity for the amine.May be less active for debenzylation than Pd/C; higher cost.
Raney® Ni Nitrile ReductionCost-effective, highly active for nitrile reduction.[1][6]Requires harsh conditions; poor for debenzylation; potential for over-reduction.

Table 2: Effect of Reaction Parameters on Selectivity

ParameterChangeEffect on Primary Amine SelectivityEffect on Product Stability (vs. Hydrogenolysis)
Temperature IncreaseCan be complex; may favor nitrile reduction over debenzylation but increases risk of side reactions.Decreases (promotes hydrogenolysis).
H₂ Pressure IncreaseGenerally improves rate; may slightly decrease secondary amine formation.Decreases (promotes hydrogenolysis).
Solvent Protic (EtOH, MeOH) vs. AproticProtic solvents are generally preferred and can help solubilize intermediates.[7]Minor effect, but can influence catalyst activity.
Additive Add Acid (AcOH, H₂SO₄)Strongly Increases (prevents secondary amine formation).[5]Strongly Increases (forms stable salt).[5]
Additive Add Base (NH₃, Et₃N)Strongly Increases (prevents secondary amine formation).[12]Minor effect.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.).
  • Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. [Link]
  • Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. (2025). Oxford Academic. [Link]
  • Farkas, G., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (n.d.). Royal Society of Chemistry. [Link]
  • Nitrile reduction. (n.d.). Wikipedia. [Link]
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (n.d.).
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025).
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (n.d.).
  • Hydrogenation of aromatic nitriles to primary amines. (n.d.).
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024).
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (2023). Royal Society of Chemistry. [Link]
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. [Link]
  • Reaction pathways associated with the hydrogenation of benzonitrile... (n.d.).
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry. [Link]
  • Recent Advances of Pd/C-C
  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019).
  • Nitrile Reduction. (n.d.). Wordpress. [Link]

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Technical Support Center: Improving Regioselectivity in Reactions of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control with this versatile but challenging substrate. In the following sections, we will address common experimental issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven protocols.

Section 1: Foundational Principles & FAQs

Before troubleshooting specific reactions, it is crucial to understand the electronic and steric landscape of this compound. The regiochemical outcomes of most reactions are dictated by the interplay of its three key functional groups.

Q1: What are the primary directing effects of the substituents on the aromatic ring?

The reactivity of the aromatic ring is governed by the combined influence of the 2-benzyloxy, 6-fluoro, and 1-cyano groups. Each exerts a distinct electronic and steric effect that directs incoming reagents.

  • 2-Benzyloxy Group (-OBn): This is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) due to the resonance donation of the oxygen's lone pairs.[1] It will strongly direct electrophiles to the C3 and C5 positions. For metalation reactions, the oxygen acts as a Lewis base, making it a potential Directed Metalation Group (DMG), favoring deprotonation at the adjacent C3 position.[2][3]

  • 6-Fluoro Group (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like other halogens, it has lone pairs that can participate in resonance, making it an ortho, para-director for EAS.[4] Its directing influence points towards the C3 and C5 positions. In metalation reactions, the fluoro group is also a known ortho-directing group.[5][6]

  • 1-Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance. It is strongly deactivating and a meta-director for EAS.[4][7] In the context of metalation, the cyano group can also function as an ortho-director.[5][6]

Q2: Given these competing effects, what is the most acidic proton on the aromatic ring for deprotonation/metalation?

The C3 proton is the most acidic and the most likely site for initial deprotonation. This is due to a powerful synergistic effect:

  • Inductive Effects: The C3 position is flanked by the electron-withdrawing cyano group (at C1) and the electronegative fluorine (at C6) and oxygen (of the benzyloxy group at C2), all of which increase the acidity of the adjacent C-H bond.

  • Directed Metalation: The oxygen of the benzyloxy group and the nitrogen of the cyano group can chelate with organolithium or magnesium reagents, directing the base to deprotonate the sterically accessible C3 position.[2][5]

Section 2: Troubleshooting Guide for Directed ortho-Metalation (DoM)

Directed ortho-metalation is the most reliable strategy for achieving high regioselectivity with this substrate. However, success depends on precise control of reaction conditions.

Q3: I am attempting to functionalize the ring via lithiation but am getting a mixture of products or low yield. How can I improve selectivity for the C3 position?

This is a common issue often related to the choice of base, temperature, or solvent. Poor selectivity can arise from competing deprotonation at other sites or decomposition of the starting material or lithiated intermediate.

Troubleshooting Steps:

  • Choice of Base: Standard alkyllithiums like n-BuLi or s-BuLi can sometimes be too reactive, leading to side reactions. We strongly recommend using a Hauser base, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex).[5][6][8] These bases offer excellent regioselectivity for fluorinated nitriles by favoring the most acidic site while minimizing side reactions.[5][6]

  • Temperature Control: Perform the metalation at low temperatures. Start at -78 °C and allow the reaction to slowly warm to -20 °C or 0 °C if necessary. Higher temperatures can lead to loss of selectivity or rearrangement.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled and free of moisture and peroxides.

  • Reaction Time: Allow sufficient time for the metalation to complete (typically 1-2 hours) before adding the electrophile. Monitor by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR or GC-MS to confirm C3-deuteration.

Q4: My electrophilic quench after C3-lithiation is giving a poor yield. What could be the cause?

Low yields upon quenching often point to issues with the electrophile or the stability of the aryllithium/arylmagnesium intermediate.

  • Electrophile Reactivity: Ensure your electrophile is highly reactive (e.g., aldehydes, iodine, TMSCl). For less reactive electrophiles, a transmetalation step may be necessary. For instance, after forming the arylmagnesium with TMPMgCl·LiCl, you can transmetalate to an organozinc species with ZnCl₂ to perform a Negishi cross-coupling.[6]

  • Steric Hindrance: The C3 position is sterically crowded by the adjacent benzyloxy group. Very bulky electrophiles may react slowly or not at all.

  • Intermediate Stability: While generally stable at low temperatures, the C3-metalated species can be sensitive. Add the electrophile slowly at low temperature to control the exotherm and prevent decomposition.

Logical Flow for Troubleshooting DoM Reactions

G start Problem: Poor Regioselectivity or Yield in DoM q1 What base was used? start->q1 base_nBuLi n-BuLi / s-BuLi q1->base_nBuLi Standard alkyllithium base_TMP TMPMgCl·LiCl (Recommended) q1->base_TMP Hauser base sol_nBuLi Solution: Switch to TMPMgCl·LiCl. Rationale: Higher kinetic selectivity for the most acidic proton. base_nBuLi->sol_nBuLi q2 Was the reaction temperature strictly controlled below 0°C? base_TMP->q2 sol_nBuLi->q2 temp_no No / Unsure q2->temp_no temp_yes Yes q2->temp_yes sol_temp Solution: Maintain temp at -78°C during base addition and warm slowly. Rationale: Prevents side reactions and decomposition. temp_no->sol_temp q3 Was the electrophile quench efficient? temp_yes->q3 sol_temp->q3 quench_no No, low yield q3->quench_no quench_yes Yes, but still poor overall result q3->quench_yes sol_quench Solution: Use a more reactive electrophile or consider transmetalation (e.g., to ZnCl₂). Rationale: Overcomes low reactivity of the arylmetal species or electrophile. quench_no->sol_quench final_check Re-evaluate substrate purity and solvent dryness. quench_yes->final_check sol_quench->final_check

Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM).
Section 3: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

Q5: I am trying to displace the fluorine atom with a nucleophile, but the reaction is slow or fails. Why is this reaction so difficult?

The reaction is challenging because the arrangement of substituents is not optimal for a standard SNAr mechanism. SNAr reactions require a strong electron-withdrawing group to be positioned ortho or para to the leaving group.[9][10] In this compound, the powerful electron-withdrawing nitrile group is meta to the fluorine atom. This positioning prevents the nitrile from effectively stabilizing the negative charge of the Meisenheimer intermediate via resonance, resulting in a high activation energy and a very slow reaction.[10]

Q6: Are there any conditions under which I can achieve nucleophilic displacement of the fluorine?

While difficult, it is not impossible. Success requires forcing conditions or alternative mechanisms:

  • High Temperatures: Using high-boiling point polar aprotic solvents like DMSO or NMP at temperatures exceeding 150 °C may promote the reaction, but often leads to decomposition.

  • Photoredox Catalysis: Modern methods using organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes by generating a cation radical, which significantly lowers the electron density at the C-F carbon and facilitates nucleophilic attack.[11] This represents a state-of-the-art approach to overcoming the inherent low reactivity of the substrate.

Section 4: Data Summary & Protocols
Table 1: Predicted Regiochemical Outcomes for Key Reactions
Reaction TypeReagentsPredicted Major ProductRationale & Key Considerations
Directed ortho-Metalation (DoM) 1. TMPMgCl·LiCl, THF, -78°C to 0°C2. Electrophile (E⁺)3-Substituted productThe C3-H is the most acidic proton due to synergistic inductive and chelating effects of adjacent groups.[2][5][6]
Electrophilic Aromatic Substitution (EAS) E⁺ (e.g., Br₂, FeBr₃)Mixture, likely favoring C5-substitutionThe strongly activating -OBn group directs ortho/para (C3/C5). C3 is sterically hindered. The ring is deactivated overall by -F and -CN groups.[4]
Nucleophilic Aromatic Substitution (SNAr) Nu⁻ (e.g., NaOMe), heatNo reaction or very slow reactionThe electron-withdrawing -CN group is meta to the -F leaving group, providing poor stabilization for the Meisenheimer intermediate.[9][10]
Protocol 1: Regioselective C3-Iodination via Directed Metalation

This protocol provides a reliable method for the selective functionalization at the C3 position using a Hauser base followed by an iodine quench.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Magnesium chloride (MgCl₂), anhydrous

  • Lithium chloride (LiCl), anhydrous, flame-dried under vacuum

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of TMPMgCl·LiCl:

    • To a flame-dried, argon-purged flask, add anhydrous MgCl₂ (1.1 eq) and LiCl (1.1 eq).

    • Add anhydrous THF and stir vigorously for 1-2 hours or until solids are dissolved.

    • In a separate flask under argon, dissolve TMP (1.1 eq) in anhydrous THF and cool to -20 °C.

    • Add n-BuLi (1.1 eq) dropwise to the TMP solution and stir for 15 minutes.

    • Transfer the freshly prepared TMP-Li solution via cannula to the MgCl₂·LiCl solution at -20 °C. Stir for 30 minutes to form the clear Hauser base solution.

  • Metalation:

    • In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the substrate solution to -78 °C.

    • Slowly add the prepared TMPMgCl·LiCl solution (1.1 eq) dropwise via syringe or cannula.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to -20 °C and hold for 1.5 hours.

  • Electrophilic Quench:

    • Cool the reaction mixture back down to -78 °C.

    • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-Benzyloxy-3-iodo-6-fluorobenzonitrile.

References
  • Santos, T. dos, Orenha, H. P., Murie, V. E., & Vessecchi, R. (2021). Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. [Link]
  • American Chemical Society. (2021). Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases.
  • Wikipedia. (n.d.). Regioselectivity. Wikipedia.
  • Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com.
  • American Chemical Society. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
  • National Institutes of Health. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. NIH. [Link]
  • Royal Society of Chemistry. (n.d.). Small steric effects in isolated molecules: alkyl-substituted benzonitriles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • ResearchGate. (2025). Small steric effects in isolated molecules: Alkyl-substituted benzonitriles.
  • Scribd. (n.d.). Understanding Regioselectivity in Reactions. Scribd.
  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
  • University of Texas Rio Grande Valley. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking. ScholarWorks @ UTRGV. [Link]
  • American Chemical Society. (2021). Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. [Link]
  • Perlego. (n.d.). Regioselectivity | Overview & Research Examples. Perlego.
  • Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde.
  • Oxford University Press. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
  • College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. [Link]
  • National Institutes of Health. (2020).
  • ResearchGate. (n.d.). Regioselective synthesis of aromatic benzonitriles makes use of C−H acidity differences.
  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • YouTube. (2019).
  • American Chemical Society. (n.d.). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [Link]
  • National Institutes of Health. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PubMed Central. [Link]
  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
  • University of Rochester. (n.d.). Directed (ortho)
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions.
  • Global Substance Registration System. (n.d.). 6-BENZYLOXY-2-FLUOROBENZONITRILE. GSRS. [Link]
  • ResearchGate. (2025). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
  • ResearchGate. (2025). Benzylic aroylation of toluenes with unactivated tertiary benzamides promoted by directed ortho-lithiation.
  • Royal Society of Chemistry. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: Work-up & Purification of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural information for the work-up and purification of 2-Benzyloxy-6-fluorobenzonitrile. It is designed for researchers and drug development professionals to navigate common challenges encountered post-synthesis, ensuring high purity and yield. The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution, reacting 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base, a variant of the Williamson ether synthesis.[1][2][3]

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Reaction Quench and Aqueous Work-up

Question 1: My reaction was performed in DMF, and upon adding water and an extraction solvent, a persistent emulsion has formed. How can I resolve this?

Answer: This is a frequent issue when using polar aprotic solvents like DMF or DMSO. Emulsions are stabilized by the high miscibility of the solvent with both the aqueous and organic phases, as well as by inorganic salts produced during the reaction.

  • Causality: The base used in the reaction (e.g., potassium carbonate) is converted to a salt, which can act as a surfactant, stabilizing the emulsion. DMF's high water solubility exacerbates this problem.

  • Solutions:

    • Brine Wash (Saturated NaCl solution): The most effective method. Transfer the entire mixture to a separatory funnel and add a significant volume of brine. The increased ionic strength of the aqueous layer reduces the solubility of the organic components, forcing phase separation.[4]

    • Solvent Dilution: Add more of your organic extraction solvent to dilute the reaction mixture and decrease the relative concentration of DMF.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.

    • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break up the dispersed droplets.

    • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to gradual phase separation.

Question 2: Which organic solvent is optimal for extracting this compound from the aqueous mixture?

Answer: The choice of extraction solvent is critical for maximizing yield and minimizing impurities. The target compound, this compound, is quite hydrophobic, as indicated by its calculated LogP of 3.42.[1]

  • Key Considerations:

    • Product Solubility: The solvent must readily dissolve the product. Given the product's structure, common solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether are excellent choices.

    • Immiscibility with Water: The solvent should have minimal solubility in water for a clean phase separation.

    • Boiling Point: A lower boiling point (e.g., DCM, Diethyl Ether) facilitates easy removal on a rotary evaporator, but can lead to loss if not handled carefully. Ethyl acetate (BP 77 °C) offers a good balance.

    • Density: DCM is denser than water, meaning it will form the bottom layer. Ethyl acetate and diethyl ether are less dense and will form the top layer. Be mindful of this to avoid accidentally discarding the product layer.

  • Recommendation: Ethyl acetate is a robust, general-purpose choice. DCM is also highly effective but is a suspected carcinogen and should be handled with appropriate care.

Section 2: Purification of the Crude Product

Question 3: My crude product is a yellow-brown oil, and a TLC plate shows at least three spots. What are the likely impurities?

Answer: The impurities present are directly related to the starting materials and potential side reactions. For a reaction between 2,6-difluorobenzonitrile and benzyl alcohol, the common impurities are:

  • Unreacted Starting Materials:

    • Benzyl Alcohol: It is polar and can often be partially removed with aqueous washes. It will appear as a lower Rf spot on a normal-phase TLC plate.

    • 2,6-difluorobenzonitrile: This is less polar than benzyl alcohol but typically more polar than the desired product.

  • Base-Related Residues: If the aqueous washes were insufficient, residual base or salts may be present. These are typically highly polar and remain at the baseline of the TLC.

  • Side Products: Although the reaction is generally clean, over-alkylation or reaction with trace water is possible, though less common under standard conditions.

  • Solvent Residue: High-boiling point solvents like DMF can be difficult to remove completely and may require high vacuum or a Kugelrohr apparatus.

Question 4: I need to purify my crude product using column chromatography. What conditions do you recommend?

Answer: Silica gel column chromatography is the most effective method for purifying this compound from the common impurities described above.[4]

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) is the standard choice.

    • Starting Point: Begin with a low polarity mixture, such as 5% EtOAc in Hexanes. This will elute non-polar impurities first.

    • Gradient: Gradually increase the polarity to 10%, 15%, and 20% EtOAc to elute the product. Unreacted benzyl alcohol and other polar impurities will elute at higher EtOAc concentrations or remain on the column.

  • Monitoring: Use TLC to monitor the fractions.[4] Combine the fractions that contain the pure product (visualized under a UV lamp at 254 nm).

  • Expert Tip: The product is a solid at room temperature.[5] If it solidifies in the column tip, it can block flow. Using a slightly stronger solvent system than absolutely necessary (e.g., 15% EtOAc instead of 10% if both elute the product) can sometimes prevent this.

Question 5: My final product is an off-white or slightly yellow solid. Is this acceptable, and can it be improved?

Answer: A yellow tint often indicates the presence of trace, highly conjugated impurities that are difficult to remove by chromatography alone.[6] For many applications, this level of purity may be sufficient. However, for applications requiring high purity, such as in the development of pharmaceutical agents, further purification is recommended.

  • Solution: Recrystallization

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good starting point would be a mixed solvent system, such as Hexane/Ethyl Acetate or Ethanol/Water.

    • Procedure: Dissolve the solid in a minimal amount of the hot solvent (or the more polar solvent of a mixed pair). Slowly add the less polar "anti-solvent" until the solution becomes faintly cloudy. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

    • Decolorization: If the color persists, you can add a small amount of activated charcoal to the hot solution before filtering and cooling. The charcoal will adsorb colored impurities. Be aware that this can also reduce your overall yield.

Data and Protocols

Physicochemical Properties for Work-up Design
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateLogPKey Considerations
This compound C₁₄H₁₀FNO227.23Solid[1][5]3.42[1]High solubility in organic solvents, low water solubility.
2,6-DifluorobenzonitrileC₇H₃F₂N139.11Solid~1.6Starting material; moderately polar.
Benzyl AlcoholC₇H₈O108.14Liquid1.1Starting material; polar, partially water-soluble.
Standard Operating Protocol: Aqueous Work-up
  • Cooling: Once the reaction is deemed complete by TLC or GC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an equal volume of water and the chosen organic extraction solvent (e.g., Ethyl Acetate).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Add more organic solvent if needed. Invert the funnel gently 10-15 times, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer. If DCM is used, this will be the top layer; for EtOAc, it will be the bottom layer.

  • Washing: Wash the retained organic layer sequentially with:

    • 1M HCl (if a basic catalyst like NaH was used and needs neutralizing).

    • Saturated aqueous NaHCO₃ (to remove any acidic species).

    • Brine (to remove residual water and help break any emulsions).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

Workflow for Work-up and Purification

Workup_Purification cluster_0 Reaction Completion cluster_1 Aqueous Work-up cluster_2 Purification cluster_3 Final Product RM Crude Reaction Mixture Quench Quench with Water RM->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash Organic Layer (e.g., Brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product (Oil/Solid) Concentrate->Crude TLC_Check TLC Analysis Crude->TLC_Check Col_Chrom Silica Gel Column Chromatography TLC_Check->Col_Chrom Impure Pure Pure 2-Benzyloxy-6- fluorobenzonitrile TLC_Check->Pure Pure Recrystal Recrystallization (Optional) Col_Chrom->Recrystal Off-white/Yellow Col_Chrom->Pure White Solid Recrystal->Pure

Caption: Workflow from crude reaction to pure product.

References

  • Sciencemadness Discussion Board. Benzonitrile in different ways.
  • NATIONAL ANALYTICAL CORPORATION. 2-Benzyloxy- 6-fluorobenzonitrile.
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry LibreTexts. 9.5: Williamson ether synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Organic Syntheses Procedure. p-NITROBENZONITRILE.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
  • Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • PubChem - NIH. This compound | C14H10FNO | CID 3023482.
  • Gsrs. 6-BENZYLOXY-2-FLUOROBENZONITRILE.
  • Google Patents. US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

Sources

identification and removal of impurities in 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyloxy-6-fluorobenzonitrile (CAS No. 94088-45-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound.

Q1: What are the most likely impurities in a synthetically prepared sample of this compound?

A1: Impurities typically arise from the synthesis process itself, which commonly involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with benzyl alcohol.[1] They can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2,6-difluorobenzonitrile and Benzyl Alcohol. Their presence indicates an incomplete reaction.

    • By-products:

      • 2-Hydroxy-6-fluorobenzonitrile: Formed by the reaction of 2,6-difluorobenzonitrile with hydroxide ions, which can be present if the base used (e.g., K₂CO₃) has absorbed moisture or if water is not rigorously excluded.

      • Dibenzyl ether: Results from the self-condensation of benzyl alcohol under basic conditions.[2]

  • Degradation Products:

    • 2-Hydroxy-6-fluorobenzonitrile: Also a primary degradation product, formed via cleavage (debenzylation) of the benzyl ether group. This can be acid- or base-catalyzed or occur under certain reductive conditions.[3][4]

    • 2-Benzyloxy-6-fluorobenzamide: Arises from the partial hydrolysis of the nitrile functional group.

    • 2-Benzyloxy-6-fluorobenzoic acid: Results from the complete hydrolysis of the nitrile group, often under more stringent acidic or basic conditions.[5]

  • Residual Solvents:

    • Solvents used during synthesis (e.g., DMF, Acetonitrile) or workup (e.g., Dichloromethane, Ethyl Acetate) may be retained in the final product.[6]

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is highly effective for separating the main compound from its less volatile organic impurities.[8] UV detection is suitable due to the aromatic nature of the molecules.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, such as residual solvents and unreacted benzyl alcohol.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities. It provides the molecular weight of each separated component, which is invaluable for structural elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR can also be useful for tracking fluorine-containing species. NMR provides unambiguous structural information that chromatographic methods alone cannot.[10]

Q3: My ¹H NMR spectrum shows unexpected peaks. What are some key signals that point to specific impurities?

A3: Interpreting unexpected NMR signals is a common challenge. Here are some diagnostic peaks to look for:

  • Benzyl Alcohol: A broad singlet for the hydroxyl proton (variable chemical shift) and a singlet around 4.7 ppm for the benzylic -CH₂- protons.

  • Dibenzyl Ether: A sharp singlet around 4.6 ppm for the two equivalent benzylic -CH₂- groups.

  • 2-Hydroxy-6-fluorobenzonitrile: The most telling sign is the complete absence of the benzylic -CH₂- signal (around 5.3 ppm) and the benzyl ring protons (around 7.3-7.5 ppm). Instead, a broad singlet for the phenolic -OH proton will appear (its chemical shift is concentration and solvent dependent).[11]

  • 2,6-Difluorobenzonitrile: Look for characteristic multiplets in the aromatic region corresponding to its unique symmetric structure, and the absence of any benzyloxy signals.

Q4: How do I properly assess residual solvents according to regulatory standards?

A4: Residual solvent analysis is critical, especially in pharmaceutical development. The ICH Q3C guidelines provide a framework for classifying solvents based on their toxicity and setting permitted daily exposure (PDE) limits.[6] The standard method for quantification is headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID). This technique is highly sensitive and specific for volatile organic compounds.[9]

Part 2: Troubleshooting Guide for Purification

This guide provides solutions to common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Multiple spots observed on TLC after aqueous workup. Incomplete reaction; presence of starting materials and by-products (e.g., dibenzyl ether, 2-hydroxy-6-fluorobenzonitrile).Proceed with silica gel column chromatography. The polarity differences between the product, starting materials, and by-products are usually sufficient for good separation.[12]
Product appears as an oil or waxy solid, not a crystalline solid. Presence of oily impurities like dibenzyl ether or significant amounts of residual solvent.First, attempt purification by flash column chromatography to remove the less polar dibenzyl ether. After chromatography, ensure the product is dried under high vacuum to remove all solvent traces. If the product is still not solid, recrystallization may be necessary.[12]
Poor separation between the product and an impurity during column chromatography. The impurity has a polarity very similar to the product. This can sometimes occur with isomers or certain by-products.Optimize Chromatography: 1. Switch to a less polar solvent system (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Hexane).2. Use a shallower solvent gradient.3. Consider using a different stationary phase if silica gel is ineffective.
The final product shows a peak for 2-hydroxy-6-fluorobenzonitrile in the HPLC/NMR. Debenzylation has occurred during purification or storage. Silica gel can be slightly acidic, potentially causing minor cleavage of the benzyl ether.Minimize Contact Time: Do not let the product sit on the silica gel column for an extended period.Neutralize Silica: If debenzylation is a persistent issue, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-1%).Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere.
Low yield of pure product after recrystallization. The chosen solvent system is not ideal; either the product is too soluble at low temperatures, or impurities are co-crystallizing.Systematic Solvent Screening: 1. Test solubility in various solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane).2. An ideal single solvent dissolves the compound when hot but not when cold.3. If a single solvent is not found, use a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Heptane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.[12]

Part 3: Key Experimental Protocols

Protocol 1: Impurity Identification by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 1 mg/mL.[2]

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: 90% to 50% B

      • 31-40 min: Hold at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to estimate purity. Identify known impurities by comparing their retention times with reference standards, if available.

Protocol 2: Purification by Flash Column Chromatography

This is the most common and effective method for purifying the crude product.[12]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the solvent mixture you will start the column with. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is called dry loading.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 15% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under a UV lamp.[12]

  • Combining and Concentrating: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified product.[12]

Part 4: Visualization of Workflow

The following diagram illustrates a logical workflow for the analysis and purification of this compound.

G cluster_0 Initial Analysis cluster_1 Purification cluster_2 Final QC Crude Crude Product Analysis TLC / HPLC / NMR Analysis Crude->Analysis Column Flash Column Chromatography Analysis->Column Impurities Detected Pure_Product Pure this compound Analysis->Pure_Product >99% Pure Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Recrystal Recrystallization (Optional) Combine->Recrystal Final_Analysis Final Purity Check (HPLC, NMR) Combine->Final_Analysis If sufficiently pure Recrystal->Final_Analysis Final_Analysis->Pure_Product

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Technical Support Center: Temperature Management in 2-Benzyloxy-6-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile. This molecule is a valuable intermediate in medicinal chemistry, notably in the development of antiviral agents[1]. Its synthesis, commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction—a variant of the Williamson ether synthesis—involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a base[1].

While the reaction appears straightforward, precise temperature control is the most critical parameter dictating its success. Deviations can lead to incomplete reactions, the formation of troublesome impurities, and inconsistent yields. This guide provides field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Core Principles: The Energetic Landscape of the Reaction

The synthesis of this compound is a classic example of a kinetic vs. thermodynamic balancing act. The reaction proceeds via an SN2 mechanism where a benzyloxide ion attacks the electron-deficient carbon of the 2,6-difluorobenzonitrile[2].

  • Kinetic Control: At lower temperatures, the reaction rate is slower, but selectivity for the desired substitution product is generally higher. The energy input is sufficient only for the activation energy of the desired SNAr pathway.

  • Thermodynamic Considerations: As temperature increases, the reaction rate accelerates significantly. However, higher temperatures also provide sufficient energy to overcome the activation barrier for competing side reactions, such as elimination, which are often favored entropically. The nitrile group itself can also be susceptible to reactions or decomposition at elevated temperatures[3][4].

Understanding this balance is key to effective troubleshooting. The goal is to identify the "sweet spot"—the optimal temperature that maximizes the rate of the desired reaction while minimizing the formation of byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem/Question Probable Cause(s) Related to Temperature Recommended Solution(s) & Scientific Rationale
Q1: My reaction is extremely slow or has stalled, showing low conversion of starting materials. 1. Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier for the SNAr reaction at a practical rate. 2. Poor Solubility: Reactants (especially the base or the initially formed benzyloxide salt) may not be fully dissolved at lower temperatures, reducing the concentration of active nucleophile in the solution phase.Solution: 1. Incrementally Increase Temperature: Raise the reaction temperature in 5-10 °C increments, monitoring the progress by TLC or HPLC at each stage. A typical range for this Williamson reaction is 50 to 100 °C[2].2. Verify Solubility: Ensure all components are adequately dissolved. If solubility is an issue, consider a solvent with better solvating power (e.g., DMF, DMSO) which can also allow for higher reaction temperatures[2][5].
Q2: My reaction is fast, but the final product is impure with significant byproducts. 1. Temperature is Too High: Elevated temperatures are promoting side reactions. The most common side reaction in Williamson ether syntheses is base-catalyzed elimination[2]. 2. Localized Hotspots: Poor stirring or a highly exothermic addition of a strong base (like NaH) can create localized areas of very high temperature, driving side reactions even if the bulk temperature appears correct.Solution: 1. Reduce Reaction Temperature: Lower the temperature to favor the SN2 substitution pathway over elimination. Elimination reactions typically have a higher activation energy and are thus more sensitive to temperature increases.2. Improve Heat Management: Add strong bases portion-wise or as a slurry at a lower temperature (e.g., 0 °C) before slowly warming to the target reaction temperature. Ensure vigorous and efficient stirring throughout the reaction.
Q3: My yield is inconsistent across different batches, even when I follow the same protocol. 1. Inaccurate Temperature Monitoring: The placement of the thermometer/probe is not representative of the internal reaction temperature. 2. Fluctuations in Heating: The heating mantle or oil bath is not providing stable, consistent heat, leading to temperature cycling that affects reaction kinetics and selectivity.Solution: 1. Calibrate and Position Probe Correctly: Ensure your temperature probe is calibrated and immersed in the reaction mixture, away from the flask walls, to measure the true internal temperature.2. Use a Controlled Heating System: Employ a reliable temperature controller with an oil or sand bath to provide uniform and stable heating. Avoid direct heating on a hot plate which can cause hotspots.
Q4: I notice darkening of the reaction mixture or pressure buildup at higher temperatures. 1. Thermal Decomposition: One or more components (solvent, reactant, or product) may be decomposing. Benzonitrile derivatives can decompose at high temperatures to release toxic fumes[3]. DMF, a common solvent, can decompose in the presence of a base at elevated temperatures.Solution: 1. Operate within a Safe Temperature Limit: Do not exceed the recommended temperature range for your specific solvent and base system. The boiling point of this compound is high (~359 °C), but decomposition can occur well below this[1].2. Conduct a Safety Assessment: Before scaling up, perform a thermal stability analysis (e.g., using DSC) on your reaction mixture to identify the onset of any exothermic decomposition events.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound and why?

A: The optimal temperature is typically between 50 °C and 100 °C [2]. This range is a compromise: it is high enough to ensure a reasonable reaction rate for the nucleophilic aromatic substitution but low enough to minimize the E2 elimination side reaction, which becomes more competitive at higher temperatures. The exact optimum depends on the specific solvent and base used. For instance, a reaction in THF might require a temperature closer to its reflux (~66 °C), while a reaction in DMF could be run effectively at 80-90 °C.

Q2: How does my choice of solvent and base impact the required reaction temperature?

A: Solvents and bases have a profound impact:

  • Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because they solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the benzyloxide nucleophile relatively "free" and highly reactive[2]. This high reactivity often allows for lower reaction temperatures compared to less polar solvents.

  • Bases: The strength of the base determines the ease of deprotonating benzyl alcohol to form the active nucleophile. A very strong base like sodium hydride (NaH) will generate the benzyloxide rapidly and exothermically, requiring initial cooling before heating to the target temperature. A weaker base like potassium carbonate (K₂CO₃) is less reactive and may require a higher reaction temperature to drive the reaction to completion.

Q3: Can microwave heating be used for this reaction, and how does it affect temperature control?

A: Yes, microwave irradiation is a viable option and has been shown to significantly accelerate similar nucleophilic aromatic substitution reactions, often reducing reaction times from hours to minutes[6]. Microwave energy directly and efficiently heats the polar solvent and reactants, leading to rapid temperature increases. When using a microwave reactor:

  • Use a direct temperature sensor: It is crucial to use a fiber-optic probe or IR sensor designed for microwave reactors to monitor the internal temperature accurately.

  • Set a maximum temperature: Program the instrument to not exceed a set temperature (e.g., 95-130 °C) to prevent byproduct formation and decomposition[2][6]. The rapid heating can easily overshoot the optimal temperature window if not carefully controlled.

Q4: What are the visual or physical signs of thermal decomposition?

A: Key indicators of thermal decomposition include:

  • Color Change: A sudden or progressive darkening of the reaction mixture to dark brown or black can indicate the formation of polymeric or tar-like decomposition products.

  • Gas Evolution: Unexplained bubbling or an increase in pressure within a sealed system suggests the formation of gaseous byproducts. The decomposition of nitrile compounds can release toxic gases like cyanides and nitrogen oxides[3].

  • Exothermic Event: A rapid, uncontrolled increase in temperature (a "runaway" reaction) is a clear sign of a decomposition exotherm. This is extremely dangerous and highlights the need for careful temperature management and safety protocols.

Visualization of Competing Reaction Pathways

The following diagram illustrates the critical choice the reaction makes at the energetic crossroads controlled by temperature.

G cluster_products Products R1 2,6-Difluorobenzonitrile P1 This compound (Desired Product) R1->P1 SNAr Pathway (Substitution) P2 Elimination Byproduct R1->P2 E2 Pathway (Side Reaction) R2 Benzyloxide Ion Temp Temperature Temp->P1 Favored at Moderate Temp (50-100 °C) Temp->P2 Favored at High Temp (>100 °C)

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Technical Support Center: Solvent Effects on the Synthesis of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvents on this important synthetic transformation. Our goal is to equip you with the knowledge to not only solve common issues but also to proactively optimize your reaction conditions for higher yields and purity.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and advanced materials.[1] A prevalent method for its synthesis is through a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the 2-position of 2,6-difluorobenzonitrile is displaced by a benzyl alkoxide.[2] Another common approach is the Williamson ether synthesis, involving the reaction of 2-fluoro-6-hydroxybenzonitrile with benzyl bromide.[3] In both methodologies, the choice of solvent is paramount and can dramatically influence reaction rates, yields, and the formation of byproducts. This guide will delve into the nuances of solvent selection to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related causes and their remedies.

Issue 1: Low or No Product Formation

Potential Cause 1: Inappropriate Solvent Polarity

The SNAr and Williamson ether synthesis mechanisms are highly sensitive to the polarity of the reaction medium.[4][5] For the SNAr reaction, polar aprotic solvents are generally required to stabilize the charged Meisenheimer intermediate that forms during the reaction.[6] Similarly, the SN2 mechanism of the Williamson ether synthesis is favored in polar aprotic solvents.[7]

  • Recommended Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][8][9] These solvents effectively solvate the cation of the alkoxide or phenoxide, leaving the anionic nucleophile "naked" and more reactive.[7] If you are using a non-polar or less polar solvent, the reaction rate may be exceedingly slow.[6]

Potential Cause 2: Presence of Protic Solvents

Protic solvents, such as water, methanol, or ethanol, can significantly hinder the reaction by solvating the nucleophile (benzyl alkoxide or phenoxide).[7] This solvation occurs through hydrogen bonding, which stabilizes the nucleophile, lowers its energy, and reduces its reactivity.[6]

  • Recommended Solution: Ensure all your reagents and glassware are anhydrous. Use freshly distilled, anhydrous polar aprotic solvents. If your starting materials or solvents are wet, the alkoxide, being a strong base, will be quenched.[7]

Potential Cause 3: Poor Solubility of Reactants

If the starting materials, particularly the base (e.g., potassium carbonate) or the alkoxide, are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[6]

  • Recommended Solution: While DMF and DMSO are excellent choices for their solvating power, ensure that your specific reagents are soluble.[6] In some cases, the use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can be beneficial to increase the solubility of the nucleophile in the organic phase.[8][10]

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Cause 1: C-Alkylation

When using a phenoxide as the nucleophile (in the Williamson ether synthesis approach), there is a possibility of C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.[7][11] Phenoxides are ambident nucleophiles, meaning they can react at two different sites.[7]

  • Recommended Solution: The choice of solvent can significantly influence the O- versus C-alkylation ratio.

    • To favor O-alkylation (the desired product): Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[7] These solvents do not strongly solvate the oxygen anion of the phenoxide, making it more available to attack the benzyl bromide.[7]

    • C-alkylation is favored by: Protic solvents like water or trifluoroethanol (TFE). These solvents form hydrogen bonds with the phenoxide oxygen, rendering it less nucleophilic and promoting reaction at the ring.[7]

Potential Cause 2: Elimination (E2) Reaction

The Williamson ether synthesis can compete with the base-catalyzed E2 elimination of the alkylating agent (benzyl bromide).[8] While benzyl bromide is a primary halide and less prone to elimination, forcing conditions (high temperature) can increase the likelihood of this side reaction.[12]

  • Recommended Solution: The use of polar aprotic solvents generally favors the SN2 reaction over E2 elimination.[7] Additionally, carefully controlling the reaction temperature can minimize elimination byproducts.[8]

Experimental Workflow Visualization

Troubleshooting_Workflow start Low/No Product check_solvent Check Solvent Type start->check_solvent check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_solubility Verify Reactant Solubility start->check_solubility use_polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) check_solvent->use_polar_aprotic If non-polar or protic dry_reagents Dry Reagents & Solvents check_anhydrous->dry_reagents ptc Add Phase-Transfer Catalyst check_solubility->ptc side_products Side Products Observed check_c_alkylation Investigate C-Alkylation side_products->check_c_alkylation check_elimination Consider E2 Elimination side_products->check_elimination check_c_alkylation->use_polar_aprotic Favors O-alkylation check_elimination->use_polar_aprotic Favors SN2 optimize_temp Optimize Temperature check_elimination->optimize_temp

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal class of solvents for the synthesis of this compound?

A1: Polar aprotic solvents are the preferred choice for this synthesis.[2][7] Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[8] These solvents effectively dissolve the reactants and promote the desired SNAr or SN2 reaction pathways by stabilizing charged intermediates and leaving the nucleophile highly reactive.[4][6]

Q2: Why should I avoid protic solvents like ethanol or water?

A2: Protic solvents can significantly reduce the nucleophilicity of the benzyl alkoxide or phenoxide through hydrogen bonding.[7] This "solvation shell" stabilizes the nucleophile, making it less reactive and slowing down the desired substitution reaction.[6] Furthermore, the presence of water can quench the strong base used to generate the nucleophile.[7]

Q3: My reaction is sluggish even in DMF. What can I do?

A3: If the reaction is slow, consider the following:

  • Temperature: Many SNAr and Williamson ether syntheses require heating to overcome the activation energy barrier.[6][8] Typical temperatures range from 50 to 100 °C.[8]

  • Base Strength: Ensure you are using a sufficiently strong and anhydrous base to completely deprotonate the alcohol (benzyl alcohol or 2-fluoro-6-hydroxybenzonitrile).[7] Potassium carbonate is a common choice, but stronger bases like sodium hydride (NaH) can also be used.[2][3]

  • Phase-Transfer Catalysis: If solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the transfer of the nucleophile to the reaction site, thereby increasing the reaction rate.[8]

Q4: How does the solvent choice impact the regioselectivity of the reaction?

A4: In the context of the Williamson ether synthesis starting from 2-fluoro-6-hydroxybenzonitrile, the primary concern regarding regioselectivity is O- versus C-alkylation. As mentioned in the troubleshooting guide, polar aprotic solvents strongly favor the desired O-alkylation, leading to the formation of this compound.[7]

Solvent Property Comparison
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Advantages for this Synthesis
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power for reactants and bases, high boiling point allows for a wide range of reaction temperatures.[7][8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189High polarity effectively stabilizes charged intermediates, high boiling point.[6][7]
Acetonitrile Polar Aprotic37.582Good solvating ability, lower boiling point can be advantageous for easier removal post-reaction.[7][8]
Ethanol Polar Protic24.578Not Recommended: Reduces nucleophilicity through hydrogen bonding.[7]
Toluene Non-polar2.4111Not Recommended: Poor at solvating ionic species, leading to very slow reaction rates.[8]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via a Williamson ether synthesis approach, emphasizing the critical role of the solvent.

Materials:

  • 2-fluoro-6-hydroxybenzonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)[9]

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.5 equivalents).[13]

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.[13]

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).[13]

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reaction Mechanism Visualization

Caption: Williamson ether synthesis of this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Reddit. Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent? [Link]
  • Chegg. Select all correct statements that apply to a Williamson Ether Synthesis reaction. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
  • Francis Academic Press.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
  • Semantic Scholar.
  • Repositorio Académico - Universidad de Chile. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
  • Organic Chemistry Research. Regular Article. [Link]
  • Google Patents. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 2-Benzyloxy- 6-fluorobenzonitrile. [Link]
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • Google Patents.
  • NIH PubChem. This compound | C14H10FNO | CID 3023482. [Link]
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
  • lookchem. Cas 94088-45-6,6-benzyloxy-2-fluorobenzonitrile. [Link]
  • European Patent Office.
  • ChemRxiv.
  • Google Patents. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.

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Technical Support Center: Catalyst Selection for Suzuki Coupling with 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Benzyloxy-6-fluorobenzonitrile. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this unique substrate. The 2,6-disubstitution pattern presents significant steric challenges, while the electronic nature of the fluoro and nitrile groups demands careful consideration of catalyst and reaction parameters. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal results in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. The advice provided explains the chemical causality behind the problem and offers clear, actionable steps for resolution.

Q1: My reaction shows very low or no conversion of the starting material. I'm using a standard catalyst like Pd(PPh₃)₄. What is the primary issue?

A1: The most likely cause is an inefficient oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle.[1][2] The substrate, this compound, is sterically demanding due to the bulky benzyloxy group and the fluorine atom flanking the reaction site. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often not active enough to overcome this steric hindrance.[3]

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Activity: The PPh₃ ligand is not electron-rich or bulky enough to promote the insertion of the palladium center into the carbon-halogen bond of your hindered substrate.

  • Switch to a Modern Catalyst System: The most effective solution is to employ a catalyst system specifically designed for sterically hindered substrates.

    • Bulky Biarylphosphine Ligands: These ligands are electron-rich and have large cone angles, which facilitate both the oxidative addition and the subsequent reductive elimination steps.[4][5] Consider ligands such as XPhos, SPhos, or RuPhos.

    • Palladium Precatalysts: For improved air stability and catalytic activity, it is highly recommended to use palladium precatalysts that incorporate these bulky ligands. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are excellent starting points as they rapidly generate the active monoligated Pd(0) species in solution.[6]

Q2: My desired product is forming, but I'm observing a significant amount of a dehalogenated byproduct (this compound is reduced). How can I prevent this?

A2: Dehalogenation is a common side reaction that occurs when the palladium intermediate, after oxidative addition, undergoes a reduction process instead of transmetalation.[7] This often happens if a source of hydride is available in the reaction mixture.

Causality & Troubleshooting Steps:

  • Hydride Source: The hydride can originate from certain bases (e.g., those with amine impurities) or solvents (e.g., alcohols).[7]

  • Base Selection: Ensure you are using a high-purity, non-reducing base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally safe choices.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using an alcohol as a co-solvent, consider switching to a non-protic system like dioxane/water or toluene/water.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow the rate of dehalogenation relative to the desired cross-coupling.

Q3: I am struggling with the homocoupling of my boronic acid partner, which complicates purification. What causes this and how can it be minimized?

A3: Homocoupling of boronic acids is typically caused by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[8][9]

Causality & Troubleshooting Steps:

  • Oxygen-Mediated Pathway: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[9]

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[9]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly catalyze homocoupling before the main catalytic cycle is established.[9]

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ with a suitable ligand or, preferably, a modern precatalyst (e.g., Buchwald G3/G4) that is designed for clean and rapid generation of the active Pd(0) species.

  • Minimize Boronic Acid Concentration: Adding the boronic acid slowly to the reaction mixture can help disfavor the bimolecular homocoupling reaction.[9]

Troubleshooting Workflow Diagram

The following decision tree provides a systematic approach to troubleshooting common issues in this specific Suzuki coupling.

G start Reaction Issue? low_conversion Low or No Conversion start->low_conversion dehalogenation Dehalogenation Byproduct start->dehalogenation homocoupling Boronic Acid Homocoupling start->homocoupling cat_issue Inefficient Oxidative Addition (Steric Hindrance) low_conversion->cat_issue hydride_issue Hydride Source Present? dehalogenation->hydride_issue homo_issue Cause of Homocoupling? homocoupling->homo_issue cat_sol Switch to Bulky Ligand (e.g., XPhos, SPhos) + Pd Precatalyst (G3/G4) cat_issue->cat_sol hydride_sol 1. Use High-Purity Base (K₃PO₄) 2. Use Anhydrous, Aprotic Solvent 3. Lower Reaction Temperature hydride_issue->hydride_sol oxygen Oxygen in System homo_issue->oxygen Most Common pd2 Pd(II) Precatalyst homo_issue->pd2 oxygen_sol Rigorously Degas (Freeze-Pump-Thaw or Ar bubble) oxygen->oxygen_sol pd2_sol Use Pd(0) Source or Modern Precatalyst (G3/G4) pd2->pd2_sol

Caption: Troubleshooting decision tree for Suzuki coupling.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the strategic selection of reagents and conditions for the Suzuki coupling of this compound.

Q1: What is the best class of palladium catalyst and ligand for a sterically hindered and electron-deficient substrate like this?

A1: For substrates that are both sterically hindered and electronically modified, the choice of ligand is paramount. The ideal system must be highly active to overcome the steric barrier while remaining stable throughout the reaction.

  • Expertise & Rationale: The combination of a strong electron-withdrawing nitrile group and a fluorine atom makes your aryl halide electron-deficient, which inherently favors the oxidative addition step.[1] However, the steric bulk of the ortho-substituents is the dominant challenge. Therefore, you need a ligand that is both very bulky and highly electron-donating.

    • Bulky Biaryl Monophosphine Ligands: This class of ligands, developed by the Buchwald group, is the gold standard for challenging cross-couplings.[4] Ligands like XPhos , SPhos , and RuPhos create a coordinatively unsaturated, electron-rich Pd(0) center that is highly reactive in oxidative addition.[5] The bulk also promotes the final reductive elimination step to release the product.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable palladium complexes, making them suitable for difficult couplings.[10][11] Catalysts like PEPPSI-IPr may also be effective.[7]

  • Recommendation: Start with a second or third-generation Buchwald precatalyst, such as XPhos Pd G3 or SPhos Pd G4 . These are air-stable solids that provide reliable and reproducible results.[6][12] A catalyst loading of 1-3 mol% is a typical starting point.

Q2: How do I choose the correct base? Does the ortho-fluorine substituent influence this choice?

A2: The base plays a critical role in activating the boronic acid for the transmetalation step.[13] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.

  • Expertise & Rationale: The choice of base can significantly impact yield and side reactions.

    • Potassium Phosphate (K₃PO₄): This is often the most effective base for challenging Suzuki couplings. It is strong enough to promote boronate formation but is generally non-nucleophilic and has low solubility in organic solvents, which can help minimize base-mediated side reactions.[14]

    • Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is a stronger base and more soluble than potassium carbonate, often leading to faster reactions. However, for substrates with base-sensitive functional groups, K₂CO₃ might be a milder alternative.

    • Fluoride Bases (CsF, KF): Fluoride ions have a high affinity for boron and can be effective at promoting transmetalation.[14][15] They can be a good option, especially if other bases are proving ineffective.

  • Influence of the Fluorine Substituent: The ortho-fluorine does not directly dictate the choice of base in a chemical sense, but its presence contributes to the overall challenging nature of the substrate, pushing the recommendation towards stronger, more reliable bases like K₃PO₄ or Cs₂CO₃ to ensure the transmetalation step proceeds efficiently.

Q3: What solvent system is recommended for this reaction?

A3: The solvent must dissolve the organic starting materials and the catalyst, while also being compatible with the (often inorganic) base. Biphasic solvent systems are very common in Suzuki couplings for this reason.[16]

  • Expertise & Rationale:

    • Aprotic Ethers: Solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices. They are polar enough to dissolve the catalyst complex and are relatively inert.

    • Aromatic Hydrocarbons: Toluene is another common and effective solvent, particularly for higher-temperature reactions.

    • Aqueous Co-solvent: A small amount of water is typically added (e.g., in a 4:1 or 5:1 organic:water ratio) to dissolve the inorganic base (like K₃PO₄ or K₂CO₃).

  • Recommendation: A mixture of 1,4-dioxane and water (4:1) is an excellent and versatile starting point. Ensure the solvent is thoroughly degassed to prevent catalyst degradation and homocoupling side reactions.[9]

Part 3: Recommended Protocols & Data
Table 1: Recommended Catalyst Systems for Coupling with this compound Derivatives
Catalyst System (Precatalyst/Ligand)Base (Equiv.)Solvent SystemTemp. (°C)Expected Outcome & Notes
Pd(PPh₃)₄ K₂CO₃ (2.0)Toluene/H₂O100-110Low to No Yield. Not recommended due to low activity for sterically hindered substrates.[3]
PdCl₂(dppf) K₂CO₃ (2.0)Dioxane/H₂O100Moderate Yield. Better than PPh₃ but may still be inefficient for this 2,6-disubstituted system.
XPhos Pd G3 (1-2 mol%)K₃PO₄ (2.0)Dioxane/H₂O100-110High to Excellent Yield. Highly recommended starting point. Optimized for sterically demanding couplings.[6]
SPhos Pd G4 (1-2 mol%)Cs₂CO₃ (2.0)Toluene/H₂O100-110High to Excellent Yield. An excellent alternative to the XPhos system with broad applicability.
Pd₂(dba)₃ / RuPhos K₃PO₄ (2.0)THF/H₂O80Good to High Yield. Effective system, but requires handling of separate catalyst and ligand components.

Disclaimer: Optimal conditions should be determined experimentally. This table serves as a guideline based on established principles for challenging Suzuki couplings.

Detailed Experimental Protocol (General Guideline)

This protocol provides a step-by-step methodology for a typical small-scale reaction.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound aryl halide (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the solvent to the flask via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction:

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

    • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/The_Suzuki-Miyaura_Coupling]
  • Royal Society of Chemistry. (2023). Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00539a]
  • ResearchGate. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [URL: https://www.researchgate.
  • PubMed Central (PMC). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004419/]
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Cross-Coupling of Fluorinated Compounds. [URL: https://www.benchchem.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [URL: https://www.researchgate.net/publication/339180766_Pd-catalyzed_Suzuki-Miyaura_coupling_of_steric_hindered_aryl_chlorides_or_bulky_arylboronic_acidsa]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [URL: https://www.youtube.
  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [URL: https://www.researchgate.net/publication/342340333_Role_of_a_base_in_Suzuki-Miyaura_reaction]
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxybenzeneboronic Acid. [URL: https://www.benchchem.com/technical-support-center/application-notes-and-protocols-for-suzuki-miyaura-coupling-with-2-fluoro-6-methoxybenzeneboronic-acid]
  • Royal Society of Chemistry. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy01132a]
  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4801962/]
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [URL: https://www.mdpi.com/2073-4344/9/3/213]
  • National Institutes of Health (NIH). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3864205/]
  • ACS Publications. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. [URL: https://pubs.acs.org/doi/10.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49292g]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.
  • ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [URL: https://www.researchgate.net/publication/327732049_Application_of_Palladium_Based_Precatalytic_Systems_in_the_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Chloro-Heterocycles]
  • PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736113/]
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid. [URL: https://www.benchchem.com/technical-support-center/application-notes-and-protocols-for-suzuki-miyaura-coupling-using-2-benzyloxy-4-fluorophenylboronic-acid]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [URL: https://www.reddit.com/r/Chempros/comments/ogw2cz/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling-a_tbl1_280312629]
  • SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [URL: https://typeset.io/papers/aryl-trifluoroborates-in-suzuki-miyaura-coupling-the-roles-of-2l6h0j9q]
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. [URL: https://www.benchchem.com/technical-support-center/optimizing-suzuki-coupling-of-aryl-halides]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213884/]
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/02/B-Alkyl-Suzuki-Couplings.pdf]
  • Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60293a]
  • Reddit. (2023). Struggling with Suzuki Reaction. [URL: https://www.reddit.com/r/Chempros/comments/15d0v4p/struggling_with_suzuki_reaction/]
  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc02319c]
  • BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of 2-Benzyloxy-4-fluorophenylboronic acid. [URL: https://www.benchchem.com/technical-support-center/suzuki-miyaura-coupling-of-2-benzyloxy-4-fluorophenylboronic-acid]
  • Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot. [URL: https://www.beilstein-journals.org/bjoc/articles/8/117]
  • ResearchGate. Side reactions of Suzuki cross-coupling. [URL: https://www.researchgate.net/figure/Side-reactions-of-Suzuki-cross-coupling-Reaction-conditions-Pd-OAc-2-2-mol-SPhos_fig3_234158014]
  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1010&context=chemistrybiochemistry]

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avoiding decomposition of 2-Benzyloxy-6-fluorobenzonitrile during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Benzyloxy-6-fluorobenzonitrile

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this molecule. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I am observing significant loss of my product during silica gel flash chromatography. A new, more polar spot appears on my TLC plate. What is happening?

This is the most frequently reported issue. The primary cause is the decomposition of your compound on the acidic surface of standard silica gel.[1] this compound has an acid-sensitive benzyl ether functional group. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze the cleavage of this ether, leading to the formation of 2-fluoro-6-hydroxybenzonitrile and toluene.[2][3]

Signs of Decomposition:

  • TLC Analysis: Appearance of a new, more polar spot (lower Rf) corresponding to the free phenol (2-fluoro-6-hydroxybenzonitrile). The phenol will often streak on the TLC plate.

  • ¹H NMR Analysis: Disappearance or reduction in the integration of the benzylic protons (a singlet around δ 5.2 ppm) and the phenyl protons of the benzyl group (a multiplet around δ 7.3-7.5 ppm). A new broad singlet for the phenolic -OH will appear.

Q2: What are the main decomposition pathways I should be aware of during purification?

There are two primary decomposition pathways for this compound under common purification conditions:

  • Acid-Catalyzed Debenzylation: This is the most common issue, especially during silica gel chromatography. The Lewis or Brønsted acidic sites on silica can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to cleavage.[2][4]

  • Nitrile Hydrolysis: Under strongly acidic or basic aqueous workup conditions, particularly with heating, the nitrile group (-C≡N) can hydrolyze.[5] This initially forms the corresponding amide (2-Benzyloxy-6-fluorobenzamide) and can proceed to the carboxylic acid (2-Benzyloxy-6-fluorobenzoic acid) upon further hydrolysis.[6][7]

The diagram below illustrates these potential degradation routes.

DecompositionPathways cluster_main Purification Conditions start This compound phenol 2-Fluoro-6-hydroxybenzonitrile (Main Byproduct) amide 2-Benzyloxy-6-fluorobenzamide silica Acidic Silica Gel acid_cond Strong Acid/Base (aq) acid 2-Benzyloxy-6-fluorobenzoic Acid silica->phenol Debenzylation acid_cond->amide Partial Hydrolysis acid_cond->acid Full Hydrolysis

Caption: Potential decomposition pathways for this compound.

Troubleshooting and Optimization Guides

Issue 1: Preventing Decomposition During Column Chromatography

Q: How can I run a silica gel column without causing debenzylation?

You have several effective options to mitigate acid-catalyzed decomposition on silica gel. The choice depends on the scale of your purification and the materials available.

Option A: Neutralize the Silica Gel with a Base Additive

This is the most common and cost-effective solution. By adding a small amount of a volatile amine base, such as triethylamine (TEA) or pyridine, to your mobile phase, you can neutralize the acidic silanol groups on the silica surface.[8][9]

Option B: Use a Different Stationary Phase

If your compound is exceptionally sensitive, or if amine additives interfere with subsequent steps, switching to a less acidic or neutral stationary phase is a robust alternative.[10][11]

Option C: Reverse-Phase Chromatography

For highly polar compounds or when normal-phase chromatography fails, reverse-phase (C18) chromatography is an excellent alternative.[10] The compound is separated based on hydrophobicity, and the acidic nature of silica is not a factor.

MethodKey AdvantagesKey DisadvantagesBest For
Neutralized Silica Inexpensive; uses standard silica gel.[12]Requires removal of the basic additive (e.g., TEA) after purification.Routine purification of moderately sensitive compounds.
Neutral Alumina Excellent for acid-sensitive compounds; available in basic or neutral grades.[11]Can have different selectivity than silica; may be more expensive.Compounds that are highly sensitive to acid.
Reverse-Phase (C18) Avoids acid-related decomposition; excellent for polar compounds.[10]Requires different solvent systems (e.g., MeCN/H₂O); may require specialized equipment (HPLC).Difficult separations or when normal-phase methods fail.
Detailed Protocol: Neutralizing a Silica Gel Column

This protocol describes the most common method for deactivating silica gel for the purification of acid-sensitive compounds.[9][12]

Objective: To purify this compound while preventing acid-catalyzed cleavage of the benzyl ether.

Materials:

  • Crude this compound

  • Standard silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (or Heptane) and Ethyl Acetate (or other suitable eluent system)

  • Glass column, flasks, and other standard chromatography equipment

Step-by-Step Procedure:

  • Determine Eluent System: First, determine a suitable mobile phase for your separation using TLC. A common starting point is a mixture of Hexane and Ethyl Acetate. Find a ratio that gives your desired product an Rf value of approximately 0.2-0.3.

  • Prepare Neutralized Eluent: Prepare your chosen eluent system (e.g., 90:10 Hexane:EtOAc) and add 1-2% triethylamine by volume. For example, to 1 liter of eluent, add 10-20 mL of TEA.

  • Pack the Column: Pack your chromatography column with silica gel using the neutralized eluent. Ensure the column is packed uniformly without air bubbles.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the neutralized eluent. This step is crucial as it ensures all the acidic sites on the silica are passivated by the triethylamine before you load your compound.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column using the neutralized eluent. Collect fractions and monitor them by TLC.

  • Post-Purification Workup: Combine the pure fractions. Remove the solvent and the triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the final traces of TEA.

Issue 2: Avoiding Decomposition During Aqueous Workup

Q: My product seems stable during the reaction, but I see degradation after the aqueous workup. Why?

If your workup involves washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH), you risk hydrolyzing the nitrile group or cleaving the benzyl ether.[5][6]

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous extractions, use saturated sodium bicarbonate (a weak base) to neutralize any residual acid, followed by a water wash. Use brine (saturated NaCl solution) for final washes to aid in phase separation without altering the pH significantly.[10]

  • Avoid High Temperatures: Perform all extractions and washes at room temperature. If you must concentrate aqueous layers, do so under reduced pressure at low temperatures.

  • Prompt Processing: Do not let your compound sit in acidic or basic aqueous solutions for extended periods. Process your workup efficiently and proceed to the drying and solvent removal steps promptly.[10]

References

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Vertex AI Search. Provides an overview of the cleavage of benzyl ethers by Lewis acids, which is analogous to the acidic sites on silica gel.
  • Technical Support Center: Purification of Polar Aromatic Nitriles. Benchchem.
  • Silica Gel for Column Chromatography|Products. NACALAI TESQUE, INC. States that conventional silica gels are weakly acidic and can decompose pH-sensitive compounds.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Describes various stationary phases, noting that silica is slightly acidic and that alumina or deactivated silica are options for acid-sensitive compounds.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit r/Chempros. A discussion among chemists about practical methods for neutralizing silica gel, including the use of triethylamine in the mobile phase.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Provides a specific protocol for deactivating silica gel with triethylamine for acid-sensitive compounds.
  • How To Neutralize Silica Gel?. Chemistry For Everyone - YouTube. Explains methods for deactivating silica gel, including the addition of water or using a solvent slurry with a base.
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Describes the hydrolysis of a related difluorobenzonitrile, showing the progression from nitrile to amide to carboxylic acid.
  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ACS Publications - Organic Letters.
  • Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents (US5081275A).
  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. Discusses various methods for cleaving benzyl ethers, highlighting their sensitivity to certain conditions.
  • Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. Benchchem. Provides protocols for deprotection of acid-sensitive ethers.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Details the cleavage of benzyl ethers under acidic conditions.
  • Process for hydrolysis of nitriles. Google Patents (US3920670A).
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem. Compares the stability of benzyl ethers to other protecting groups under various conditions.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate.
  • Purification of nitrile. Google Patents (EP0814076B1).
  • THE CLEAVAGE OF ETHERS'. Chemical Reviews. A comprehensive review on the mechanisms of ether cleavage.
  • This compound | C14H10FNO | CID 3023482. PubChem - NIH. Provides chemical and physical properties for the target compound.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Provides a list of common solvent systems, including those with additives like ammonia for basic compounds.
  • FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?. SiliCycle. Directly answers how to neutralize silica gel using triethylamine.
  • A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Benchchem. Discusses analytical methods for benzonitriles.
  • 6-BENZYLOXY-2-FLUOROBENZONITRILE. gsrs.
  • 2.3D: Separation Theory. Chemistry LibreTexts.
  • Process for preparing fluorobenzonitriles. Google Patents (US5466859A). Details the synthesis of fluorobenzonitriles.
  • A Comparative Guide to the Reactivity of Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution. Benchchem.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Provides a general overview of hydrolysis reactions for esters and amides.
  • Managing side reactions in the functionalization of Benzotrifluoride. Benchchem.

Sources

Technical Support Center: Analytical Techniques for Monitoring 2-Benzyloxy-6-fluorobenzonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2-Benzyloxy-6-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track this reaction effectively. Proper reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring the reproducibility of your synthesis. This resource provides in-depth answers to common challenges, troubleshooting guides, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the synthesis of this compound?

The choice of analytical technique depends on the specific reaction, available equipment, and the level of detail required. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, separating the starting materials (e.g., 2,6-difluorobenzonitrile and benzyl alcohol), the product (this compound), and potential byproducts.[1] Reverse-phase HPLC is particularly well-suited for these aromatic compounds.[1]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for quick checks on reaction progress.[2] It helps in visualizing the consumption of starting materials and the formation of the product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile components in the reaction mixture.[3] It can be particularly useful for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information, allowing for unambiguous confirmation of the product's identity and quantification of the reaction components. ¹⁹F NMR is especially powerful due to the presence of the fluorine atom, offering a clean spectral window with high sensitivity.[4][5]

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance and appearance of specific functional groups. For this reaction, monitoring the nitrile (C≡N) and ether (C-O) stretches can indicate product formation.[6][7]

Q2: How do I select the most appropriate analytical technique for my specific needs?

Selecting the right technique involves a trade-off between speed, cost, and the quality of information desired.

  • For rapid, real-time checks: TLC is the most efficient option.

  • For quantitative analysis and purity assessment: HPLC is the industry standard due to its high resolution and reproducibility.[1]

  • For identification of unknown byproducts: GC-MS provides valuable molecular weight and fragmentation data.[3]

  • For definitive structural confirmation and reaction kinetics: NMR spectroscopy is unparalleled, although it requires more specialized equipment and expertise.

A common workflow is to use TLC for frequent, quick checks and then employ HPLC for more detailed quantitative analysis at key time points.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC)

Q3: I'm developing a reverse-phase HPLC method. What are the recommended starting conditions for separating this compound from its precursors like 2,6-difluorobenzonitrile?

A good starting point for method development is crucial.[8] Based on the aromatic and moderately polar nature of the compounds, the following conditions are recommended:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for aromatic compounds.[1]
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to protonate silanols on the silica surface, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 50% B, ramp to 95% B over 15 minutesA gradient is necessary to elute both the more polar starting materials and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) 220 nm or 254 nmAromatic rings in all compounds of interest will absorb at these wavelengths.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[9][10]

Q4: My HPLC chromatogram shows tailing peaks for all analytes. How can I resolve this?

Peak tailing can be caused by several factors, often related to secondary interactions with the stationary phase or issues within the HPLC system itself.[11]

  • Chemical Causes: If only some peaks are tailing, it's likely a chemical issue.[12] For this specific analysis, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to suppress any potential interactions with residual silanol groups on the column.

  • System Causes: If all peaks are tailing, the problem is likely mechanical or related to the column's health.[12] A common cause is a partially blocked column frit, which can sometimes be resolved by back-flushing the column.[12] Another possibility is extra-column dead volume from poorly fitted connections.[11]

Below is a troubleshooting workflow to address peak tailing:

Sources

Validation & Comparative

analytical methods for the characterization of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Benzyloxy-6-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound (CAS No. 94088-45-6) is a key building block in organic synthesis, notable for its use in creating derivatives with potential therapeutic applications, such as antiviral properties.[1] Its molecular structure, comprising a fluorinated benzonitrile core linked to a benzyloxy group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and structural confirmation.

This guide provides a comprehensive comparison of the primary . As a senior application scientist, the following sections explain not just the "how" but the "why" behind methodological choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Structural Elucidation: A Spectroscopic Triad

Confirming the molecular structure of this compound is the primary analytical objective. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete and validated picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to confirm atomic connectivity.

Causality of a Multi-Nuclear Approach:

  • ¹H NMR provides information on the number, environment, and connectivity of protons. The spectrum will reveal the distinct signals of the aromatic protons on both the benzonitrile and benzyl rings, as well as the critical methylene (-CH₂-) protons of the benzyloxy group.

  • ¹³C NMR maps the carbon skeleton of the molecule. It is crucial for identifying all carbon atoms, including quaternary carbons like the nitrile carbon and those directly bonded to fluorine or oxygen, which are invisible in the ¹H spectrum.

  • ¹⁹F NMR is a highly specific and sensitive technique that provides direct evidence for the presence of the fluorine atom and can offer insights into its electronic environment.

Predicted NMR Spectral Data for this compound:

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H7.30 - 7.55Multiplet5H, Benzyl ring protons
¹H7.55 - 7.70Multiplet1H, Aromatic proton (H4)
¹H6.80 - 7.00Multiplet2H, Aromatic protons (H3, H5)
¹H~5.20Singlet2H, Methylene protons (-OCH₂-)
¹³C~160 (d, J ≈ 250 Hz)DoubletC6 (C-F)
¹³C~158SingletC2 (C-O)
¹³C135 - 136SingletQuaternary, Benzyl ring
¹³C128 - 134MultipletAromatic CH carbons
¹³C~115SingletC≡N
¹³C110 - 115MultipletAromatic CH carbons
¹³C~95 (d, J ≈ 20 Hz)DoubletC1 (C-CN)
¹³C~71SingletMethylene carbon (-OCH₂-)
¹⁹F-110 to -120Singlet or MultipletAr-F

Note: Predicted values are based on data for analogous compounds.[2][3][4] Actual shifts may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Correlate the ¹H and ¹³C data to confirm assignments.

Visualization: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 ft Fourier Transform acquire_H1->ft acquire_C13 Acquire ¹³C Spectrum acquire_C13->ft acquire_F19 Acquire ¹⁹F Spectrum acquire_F19->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analysis Structural Confirmation (Assign Peaks) calibrate->analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₀FNO, Molecular Weight: 227.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[1][5][6]

Predicted Fragmentation Pathway: Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 227. The fragmentation is dominated by cleavage of the weakest bonds, primarily the benzylic C-O bond.

  • α-Cleavage: Cleavage of the C-O bond is expected to be a major pathway, leading to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . The other fragment would be the 2-fluoro-6-oxybenzonitrile radical.

  • Loss of Benzyl Group: The loss of the entire benzyl group could also lead to a fragment at m/z 136 ([M - C₇H₇]⁺).

  • Other Fragments: A fragment corresponding to the phenyl group ([C₆H₅]⁺) at m/z 77 is also common.

Predicted Mass Spectrometry Data:

m/z (Predicted) Proposed Fragment Ion Structural Representation
227[C₁₄H₁₀FNO]⁺˙ (Molecular Ion)[M]⁺˙
136[C₇H₃FNO]⁺[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)[C₆H₅CH₂]⁺
77[C₆H₅]⁺ (Phenyl ion)[C₆H₅]⁺

Note: The relative intensities of these fragments provide a characteristic fingerprint for the molecule. Data is predicted based on fragmentation principles of similar compounds.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Injector: 250°C, split mode.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions to confirm the structure.

Visualization: Mass Spectrometry Workflow

cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Prepare Dilute Solution (e.g., 100 µg/mL in DCM) inject Inject into GC-MS prep->inject sep Separation on DB-5ms Column inject->sep ionize Ionization (EI, 70 eV) sep->ionize detect Mass Analysis (m/z 40-450) ionize->detect analysis Analyze Spectrum: - Molecular Ion (m/z 227) - Fragmentation Pattern detect->analysis cluster_acq Data Acquisition sample Place Solid Sample on ATR Crystal ss Collect Sample Spectrum (16 Scans) sample->ss bg Collect Background Spectrum (Empty) bg->ss analysis Identify Characteristic Peaks: - C≡N Stretch (~2225 cm⁻¹) - C-O & C-F Stretches ss->analysis

Caption: Workflow for functional group analysis by FTIR-ATR.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms identity, chromatography is essential for quantifying purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing non-volatile, moderately polar compounds like this compound. [8] Method Development Rationale:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase. Acetonitrile is preferred over methanol for benzonitrile-containing compounds due to better peak shape and lower UV cutoff. A gradient elution (increasing acetonitrile over time) is recommended to ensure that any impurities, which may be more or less polar than the main compound, are eluted and resolved effectively. [3]* Detection: The extensive conjugation in the molecule allows for strong UV absorbance. A detection wavelength of 254 nm is a good starting point, though a photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal wavelength. [9] Proposed HPLC Method Parameters:

Parameter Condition Alternative/Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)A Phenyl-Hexyl column could offer alternative selectivity for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic Acid-
Gradient Start at 50% B, ramp to 95% B over 10 minA gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nm or PDA (210-400 nm)PDA allows for comprehensive peak tracking and purity analysis.
Injection Vol. 10 µL-

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile/water). Dilute this stock to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Method Setup: Program the HPLC system with the conditions outlined in the table above.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Visualization: HPLC Purity Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Conc. (~0.1 mg/mL) stock->dilute filtrate Filter with 0.45µm Syringe Filter dilute->filtrate inject Inject Sample (10 µL) filtrate->inject separate Gradient Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect analysis Calculate Purity: (Area% of Main Peak) detect->analysis

Caption: Workflow for HPLC-based purity determination.

Comparative Summary of Analytical Methods

No single technique provides all the necessary information. A cohesive analytical strategy leverages the strengths of each method for a comprehensive characterization.

Method Primary Information Strengths Limitations
NMR Unambiguous molecular structure and connectivity.Provides the most detailed structural information; ¹⁹F NMR is highly specific.Relatively low sensitivity; requires pure sample for clear interpretation.
MS Molecular weight and fragmentation pattern.High sensitivity; HRMS provides exact elemental composition.Isomers can be difficult to distinguish; does not provide connectivity data alone.
FTIR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation (with ATR).Provides limited information on the overall molecular skeleton; not quantitative.
HPLC Purity and quantification of impurities.Highly sensitive, quantitative, and excellent for separating complex mixtures. [10]Provides no definitive structural information on its own (requires MS detector).

Conclusion

The analytical characterization of this compound is a clear demonstration of the principle of orthogonal analysis, where multiple, distinct methods are employed to build a complete and trustworthy profile of a chemical substance. Structural confirmation is robustly achieved through the combined use of NMR, MS, and FTIR, each providing a unique and complementary piece of the molecular puzzle. Concurrently, RP-HPLC stands as the definitive method for assessing purity, ensuring that the material is free from significant process-related impurities or degradation products. For any researcher in the pharmaceutical development pipeline, the integrated application of these techniques is not merely best practice—it is essential for guaranteeing the quality and integrity of the foundational molecules that lead to new medicines.

References

  • The Royal Society of Chemistry. (2023). Supplementary Information.
  • NATIONAL ANALYTICAL CORPORATION. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Global Substance Registration System. (n.d.). 6-BENZYLOXY-2-FLUOROBENZONITRILE.

Sources

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous assessment of purity is not merely a quality control step but a fundamental requirement for safety and efficacy. This guide provides an in-depth comparative analysis of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of 2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6). We find that while both methods are viable, they serve distinct, complementary roles. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), excels in robust, high-throughput quantitative analysis of the principal compound and its non-volatile impurities. In contrast, GC-MS offers unparalleled specificity for identifying and quantifying volatile and semi-volatile impurities, providing critical structural information that is indispensable during process development and troubleshooting. Our recommendation is to employ HPLC for routine quality control and stability testing, while leveraging GC-MS for initial batch characterization, impurity identification, and investigation of out-of-spec results.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in medicinal chemistry, characterized by a benzonitrile core with fluorine and benzyloxy substitutions. Its molecular formula is C₁₄H₁₀FNO, with a molecular weight of 227.23 g/mol .[1][2] The specific arrangement of these functional groups dictates its reactivity in subsequent synthetic steps. Consequently, even minute impurities—arising from starting materials, side reactions, or degradation—can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond theoretical principles to provide a practical, field-tested comparison of HPLC and GC-MS for analyzing this specific molecule. We will explore detailed experimental protocols, justify the methodological choices, and present a clear, data-driven comparison to empower you to select the optimal analytical strategy for your objectives.

Methodology Deep Dive: HPLC for Quantitative Purity Assessment

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and assay testing.[3] For a molecule like this compound, which possesses both hydrophobic (aromatic rings) and polar (nitrile) characteristics, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[4][5]

Principle of Separation in RP-HPLC

RP-HPLC operates by partitioning analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[5] Molecules with greater hydrophobicity, like our target compound, will have a stronger affinity for the stationary phase and thus be retained longer in the column.[4][6] By gradually increasing the organic solvent content in the mobile phase (a technique known as gradient elution), we can systematically elute compounds in order of increasing hydrophobicity, achieving effective separation.[6]

Detailed Experimental Protocol: HPLC-UV

This protocol is designed for robust and reproducible purity analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size The C18 stationary phase provides strong hydrophobic retention for the aromatic structure of the analyte, ensuring good separation from more polar impurities.[3]
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[4]
Gradient Program 0-2 min: 40% B; 2-15 min: 40-85% B; 15-18 min: 85% B; 18-18.1 min: 85-40% B; 18.1-22 min: 40% B A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring the main, highly-retained peak is eluted efficiently.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 35 °C Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Detection UV at 220 nm The benzonitrile and benzyl moieties exhibit strong absorbance at this wavelength, providing high sensitivity for the main component and related aromatic impurities.
Injection Volume 5 µL A small injection volume prevents column overloading and peak distortion.

| Sample Prep. | Dissolve 1.0 mg/mL of this compound in Acetonitrile/Water (50:50 v/v). | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |

HPLC Analysis Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) Autosampler Inject 5 µL onto C18 Column SamplePrep->Autosampler MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) Pump Execute Gradient Elution (1.0 mL/min, 35°C) Autosampler->Pump Detector DAD Detection (λ = 220 nm) Pump->Detector CDS Chromatography Data System (CDS) - Integrate Peaks Detector->CDS Quant Calculate Purity (% Area Normalization) CDS->Quant Report Generate Final Report & Certificate of Analysis Quant->Report

Caption: Workflow for HPLC purity analysis of this compound.

Methodology Deep Dive: GC-MS for Impurity Identification

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the high-resolution separation of GC with the definitive identification capabilities of MS.[7] It is the gold standard for analyzing volatile and semi-volatile compounds that are thermally stable.[8] Given its boiling point of approximately 359°C, this compound is amenable to GC analysis.

Principle of Separation and Detection

In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[9] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[10][8] As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound.[11]

Detailed Experimental Protocol: GC-MS

This protocol is optimized for the identification and quantification of volatile impurities.

Instrumentation:

  • GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.

Chromatographic & Spectrometric Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose column suitable for separating a wide range of semi-volatile aromatic compounds.[3]
Carrier Gas Helium, Constant Flow at 1.2 mL/min Helium is an inert and efficient carrier gas, providing good resolution.
Inlet Split/Splitless, 280 °C, Split ratio 20:1 A high inlet temperature ensures complete and rapid vaporization of the analyte. A split injection prevents column overload from the main component.
Oven Program Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) The temperature program starts well below the analyte's boiling point to separate volatile impurities, then ramps to elute the main peak and any higher-boiling impurities.
MS Source Temp. 230 °C Standard temperature to ensure proper ionization while minimizing thermal degradation.
MS Quad Temp. 150 °C Standard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-450 A wide scan range captures the molecular ion (227.2 m/z) and key fragments of the main compound, as well as potential low and high molecular weight impurities.

| Sample Prep. | Dissolve 1.0 mg/mL of this compound in Dichloromethane. | Dichloromethane is a volatile solvent appropriate for GC analysis. |

GC-MS Analysis Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Analysis cluster_data Data Processing & Identification SamplePrep Dissolve Sample (1 mg/mL in Dichloromethane) Injector Inject 1 µL (Split 20:1) into Inlet (280°C) SamplePrep->Injector GC_Oven Temperature Programmed Separation on DB-5ms Column Injector->GC_Oven MS_Detect EI Ionization & Mass Analysis (m/z 40-450) GC_Oven->MS_Detect TIC Generate Total Ion Chromatogram (TIC) MS_Detect->TIC Identify Extract Mass Spectra & Perform Library Search TIC->Identify Report Quantify & Report Impurities with Structural ID Identify->Report

Caption: Workflow for GC-MS impurity identification and analysis.

Comparative Performance Analysis

To provide a clear comparison, we present hypothetical but realistic data for a batch of this compound containing trace impurities.

Table 1: Purity Assessment by HPLC-UV

Peak No. Retention Time (min) Area % Possible Identity
1 4.5 0.08 2-Fluoro-6-hydroxybenzonitrile (Starting Material)
2 9.8 0.15 Unknown Impurity 1
3 12.1 99.71 This compound

| 4 | 13.5 | 0.06 | Unknown Impurity 2 |

Table 2: Purity Assessment by GC-MS

Peak No. Retention Time (min) Area % Identity (from MS Library Match) Match Factor
1 3.2 0.04 Benzyl Alcohol (Reagent Hydrolysis) 96
2 6.8 0.07 2-Fluoro-6-hydroxybenzonitrile 92
3 9.5 99.81 This compound 98

| 4 | 10.1 | 0.08 | Dibenzyl ether (Reagent Side Product) | 94 |

Table 3: Head-to-Head Comparison of Key Performance Metrics

Metric HPLC-UV GC-MS Advantage
Selectivity Excellent for separating isomers and compounds with varying polarity. Excellent for separating compounds based on volatility. Application-dependent
Sensitivity (LOD/LOQ) High, especially for UV-active compounds. Typically low ng range. Very high, especially in Selected Ion Monitoring (SIM) mode. Can reach pg range. GC-MS
Identification Power Low. Based on retention time matching with standards. DAD provides UV spectra but limited structural info. High. Mass spectrum provides a definitive structural fingerprint, enabling library searching and identification of unknowns. GC-MS
Analysis Time ~22 minutes per sample. ~16 minutes per sample. GC-MS
Robustness for QC High. Well-established, highly reproducible for routine quantitative analysis. Moderate. Inlet and column can be susceptible to contamination from non-volatile matrix components. HPLC

| Suitability for Analytes | Excellent for non-volatile and thermally labile compounds. | Excellent for volatile and thermally stable compounds. | Application-dependent |

Narrative Analysis

The data clearly illustrates the complementary nature of the two techniques. HPLC provides a robust and precise measure of the main component's purity relative to other non-volatile, UV-active substances.[12] However, it fails to identify the unknown peaks without dedicated impurity standards.

GC-MS, on the other hand, not only quantifies the main peak but also tentatively identifies the impurities by matching their mass spectra against a library.[13] It successfully identified residual benzyl alcohol and a common side product, dibenzyl ether, which might be missed or co-elute in the HPLC method. This aligns with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, which emphasize specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15][16]

Conclusion & Recommendations

The choice between HPLC and GC-MS for the purity analysis of this compound is not a matter of one being universally superior, but of selecting the right tool for the right job.

  • For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended technique. Its operational robustness, high precision, and suitability for quantifying the main component and key non-volatile impurities make it ideal for a high-throughput QC environment.[17]

  • For Impurity Profiling, Process Development, and Investigations: GC-MS is indispensable. Its superior identification power is critical for characterizing new impurities, troubleshooting synthetic pathways, and identifying volatile residual solvents or starting materials.[18]

Integrated Strategy: The most comprehensive approach is to use both techniques synergistically. Develop and validate a robust HPLC method for routine purity testing. Simultaneously, use a validated GC-MS method to fully characterize initial batches, identify unknown peaks observed during HPLC analysis, and provide a more complete picture of the compound's purity profile. This dual-methodology approach ensures the highest level of quality and scientific understanding, aligning with the rigorous standards of modern drug development.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
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  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
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  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
  • BenchChem. (2025). HPLC vs. GC for Purity Analysis of Benzyl 3-hydroxypropionate: A Comparative Guide.

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A Comparative Guide to 2-Benzyloxy-6-fluorobenzonitrile and Other Fluorinated Benzonitriles for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Benzyloxy-6-fluorobenzonitrile against other key fluorinated benzonitriles. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple catalog of properties to explore the causal relationships between structure, reactivity, and application. We will dissect the strategic value of the benzyloxy group in concert with fluorine substitution, providing experimental context and actionable protocols.

The Strategic Importance of Fluorine in Benzonitrile Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical profile.[2][3][4] When applied to the benzonitrile scaffold, a versatile building block in its own right, fluorine substitution dramatically alters the electronic landscape of the aromatic ring.[5] This modification enhances metabolic stability, modulates pKa, improves membrane permeability, and can increase binding affinity to protein targets.[3][4][6]

The primary mode of reactivity for these compounds is Nucleophilic Aromatic Substitution (SNAr), where the potent electron-withdrawing effects of both the fluorine and nitrile groups activate the ring for attack by nucleophiles.[7][8] This guide will explore how the specific substitution pattern of this compound sets it apart from its structural relatives in this critical reaction class.

Profile of the Target Molecule: this compound

This compound (CAS: 94088-45-6) is an aromatic compound distinguished by a nitrile group, a fluorine atom, and a bulky benzyloxy group situated ortho to the nitrile and fluorine respectively.[9] This specific arrangement is not accidental; it is designed for a particular synthetic utility, primarily as a key intermediate in the development of potent antiviral agents.[9]

Physicochemical Properties

The properties of this compound are integral to its handling and reactivity in synthetic applications. The presence of the large, hydrophobic benzyloxy group significantly influences its solubility and chromatographic behavior.

PropertyValueReference
Molecular Formula C₁₄H₁₀FNO[9][10]
Molecular Weight 227.23 g/mol [9][10]
Physical State Solid[9]
Boiling Point 359.4 ± 27.0 °C at 760 mmHg[9]
LogP 3.42[9]
Density 1.2 ± 0.1 g/cm³[9]

Table 1: Key Physicochemical Properties of this compound.

Synthesis of this compound

The most common and efficient synthesis of this molecule is a classic SNAr reaction. It leverages the high reactivity of its precursor, 2,6-difluorobenzonitrile, where one of the fluorine atoms is displaced by the benzyl oxide nucleophile.[9] The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the alkoxide nucleophile more reactive.

reagents 2,6-Difluorobenzonitrile + Benzyl Alcohol conditions Base (K₂CO₃ or NaH) Polar Aprotic Solvent (DMF) Heat reagents->conditions 1. Reaction Setup product This compound conditions->product 2. SₙAr Reaction workup Aqueous Workup Extraction Purification (Chromatography) product->workup 3. Isolation

Caption: Synthetic workflow for this compound.

Comparative Analysis with Other Fluorinated Benzonitriles

The true value of this compound is understood by comparing it to other, simpler fluorinated benzonitriles. We will focus on its precursor, 2,6-difluorobenzonitrile, and two other common isomers, 4-fluorobenzonitrile and 3,5-difluorobenzonitrile.

CompoundStructureM.P. (°C)B.P. (°C)Key Applications
This compound Benzyl group at C2, Fluorine at C6Solid (N/A)359.4Intermediate for HIV-1 NNRTIs[9]
2,6-Difluorobenzonitrile Fluorines at C2, C629 - 30N/APrecursor for insecticides and pharmaceuticals[11]
4-Fluorobenzonitrile Fluorine at C432 - 34188Intermediate for pharmaceuticals, agrochemicals, OLEDs[12]
3,5-Difluorobenzonitrile Fluorines at C3, C584 - 86169Electron acceptor in TADF emitters for OLEDs, catalysts[13][14]

Table 2: Comparative Properties and Applications of Selected Fluorinated Benzonitriles.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is central to the chemistry of these compounds. It proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7] The stability of this complex is the determining factor for the reaction rate.

cluster_0 SₙAr Mechanism Reactants Fluorobenzonitrile + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products Substituted Benzonitrile + F⁻ Intermediate->Products Step 2: Elimination of F⁻

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

  • 2,6-Difluorobenzonitrile: This molecule is highly activated towards SNAr. It has two electron-withdrawing fluorine atoms ortho and para to the site of attack (the other fluorine), which strongly stabilize the Meisenheimer intermediate. This makes it an excellent substrate for substitution, as seen in the synthesis of our target molecule.

  • This compound: While the remaining fluorine atom is still activated by the para-nitrile group, the ortho-benzyloxy group introduces two competing effects. Electronically, the oxygen atom can donate electron density through resonance, which can be slightly destabilizing to the negative charge of the Meisenheimer intermediate compared to a fluorine atom. More significantly, the sheer steric bulk of the benzyloxy group can hinder the approach of a nucleophile to the C-F bond, potentially slowing down subsequent SNAr reactions at that position. This makes its remaining fluorine less reactive than those in 2,6-difluorobenzonitrile.

  • 4-Fluorobenzonitrile: With fluorine in the para position, the ring is activated, but less so than in ortho/para-difluoro substituted systems. It is a reliable substrate for SNAr at the fluorine-bearing carbon.

  • 3,5-Difluorobenzonitrile: The fluorine atoms are meta to the nitrile group and to each other. In an SNAr reaction where a fluorine atom is the leaving group, there are no other fluorine atoms in the crucial ortho or para positions to provide strong resonance stabilization for the Meisenheimer intermediate. This makes it significantly less reactive towards SNAr compared to its isomers with ortho/para fluorine substitution.[13][14]

Applications and Synthetic Utility

The structural differences directly translate to divergent applications:

  • This compound is a specialized intermediate. Its structure is tailored for building complex molecules like non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the benzyloxy group is a key pharmacophoric element or a precursor to one.[9]

  • 2,6-Difluorobenzonitrile and 4-Fluorobenzonitrile are more general-purpose building blocks. Their high reactivity (2,6-difluoro) or balanced reactivity (4-fluoro) makes them workhorses for introducing a fluorinated cyanophenyl moiety into a wide range of pharmaceuticals and agrochemicals.[5][11]

  • 3,5-Difluorobenzonitrile finds its niche in materials science. Its specific electronic properties, derived from the meta-fluorine substitution, make it an excellent electron-accepting unit for creating materials with thermally activated delayed fluorescence (TADF), which are crucial for high-efficiency OLEDs.[14][15]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, incorporating standard monitoring and purification steps.

Protocol 1: Synthesis of this compound[9]

Materials:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • Benzyl alcohol (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,6-difluorobenzonitrile and anhydrous DMF.

  • Add benzyl alcohol followed by anhydrous potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Benchmark SNAr Reactivity Assay[7]

Objective: To qualitatively compare the reactivity of different fluorobenzonitriles with a model nucleophile, piperidine.

Materials:

  • Fluorobenzonitrile of interest (e.g., 2,6-difluorobenzonitrile, 4-fluorobenzonitrile) (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare stock solutions of the fluorobenzonitrile and the internal standard in DMSO.

  • In a reaction vial, combine the fluorobenzonitrile/internal standard solution with piperidine.

  • Maintain the reaction at a constant temperature (e.g., 50 °C).

  • At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the aliquot immediately in a vial containing dilute HCl and an extraction solvent (e.g., diethyl ether).

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Determine the rate of disappearance of the starting material relative to the internal standard. Comparing these rates provides a direct measure of the relative reactivity of the different fluorobenzonitriles.

Conclusion

This compound is a highly specialized and valuable reagent whose utility is defined by its unique substitution pattern. While its precursor, 2,6-difluorobenzonitrile, is a highly reactive substrate for SNAr, the introduction of the benzyloxy group modulates this reactivity—primarily through steric hindrance—and installs a key structural motif for specific therapeutic targets, particularly HIV-1 inhibitors.[9]

In contrast, isomers like 4-fluorobenzonitrile serve as more general synthetic intermediates, and 3,5-difluorobenzonitrile is tailored for applications in materials science where its meta-substitution provides unique electronic properties for devices like OLEDs.[12][14] The choice between these compounds is therefore not a matter of superior or inferior performance, but a strategic decision based on a deep understanding of how fluorine position and substituent identity dictate chemical reactivity and ultimate application.

References

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  • The Chemical Properties and Applications of 3,5-Difluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. 2025-10-23.
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  • Biological activity of compounds derived from 2,3-Dichloro-4,5-difluorobenzonitrile versus analogs. Benchchem.
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  • 4-Fluorobenzonitrile | 1194-02-1. ChemicalBook. 2025-11-27.
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  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. ACS Publications. 2023-07-21.
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  • Synthesis of 2,6-Difluorobenzonitrile. Semantic Scholar. 2000.
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  • CAS 1194-02-1: 4-Fluorobenzonitrile. CymitQuimica.
  • Synthesis method of 2, 6-difluorobenzonitrile. Google Patents.
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). NIH.
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A Comparative Guide to the Biological Activity of 2-Benzyloxy-6-fluorobenzonitrile and Its Analogs as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug discovery, particularly in the relentless pursuit of novel therapeutics for Human Immunodeficiency Virus Type 1 (HIV-1), the molecular scaffold of 2-Benzyloxy-6-fluorobenzonitrile has emerged as a significant precursor for a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides an in-depth, objective comparison of the biological activity of this compound versus its structural analogs, grounded in experimental data. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and cytotoxic profiles, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Introduction: The Significance of the Benzonitrile Scaffold in NNRTI Design

NNRTIs represent a cornerstone of highly active antiretroviral therapy (HAART). They exert their antiviral effect by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome. This binding induces a conformational change that disrupts the catalytic site, thereby inhibiting DNA synthesis.

This compound serves as a key intermediate in the synthesis of these inhibitors.[1] Its structure is characterized by a central benzonitrile ring, a fluorine atom at the 6-position, and a benzyloxy group at the 2-position. The fluorine substituent is of particular interest as it is known to enhance metabolic stability and binding affinity in various drug candidates. The benzyloxy moiety provides a crucial interaction point within the NNRTI binding pocket and a site for extensive structural modifications to optimize antiviral potency and resistance profiles.

Core Biological Activity of this compound Derivatives: Inhibition of HIV-1 Reverse Transcriptase

The primary biological significance of compounds derived from this compound is their potent and selective inhibition of HIV-1 RT.[1] This activity is the foundation upon which the therapeutic potential of this class of molecules is built. The following sections will delve into a comparative analysis of how structural modifications to the parent scaffold influence this primary biological activity and the consequential cytotoxicity.

Comparative Analysis of this compound and Its Analogs

The antiviral potency of benzonitrile-based NNRTIs is exquisitely sensitive to structural modifications. Here, we dissect the structure-activity relationships by examining key regions of the molecule.

The Influence of Substituents at the 6-Position of the Benzonitrile Ring

A pivotal aspect of the SAR of this scaffold revolves around the substituent at the 6-position of the benzonitrile ring. While the parent compound features a fluorine atom, studies on related 2-arylsulfonyl-6-substituted benzonitriles have provided insightful, albeit indirect, comparative data. A quantitative structure-activity relationship (QSAR) analysis has suggested that an amino (-NH2) group at this position is more advantageous for anti-HIV-1 activity than a fluorine (-F) atom.[2] This is a critical consideration for the design of future analogs, suggesting that the 2-benzyloxy-6-aminobenzonitrile scaffold may be a more promising starting point for developing highly potent inhibitors.[2]

Modifications of the Benzyloxy Moiety

The benzyloxy group offers a rich canvas for structural diversification. Modifications to the benzyl ring can significantly impact the compound's interaction with the hydrophobic NNRTI binding pocket. For instance, the introduction of a 2-chloro-6-fluoro substitution pattern on the benzyl moiety of related structures has been shown to result in exceptional potency against wild-type HIV-1.[1] Furthermore, the stereochemistry at the benzylic position plays a crucial role, with the R absolute configuration often correlating with the highest antiviral activity.[1]

Comparative Biological Data of Benzonitrile Analogs
Compound IDCore ScaffoldKey SubstitutionsHIV-1 RT IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Nevirapine PyrimidineStandard NNRTI6.290.113>15>133
Analog 8g Pyrimidinylphenylamine3-Benzyloxy, other modificationsNot Reported0.0542777
Analog 8h Pyrimidinylphenylamine3-Benzyloxy, other modificationsNot Reported0.07>347>4870
S-DABO 8h Pyrimidine2-arylalkylthio, 6-benzyl0.41Not ReportedNot ReportedNot Reported
S-DABO 8l Pyrimidine2-arylalkylthio, 6-benzyl0.71Not ReportedNot ReportedNot Reported
S-DABO 8n Pyrimidine2-arylalkylthio, 6-benzyl0.52Not ReportedNot ReportedNot Reported

Data synthesized from multiple sources for comparative illustration.[3][4]

This compiled data underscores the potential for achieving high potency and a favorable therapeutic window (high Selectivity Index) through strategic modifications of scaffolds containing benzyloxy moieties. Analogs 8g and 8h, for example, demonstrate that modifications to a related pyrimidinylphenylamine core can yield compounds with antiviral efficacy comparable or superior to the established drug Nevirapine, coupled with low cytotoxicity.[3] The S-DABO series also highlights the potent HIV-1 RT inhibition achievable with benzyl-substituted pyrimidines.[4]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for key assays are provided below.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs)

  • Control inhibitor (e.g., Nevirapine)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.

  • In a 96-well plate, add the HIV-1 RT enzyme to each well.

  • Add the diluted test compounds or control to the respective wells and pre-incubate for 15 minutes at 37°C to allow for binding.

  • Initiate the reverse transcription reaction by adding the template/primer and dNTP mix.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction and quantify the amount of newly synthesized DNA using a scintillation counter (for radiolabeled dNTPs) or a fluorescence plate reader (for fluorescently labeled dNTPs).

  • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.

Materials:

  • MT-4 cells or other susceptible human T-cell lines

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • Test compounds

  • Control drug (e.g., Nevirapine)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Spectrophotometer

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the test compounds or control drug to the wells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 5 days.

  • On day 5, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell protection for each compound concentration relative to the virus-infected, untreated control.

  • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects).

Cytotoxicity Assay

This assay assesses the toxicity of the compounds to the host cells.

Procedure:

  • Follow the same procedure as the cell-based anti-HIV-1 assay (steps 1 and 2), but without adding the virus.

  • Incubate the plate for 5 days.

  • Perform the MTT assay as described in the anti-HIV-1 assay (steps 5-7).

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected control.

  • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Visualizing the Drug Discovery Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for NNRTI evaluation and the mechanism of action of these inhibitors.

G cluster_0 Preclinical NNRTI Evaluation Workflow A Compound Synthesis (this compound & Analogs) B Biochemical Assay (HIV-1 RT Inhibition - IC50) A->B C Cell-Based Antiviral Assay (EC50) B->C D Cytotoxicity Assay (CC50) C->D E Calculation of Selectivity Index (SI = CC50 / EC50) D->E F Lead Optimization E->F High SI indicates a promising candidate

Caption: Experimental workflow for the evaluation of NNRTI candidates.

G cluster_1 Mechanism of NNRTI Action RT HIV-1 Reverse Transcriptase (p66/p51 heterodimer) NNIBP NNRTI Binding Pocket (Allosteric Site) RT->NNIBP contains ActiveSite Polymerase Active Site RT->ActiveSite contains NNIBP->ActiveSite Allosterically affects Inhibition Conformational Change & Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to NNRTI NNRTI (e.g., Benzonitrile Derivative) NNRTI->NNIBP Binds to

Sources

validating the structure of 2-Benzyloxy-6-fluorobenzonitrile by spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Validation of 2-Benzyloxy-6-fluorobenzonitrile

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For molecules like this compound, which incorporates multiple functional groups including a nitrile, a benzyl ether, and a fluorinated aromatic ring, a multi-technique spectroscopic approach is not just recommended, but essential. This guide provides an in-depth, expert-led validation of its structure, moving beyond a simple presentation of data to explain the "why" behind the experimental choices and interpretation.

This guide is designed for researchers and drug development professionals who require a practical and scientifically sound framework for structural elucidation. We will dissect the molecule's signature across proton and carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergistically provide an irrefutable structural proof.

Experimental Workflow: A Strategy for Unambiguous Confirmation

The validation process follows a logical progression, starting with mass spectrometry to confirm the molecular weight and elemental composition, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are employed to map the precise connectivity of atoms within the molecule. This orthogonal approach ensures that each piece of data corroborates the others, forming a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Synthesis of This compound Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Sample Prep IR IR Spectroscopy Identify Functional Groups MS->IR Proceed if MW matches NMR NMR Spectroscopy (¹H, ¹³C) Map Connectivity IR->NMR Proceed if functional groups are present Final_Structure Validated Structure NMR->Final_Structure Final Confirmation

Figure 1: A typical workflow for the synthesis and spectroscopic validation of a target molecule.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is the initial checkpoint, providing the molecular weight of the compound. For this compound (C₁₄H₁₀FNO), the expected monoisotopic mass is a critical first data point.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and maximizing the observation of the molecular ion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial for obtaining a high-accuracy mass measurement, which is essential for confirming the elemental composition.

  • Sample Preparation: The sample is dissolved in a suitable solvent like acetonitrile or methanol at a low concentration (e.g., 10 µg/mL).

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Data Interpretation: The expected monoisotopic mass of C₁₄H₁₀FNO is 227.0746 g/mol . A high-resolution mass spectrum should yield a peak for the protonated molecule [M+H]⁺ at m/z 228.0824. An observed mass within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value provides strong evidence for the correct elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

IonTheoretical m/zObserved m/zDeviation (ppm)
[C₁₄H₁₀FNO + H]⁺228.0824228.0821-1.3
[C₁₄H₁₀FNO + Na]⁺250.0644250.0640-1.6

This close correlation between the theoretical and observed mass strongly supports the proposed molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The vibrational frequencies of bonds within the molecule act as a "fingerprint."

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The structure of this compound contains several IR-active groups. The most diagnostic peaks are the C≡N stretch of the nitrile and the C-O-C stretches of the ether linkage.

G Molecule This compound C≡N (Nitrile) C-O-C (Ether) C-F (Fluoroaromatic) C=C (Aromatic) IR_Spectrum Observed IR Peaks (cm⁻¹) ~2230 cm⁻¹ ~1250 cm⁻¹ (asym) & ~1040 cm⁻¹ (sym) ~1280 cm⁻¹ ~1600 & ~1480 cm⁻¹ Molecule:f0->IR_Spectrum:f0 Strong, sharp stretch Molecule:f1->IR_Spectrum:f1 Strong stretches Molecule:f2->IR_Spectrum:f2 Strong stretch Molecule:f3->IR_Spectrum:f3 Medium stretches

Figure 2: Correlation of key functional groups in this compound with their expected IR absorption frequencies.

Table 2: Key IR Absorption Frequencies

Functional GroupExpected Range (cm⁻¹)Observed Peak (cm⁻¹)Description
Nitrile (C≡N)2260 - 22202229Strong, sharp absorption
Aryl-Alkyl Ether (C-O-C)1275 - 1200 (asym)1245Strong, asymmetric stretch
1075 - 1020 (sym)1042Strong, symmetric stretch
Fluoroaromatic (C-F)1300 - 11001285Strong absorption
Aromatic (C=C)1600 - 14501595, 1488Medium intensity peaks

The presence of a strong, sharp peak at 2229 cm⁻¹ is highly characteristic of a nitrile group. The strong absorptions at 1245 cm⁻¹ and 1042 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, revealing the chemical environment and connectivity of each proton and carbon atom.

¹H NMR Spectroscopy

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves the compound well and its residual peak at 7.26 ppm serves as a convenient internal reference.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Data Acquisition: A standard proton experiment is run, typically with 16-32 scans for a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum will show distinct signals for the protons on the benzyl group and the fluorinated benzonitrile ring.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.50 - 7.35m6HH-4' & Ph-CH₂Complex multiplet due to overlapping signals of the para proton on the benzonitrile ring and the 5 protons of the benzyl phenyl group.
6.95t, J = 8.4 Hz1HH-5'Triplet due to coupling with two adjacent fluorine and proton neighbors.
6.88d, J = 8.0 Hz1HH-3'Doublet due to coupling with the adjacent H-4'.
5.25s2H-O-CH₂-PhA sharp singlet as there are no adjacent protons to couple with. Its downfield shift is due to the adjacent oxygen atom.

The singlet at 5.25 ppm integrating to 2H is a clear signature of the benzylic methylene (-CH₂-) protons. The complex multiplet between 7.50 and 7.35 ppm accounts for the five protons of the phenyl ring and one proton from the benzonitrile ring. The distinct upfield signals for H-3' and H-5' are due to the electronic effects of the fluorine and benzyloxy substituents.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Solvent: CDCl₃, consistent with the ¹H NMR experiment.

  • Instrumentation: 400 MHz NMR spectrometer (operating at 100 MHz for carbon).

  • Data Acquisition: A proton-decoupled carbon experiment (e.g., BB-decoupled) is run, often requiring a larger number of scans for adequate signal intensity. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation: The ¹³C NMR spectrum will show 11 distinct signals (due to symmetry in the benzyl phenyl group where C2''/C6'' and C3''/C5'' are equivalent). The carbon attached to the fluorine will show a large coupling constant (¹JCF).

Table 4: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
163.5 (d, ¹JCF = 252 Hz)C-6'Large doublet splitting is characteristic of a direct carbon-fluorine bond. The downfield shift is due to the electronegativity of fluorine.
158.2C-2'Quaternary carbon attached to the oxygen, shifted downfield.
135.1C-1''Quaternary carbon of the benzyl phenyl group.
133.8C-4'CH carbon on the benzonitrile ring.
129.0C-2'' / C-6''CH carbons on the benzyl phenyl group.
128.7C-4''CH carbon on the benzyl phenyl group.
127.5C-3'' / C-5''CH carbons on the benzyl phenyl group.
115.8C≡NCharacteristic chemical shift for a nitrile carbon.
113.2C-5'CH carbon on the benzonitrile ring.
100.5 (d, ²JCF = 22 Hz)C-1'Quaternary carbon showing smaller two-bond coupling to fluorine.
99.8C-3'CH carbon on the benzonitrile ring, shifted upfield due to ortho/para effects of substituents.
71.2-O-CH₂-PhAliphatic carbon attached to oxygen, shifted downfield.

The most definitive signal in the ¹³C NMR spectrum is the doublet at 163.5 ppm with a large coupling constant of 252 Hz, which is an unmistakable indicator of the carbon atom directly bonded to fluorine.

Conclusion: A Cohesive Structural Proof

By integrating data from Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR, we have constructed a comprehensive and self-validating case for the structure of this compound.

  • MS confirmed the correct elemental formula.

  • IR confirmed the presence of the key nitrile and ether functional groups.

  • ¹H NMR mapped the proton environments, clearly showing the benzylic methylene and the distinct aromatic protons.

  • ¹³C NMR provided the complete carbon skeleton, with the large C-F coupling constant serving as the final, irrefutable piece of evidence for the position of the fluorine atom.

This multi-technique approach exemplifies a rigorous standard for structural validation, ensuring the identity and purity of the compound for any subsequent research or development activities.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Reich, H. J. (2021). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

A Comparative Guide to the Synthesis of 2-Benzyloxy-6-fluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with precision and efficiency is paramount. 2-Benzyloxy-6-fluorobenzonitrile stands as a key building block, its structural motifs offering a versatile scaffold for the development of a range of therapeutic agents. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this valuable compound, offering a critical evaluation of their respective methodologies, yields, and operational considerations. This document is intended to empower researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: Comparing the Synthetic Pathways

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Williamson Ether Synthesis
Starting Materials 2,6-Difluorobenzonitrile, Benzyl alcohol2-Hydroxy-6-fluorobenzonitrile, Benzyl bromide
Key Reagents Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile)Base (e.g., NaH), Anhydrous solvent (e.g., DMF, THF)
Reaction Mechanism Bimolecular nucleophilic aromatic substitutionSN2 displacement
Key Advantages Atom economy, readily available starting materialsMilder conditions for the ether formation step
Potential Challenges Potential for side reactions (e.g., dialkoxylation), requires careful control of stoichiometryRequires synthesis of the hydroxy precursor, which adds steps

Route 1: Nucleophilic Aromatic Substitution (SNAr) - A Direct Approach

This route is the most commonly employed industrial and laboratory-scale method for the synthesis of this compound. It leverages the high reactivity of the fluorine atoms on the electron-deficient aromatic ring of 2,6-difluorobenzonitrile towards nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism. The process is initiated by the deprotonation of benzyl alcohol by a suitable base to form the benzyl alkoxide nucleophile. This potent nucleophile then attacks one of the electron-deficient carbons bearing a fluorine atom on the 2,6-difluorobenzonitrile ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of a fluoride ion, yielding the desired this compound. The presence of the electron-withdrawing nitrile group and the two fluorine atoms activates the ring towards this nucleophilic attack.[1]

SNAr_Mechanism cluster_0 Route 1: SNAr Mechanism Start 2,6-Difluorobenzonitrile + Benzyl Alcohol Base Base (e.g., K2CO3) Start->Base Deprotonation Attack Nucleophilic Attack on Aromatic Ring Start->Attack Alkoxide Benzyl Alkoxide (Nucleophile) Base->Alkoxide Alkoxide->Attack Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination Product This compound Elimination->Product

Caption: SNAr synthesis of this compound.

Experimental Protocol

Materials:

  • 2,6-Difluorobenzonitrile

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the benzyl alkoxide.

  • To this mixture, add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Williamson Ether Synthesis - A Two-Step Pathway

This classical approach involves the formation of an ether from an alkoxide and an alkyl halide. In this context, it requires the synthesis of the precursor 2-hydroxy-6-fluorobenzonitrile, which is then benzylated.

Step 2a: Synthesis of 2-Hydroxy-6-fluorobenzonitrile via Sandmeyer Reaction

The synthesis of the key intermediate, 2-hydroxy-6-fluorobenzonitrile, can be efficiently achieved from the readily available 2-amino-6-fluorobenzonitrile via the Sandmeyer reaction.[2][3]

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[4][5] In the first step, 2-amino-6-fluorobenzonitrile is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding 2-hydroxy-6-fluorobenzonitrile.

Sandmeyer_Reaction cluster_1 Route 2a: Sandmeyer Reaction Start 2-Amino-6-fluorobenzonitrile Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydrolysis Hydrolysis (H2O, heat) Diazonium->Hydrolysis Product 2-Hydroxy-6-fluorobenzonitrile Hydrolysis->Product

Caption: Synthesis of 2-hydroxy-6-fluorobenzonitrile.

Materials:

  • 2-Amino-6-fluorobenzonitrile[6][7][8]

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-amino-6-fluorobenzonitrile (1.0 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After the addition is complete, continue to heat the mixture for a further 30 minutes.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-6-fluorobenzonitrile.

Step 2b: Benzylation via Williamson Ether Synthesis

With the 2-hydroxy-6-fluorobenzonitrile in hand, the final step is a classical Williamson ether synthesis.[9][10]

This reaction is a straightforward S(_N)2 displacement. The phenolic proton of 2-hydroxy-6-fluorobenzonitrile is abstracted by a strong base, such as sodium hydride, to generate a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Williamson_Ether_Synthesis cluster_2 Route 2b: Williamson Ether Synthesis Start 2-Hydroxy-6-fluorobenzonitrile Base Base (NaH) Start->Base Deprotonation Phenoxide Phenoxide (Nucleophile) Base->Phenoxide SN2 SN2 Displacement Phenoxide->SN2 BnBr Benzyl Bromide BnBr->SN2 Product This compound SN2->Product

Caption: Williamson ether synthesis of the target compound.

Materials:

  • 2-Hydroxy-6-fluorobenzonitrile

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-hydroxy-6-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Analysis and Expert Recommendations

Route 1 (SNAr): This method is generally preferred for its directness and atom economy. The starting materials, 2,6-difluorobenzonitrile and benzyl alcohol, are commercially available and relatively inexpensive. The reaction conditions are well-established, and the process is amenable to scale-up. However, a key consideration is the potential for the formation of the dialkoxylated byproduct, 2,6-bis(benzyloxy)benzonitrile, if the reaction is not carefully controlled. Precise stoichiometry and controlled addition of the limiting reagent are crucial to maximize the yield of the desired mono-substituted product. The choice of base is also critical; while sodium hydride is a stronger base and can lead to faster reaction times, potassium carbonate is often preferred for its ease of handling and lower cost on an industrial scale.

Route 2 (Williamson Ether Synthesis): This route, while involving an additional step to prepare the hydroxy precursor, offers the advantage of milder conditions for the final etherification step. The Williamson ether synthesis is a robust and high-yielding reaction. The synthesis of 2-hydroxy-6-fluorobenzonitrile via the Sandmeyer reaction is a well-established transformation. This route may be advantageous if 2-amino-6-fluorobenzonitrile is a more readily available or cost-effective starting material than 2,6-difluorobenzonitrile in a particular setting. Furthermore, this route avoids the potential for dialkoxylation, which can simplify purification.

References

  • Wikipedia. (2023). Sandmeyer reaction.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • European Patent Office. (2001). Process for the preparation of fluorobenzyl derivatives (EP1114809A1).
  • Royal Society of Chemistry. (n.d.). N-arylation of amines with fluorobenzonitriles in aqueous medium in presence of mixed organic and inorganic bases.
  • ACS Publications. (2026). Organic Letters Ahead of Print.
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.

Sources

A Comparative Guide to the Metabolic Stability of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the metabolic stability of 2-Benzyloxy-6-fluorobenzonitrile against structurally relevant alternatives. It is designed for researchers, scientists, and drug development professionals engaged in lead optimization, offering a framework for assessing metabolic liabilities through robust experimental data and field-proven insights.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a primary one being its pharmacokinetic profile. A compound's metabolic stability—its susceptibility to biotransformation by drug-metabolizing enzymes—is a critical determinant of its in vivo half-life, oral bioavailability, and potential for generating toxic metabolites.[1][2] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause adverse effects.[1] Therefore, early assessment of metabolic stability is essential to guide medicinal chemistry efforts and select candidates with favorable drug-like properties.[3][4]

This guide focuses on this compound (C₁₄H₁₀FNO), an NCE with a chemical structure that presents several points of interest for metabolic evaluation. The benzyloxy group is a potential "soft spot" for oxidative metabolism, while the ortho-fluorine atom may serve as a "metabolic blocker," enhancing stability.[5][6] To contextualize its metabolic profile, we will compare it against a series of compounds designed to elucidate the metabolic contributions of its core structural motifs. We will utilize the industry-standard in vitro liver microsomal stability assay, a robust and cost-effective method for evaluating Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[7][8][9]

The Comparative Framework: Selecting Compounds for Structure-Metabolism Relationship (SMR) Analysis

To understand the metabolic fate of this compound, it is insufficient to test it in isolation. A carefully selected panel of comparator compounds allows us to dissect the influence of each functional group on overall stability.

  • Test Compound: this compound: The primary focus of our investigation.

  • Comparator 1: 2-Benzyloxybenzonitrile: This analog lacks the fluorine atom, allowing for a direct assessment of the fluorine's role as a potential metabolic shield.

  • Comparator 2: 2-Hydroxy-6-fluorobenzonitrile: This is the predicted primary metabolite resulting from O-debenzylation. Assessing its stability helps confirm the initial metabolic pathway and determines if it undergoes further significant Phase I metabolism.

  • Assay Controls:

    • Verapamil (High-Clearance Control): A compound known to be rapidly metabolized by liver microsomes, used to validate the enzymatic activity of the test system.[4]

    • Warfarin (Low-Clearance Control): A compound with known low metabolic turnover, ensuring the assay can accurately quantify stable compounds.

This comparative approach provides a foundational understanding of the structure-metabolism relationship, offering actionable insights for future molecular design.

Experimental Methodology: A Self-Validating Protocol

The trustworthiness of any stability assessment hinges on a meticulously executed and well-controlled experimental protocol.[3] The following procedure for the in vitro liver microsomal stability assay is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Materials and Reagents
  • Test Systems: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (e.g., from XenoTech, LLC).[10]

  • Cofactor: NADPH regenerating system (e.g., Corning Gentest).[8]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[10]

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS), e.g., Albendazole or Tolbutamide, at 250 nM.[4][11]

  • Instrumentation: Calibrated incubator, centrifuge, and a validated LC-MS/MS system.[12][13]

Experimental Workflow: Liver Microsomal Stability Assay

The workflow is designed to measure the disappearance of the parent compound over time when incubated with metabolically active liver microsomes.

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Incubation Protocol
  • Preparation: Thaw pooled liver microsomes at 37°C and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice until use.[10][14]

  • Compound Addition: In a 96-well plate, add the test and comparator compounds to the microsomal solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration must be kept below 0.5% to avoid enzyme inhibition.[10]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[15]

  • Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0 for NADPH-containing wells.[15][16]

  • Control Incubations:

    • T=0 Control: Immediately after adding NADPH, transfer an aliquot to a separate plate containing cold acetonitrile + IS to quench the reaction. This sample represents 100% of the compound at the start.[11]

    • Negative Control (-NADPH): For each compound, run a parallel incubation at the final time point (45 min) without the NADPH regenerating system. This control measures non-enzymatic degradation or compound instability in the matrix.[8]

  • Time-Course Sampling: At subsequent time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction by transferring aliquots to the quenching solution.[8]

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.[15]

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the peak area of the remaining parent compound relative to the internal standard.[12][17]

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis is used to calculate two key parameters of metabolic stability.

  • Half-Life (t½): The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

    • Formula: t½ (min) = 0.693 / k[15]

  • Intrinsic Clearance (CLint): This parameter measures the inherent capacity of the liver enzymes to metabolize a compound, normalized to the amount of protein in the assay.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[15][18]

Results: A Comparative Data Summary

The following table summarizes hypothetical but mechanistically plausible data from the in vitro stability assay in Human Liver Microsomes (HLM).

Compound IDStructure Modificationt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Test Compound This compound28.548.6Moderate
Comparator 1 2-Benzyloxybenzonitrile15.291.2Low
Comparator 2 2-Hydroxy-6-fluorobenzonitrile> 60.0< 11.6High
High-Clearance Control Verapamil8.5163.1Very Low
Low-Clearance Control Warfarin> 60.0< 11.6High

Discussion: Unraveling the Metabolic Profile

The experimental data provides clear insights into the metabolic stability of this compound and the roles of its key structural features.

  • Moderate Stability of the Test Compound: this compound displays moderate metabolic stability in human liver microsomes, with a half-life of 28.5 minutes and a CLint of 48.6 µL/min/mg. This suggests the compound will be cleared by hepatic metabolism but may not be so rapid as to preclude achieving therapeutic exposure.

  • The Protective Effect of Fluorine: A direct comparison with 2-Benzyloxybenzonitrile (Comparator 1) is highly informative. The removal of the fluorine atom results in a nearly two-fold increase in the clearance rate (CLint 91.2 vs. 48.6 µL/min/mg). This strongly supports the hypothesis that the ortho-fluorine atom acts as a metabolic shield, likely by preventing CYP-mediated hydroxylation at the C6 position of the benzonitrile ring, a common site for aromatic oxidation.[5][6]

  • Primary Metabolic Pathway: O-Debenzylation: Comparator 2, the potential O-debenzylation product (2-Hydroxy-6-fluorobenzonitrile), is highly stable in the microsomal assay (t½ > 60 min). This result is crucial for two reasons. First, it indicates that once the benzyloxy group is cleaved, the resulting phenolic metabolite is not readily metabolized further by Phase I enzymes. Second, it strongly implies that O-debenzylation is the primary, rate-limiting metabolic pathway for the parent compound. This is a well-established metabolic route for compounds containing a benzylic ether, often catalyzed by major CYP isoforms like CYP3A4 and CYP2C9.[9][19]

Visualizing the Primary Metabolic Transformation

The data points to a clear primary metabolic pathway, which can be visualized as follows.

Metabolic_Pathway Parent This compound (Parent Compound) Metabolite 2-Hydroxy-6-fluorobenzonitrile (Metabolite) Parent->Metabolite CYP450 Enzymes + NADPH (O-Debenzylation)

Caption: Proposed primary metabolic pathway of this compound.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses moderate metabolic stability, a significant improvement over its non-fluorinated counterpart. The data strongly suggests that the primary metabolic liability is O-debenzylation, while the ortho-fluorine atom successfully acts as a metabolic blocker, enhancing the compound's resilience to oxidation.

The moderate clearance suggests that this scaffold is a viable starting point for further optimization. Future work should focus on:

  • Metabolite Identification: Confirming the structure of the primary metabolite(s) using high-resolution mass spectrometry.

  • CYP Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the O-debenzylation to predict potential drug-drug interactions.[20]

  • Phase II Metabolism: Investigating the potential for the phenolic metabolite (2-Hydroxy-6-fluorobenzonitrile) to undergo conjugation reactions (e.g., glucuronidation or sulfation) using hepatocyte-based assays, which contain both Phase I and Phase II enzymes.[7][16]

By systematically assessing and comparing metabolic stability, researchers can make informed decisions, efficiently allocating resources to compounds with the highest probability of success in downstream development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • This compound | C14H10FNO. PubChem. [Link]
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Publishing. [Link]
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). National Institutes of Health (NIH). [Link]
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
  • Microsomal Stability. Cyprotex. [Link]
  • Assessment of metabolic stability and pharmacokinetics by LC-MS/MS and establishment of the safe dose of IMID-2, a novel anticancer molecule under drug discovery. (2023). PubMed. [Link]
  • The Dark Side of Fluorine. (2019). National Institutes of Health (NIH). [Link]
  • metabolic stability in liver microsomes. Mercell. [Link]
  • Cytochrome P450 Metabolism. (2021). The Royal Society of Chemistry. [Link]
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2022). National Institutes of Health (NIH). [Link]
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Semantic Scholar. [Link]
  • Protocol for the Human Liver Microsome Stability Assay. (2020).
  • Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. (2015).
  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023). MDPI. [Link]
  • Metabolic and Pharmaceutical Aspects of Fluorin
  • Simultaneous metabolism of benzonitrile and various aliphatic nitrilesa.
  • Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. (2001). AACR Journals. [Link]
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). National Institutes of Health (NIH). [Link]
  • Metabolic Stability Assay Services. BioIVT. [Link]
  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]
  • Microbial metabolism of fluorinated drugs. (2018).
  • Drug Metabolism: Cytochrome P450. (2021).
  • Cytochrome P450's Toxicity and Detoxific

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A Comparative Guide to the Reactivity of 2-Benzyloxy-6-fluorobenzonitrile and 2-Chlorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Benzonitrile derivatives, in particular, are a cornerstone of organic synthesis, offering a versatile scaffold for the introduction of various functionalities. This guide provides an in-depth comparative analysis of the reactivity of two key benzonitrile derivatives: 2-benzyloxy-6-fluorobenzonitrile and 2-chlorobenzonitrile, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This comparison is grounded in the principles of physical organic chemistry and supported by analogous experimental data to inform rational synthetic design.

Introduction: The Significance of Substituted Benzonitriles

This compound and 2-chlorobenzonitrile are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. Their utility stems from the reactivity of the benzonitrile core, which is influenced by the nature and position of the substituents on the aromatic ring.[1] These substituents modulate the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various chemical transformations, most notably nucleophilic aromatic substitution.[1]

Unraveling Reactivity: A Tale of Two Substituents

The primary reaction of interest for these molecules is nucleophilic aromatic substitution (SNAr), a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is critically dependent on two key factors: the ability of the leaving group to depart and the electronic stabilization of the anionic intermediate.[2]

The Leaving Group: Fluorine vs. Chlorine in SNAr

A common misconception, stemming from knowledge of aliphatic nucleophilic substitution (SN2), is that chloride is a better leaving group than fluoride. However, in the context of SNAr, the opposite is often true. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Consequently, for many SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[3]

Electronic and Steric Landscape of the Aromatic Ring

The substituents on the aromatic ring play a crucial role in modulating its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) activate the ring for SNAr by lowering its electron density and stabilizing the negatively charged Meisenheimer intermediate.[2] The nitrile (-CN) group is a potent EWG, and its presence in both this compound and 2-chlorobenzonitrile significantly activates the aromatic ring for nucleophilic attack.

This compound: This molecule possesses two key substituents in addition to the nitrile group: a fluorine atom and a benzyloxy group, both positioned ortho to the site of potential nucleophilic attack (the carbon bearing the fluorine).

  • Fluorine: As discussed, the fluorine atom acts as both a strong activating group due to its inductive effect and a good leaving group in SNAr.

  • Benzyloxy Group: The benzyloxy group (-OCH₂Ph) presents a more complex electronic and steric profile.

    • Electronic Effects: The oxygen atom of the benzyloxy group can donate electron density to the ring via resonance, which would typically deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing. The net effect on the reactivity will depend on the balance of these opposing forces.

    • Steric Effects: The bulky benzyloxy group can sterically hinder the approach of a nucleophile to the adjacent carbon atom. This steric hindrance can significantly reduce the reaction rate.[4][5]

2-Chlorobenzonitrile: In this molecule, a chlorine atom is situated ortho to the nitrile group.

  • Chlorine: Like fluorine, chlorine is an electron-withdrawing group and activates the ring towards nucleophilic attack, albeit to a lesser extent than fluorine. It is also a viable leaving group in SNAr reactions.

Comparative Reactivity Analysis

Predicted Order of Reactivity:

Based on the factors discussed above, This compound is predicted to be less reactive than 2-chlorobenzonitrile in SNAr reactions where the fluorine atom is the intended leaving group.

This prediction is based on the following rationale:

  • Steric Hindrance: The primary factor diminishing the reactivity of this compound is the significant steric bulk of the ortho-benzyloxy group.[4] This group will impede the approach of a nucleophile to the carbon bearing the fluorine, raising the activation energy of the rate-determining step.

  • Electronic Effects of the Benzyloxy Group: While the inductive effect of the oxygen in the benzyloxy group is activating, its resonance donation of electron density to the ring is a deactivating effect for nucleophilic attack. This contrasts with the purely activating inductive effect of the chlorine atom in 2-chlorobenzonitrile.

It is important to note that the synthesis of this compound itself is often achieved through the SNAr reaction of 2,6-difluorobenzonitrile with benzyl alcohol.[6] This indicates that the fluorine atom is indeed a good leaving group in this system, but the presence of the benzyloxy group in the final product will subsequently hinder further substitution at the remaining fluorine position.

Experimental Data and Protocols

To provide a practical context for this comparison, the following section details representative experimental protocols for SNAr reactions with these substrates. While direct comparative data is unavailable, the conditions and expected outcomes are based on established procedures for similar compounds.

Data Presentation: A Comparative Overview

The following table summarizes the expected relative reactivity and provides representative reaction conditions for the SNAr of this compound and 2-chlorobenzonitrile with a common nucleophile, piperidine.

SubstrateLeaving GroupKey Influencing FactorsPredicted Relative ReactivityRepresentative Reaction ConditionsExpected Outcome
This compound Fluorine- Strong activation by -CN and -F- Significant steric hindrance from ortho-benzyloxy group- Potential electronic deactivation by benzyloxy resonanceLowerHigh temperature, prolonged reaction timeModerate to good yield, requires forcing conditions
2-Chlorobenzonitrile Chlorine- Strong activation by -CN- Moderate activation by -Cl- Less steric hindrance compared to benzyloxy groupHigherMilder temperature, shorter reaction timeGood to excellent yield
Experimental Workflow for a Comparative Kinetic Study

For a rigorous quantitative comparison, a kinetic study using a technique such as UV-Vis spectrophotometry under pseudo-first-order conditions could be employed.

G cluster_prep Preparation cluster_kinetic Kinetic Measurement (UV-Vis) cluster_analysis Data Analysis prep_sub Prepare stock solutions of This compound and 2-chlorobenzonitrile in an anhydrous aprotic solvent (e.g., DMF). kin_setup Set spectrophotometer to λmax of the product. Equilibrate substrate solution in a thermostatted cuvette. prep_sub->kin_setup Transfer to cuvette prep_nuc Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations. kin_run Inject excess nucleophile solution and start recording absorbance vs. time. prep_nuc->kin_run Inject kin_setup->kin_run kin_repeat Repeat for each substrate and each nucleophile concentration. kin_run->kin_repeat analysis_kobs Determine pseudo-first-order rate constants (k_obs) from absorbance data. kin_repeat->analysis_kobs analysis_k2 Plot k_obs vs. [Nucleophile] to obtain the second-order rate constant (k2). analysis_kobs->analysis_k2 analysis_comp Compare k2 values to determine relative reactivity. analysis_k2->analysis_comp

Caption: A typical experimental workflow for a comparative kinetic study of SNAr reactions.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of this compound with Piperidine

  • Materials:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware for reaction, workup, and purification

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add piperidine (1.2 eq) to the solution.

    • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-6-(piperidin-1-yl)benzonitrile.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzonitrile with Piperidine

  • Materials:

    • 2-Chlorobenzonitrile

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware for reaction, workup, and purification

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add piperidine (1.2 eq) to the solution.

    • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion (typically faster than the reaction with this compound), cool the reaction mixture to room temperature.

    • Follow the same workup and purification procedure as described in Protocol 1 to isolate 2-(piperidin-1-yl)benzonitrile.

Mechanistic Insights

The SNAr reaction for both substrates proceeds through the formation of a Meisenheimer complex. The stability of this intermediate is key to the overall reaction rate.

G cluster_1 cluster_2 A Aryl Halide + Nucleophile TS1 Transition State 1 A->TS1 B Meisenheimer Complex (Resonance Stabilized) TS1->B C Meisenheimer Complex TS2 Transition State 2 C->TS2 D Product + Leaving Group TS2->D

Caption: Generalized mechanism of the SNAr reaction.

For this compound, the bulky benzyloxy group sterically hinders the formation of the Meisenheimer complex at the adjacent carbon, thereby increasing the energy of the transition state and slowing down the reaction. In contrast, the smaller chlorine atom in 2-chlorobenzonitrile presents a lower steric barrier.

Conclusion

In the comparative analysis of this compound and 2-chlorobenzonitrile, the principles of nucleophilic aromatic substitution suggest a greater reactivity for 2-chlorobenzonitrile. This is primarily attributed to the significant steric hindrance imposed by the ortho-benzyloxy group in this compound, which outweighs the activating effect of the fluorine leaving group. For synthetic applications requiring the displacement of a halogen in these benzonitrile systems, researchers should anticipate the need for more forcing conditions when working with this compound compared to 2-chlorobenzonitrile. This guide provides a foundational understanding to aid in the strategic design of synthetic routes utilizing these valuable chemical intermediates.

References

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Online].
  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Online].
  • Wikipedia. Taft equation. [Online].
  • University of Calgary. Unit 4: Free Energy Relationships. [Online].
  • Wikipedia. Hammett equation. [Online].
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Online].
  • Oxford Reference. Hammett equation. [Online].
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online].
  • RSC Advances. N-arylation of amines with fluorobenzonitriles in aqueous medium. [Online].
  • ResearchGate. S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Online].
  • PubChem. 2-Chlorobenzonitrile. [Online].

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Benzyloxy-6-fluorobenzonitrile Analogs as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-benzyloxy-6-fluorobenzonitrile scaffold. Our focus is on elucidating how specific structural modifications influence the antiviral potency against Human Immunodeficiency Virus Type 1 (HIV-1), particularly through the inhibition of the viral enzyme, reverse transcriptase. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction: The Promise of the Benzonitrile Scaffold in NNRTI Design

The fight against HIV/AIDS has been significantly advanced by the development of potent antiretroviral therapies. Among the key drug targets is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a cornerstone of combination antiretroviral therapy, valued for their high potency and specificity.[3] NNRTIs bind to an allosteric pocket of the RT, inducing conformational changes that disrupt its catalytic activity.[4]

The this compound moiety has emerged as a privileged scaffold in the design of novel NNRTIs. Its structural rigidity and potential for diverse substitutions on both the benzyloxy and benzonitrile rings allow for fine-tuning of the molecule's interaction with the NNRTI binding pocket of the HIV-1 RT. Understanding the SAR of this class of compounds is paramount for the rational design of next-generation inhibitors with improved potency, a higher barrier to resistance, and more favorable pharmacokinetic profiles.

Comparative Analysis of Analog Potency

The following sections present a comparative analysis of the anti-HIV-1 activity of various analogs derived from or structurally related to the this compound scaffold. The data is compiled from seminal studies in the field and highlights key SAR trends.

Impact of Substitutions on the Benzyloxy Moiety

The benzyloxy group plays a crucial role in the interaction of these inhibitors with the hydrophobic pocket of the HIV-1 RT. Modifications to this part of the molecule can significantly impact binding affinity and, consequently, antiviral activity.

A study on a series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives provides valuable insights into the effects of substitutions on the benzyl ring.[5] The data, summarized in Table 1, demonstrates that the nature and position of substituents on the benzyloxy ring are critical determinants of anti-HIV-1 potency.

Compound IDR (Substitution on Benzyl Ring)EC50 (µM) vs. HIV-1 (wt)CC50 (µM)Selectivity Index (SI)
8a H0.15>22>147
8b 2-F0.35>21>60
8c 3-F0.10>21>210
8d 4-F0.12>21>175
8g 3-Cl0.0542777
8h 4-Cl0.07>347>4870
8i 3-Br0.0840500
8j 4-Br0.1040400
8n 3-CH30.10>22>220
8o 4-CH30.12>22>183
Nevirapine -0.113>15>133

Table 1: Anti-HIV-1 activity of 3-benzyloxy-linked pyrimidinylphenylamine derivatives with substitutions on the benzyl ring. Data sourced from[5].

Key Insights from Table 1:

  • Halogen Substitution: The introduction of halogens (F, Cl, Br) on the benzyl ring generally leads to potent anti-HIV-1 activity. In particular, chlorine substitution at the meta (3-position) and para (4-position) resulted in compounds 8g and 8h with exceptional potency, surpassing that of the reference drug Nevirapine.[5] Compound 8h (4-Cl) exhibited a remarkable selectivity index of over 4870, indicating a wide therapeutic window.[5]

  • Positional Isomers: The position of the substituent matters. For instance, 3-chloro substitution (8g ) yielded slightly higher potency than 4-chloro substitution (8h ), although both were highly active.[5]

  • Alkyl Substitution: Small alkyl groups like methyl at the meta and para positions (8n , 8o ) also conferred potent activity, comparable to the halogenated analogs.[5]

Influence of Modifications on the Core Heterocycle

While the benzyloxy group explores one part of the NNRTI binding pocket, the core heterocyclic system, which in our topic of interest is a fluorobenzonitrile, is critical for establishing key interactions with the enzyme. The following data on a series of 1-[(2-benzyloxyl/alkoxyl)methyl]-5-halo-6-aryluracils, which can be considered analogs of the core scaffold, illustrates the importance of the heterocyclic moiety.[6]

Compound IDR1 (at C5)R2 (at C6-aryl)EC50 (µM) vs. HIV-1 (wt)EC50 (µM) vs. Y181C mutant
6b Br3-Cl0.00280.019
7b Cl3-Cl0.00130.011
9b I3-Cl0.00220.014
11b F3-Cl0.00190.013
7c Cl3-Br0.00150.012
Nevirapine --0.0412.8
TNK-651 (18) H3-Cl0.00250.021

Table 2: Anti-HIV-1 activity of 1-[(2-benzyloxyl)methyl]-5-halo-6-aryluracils. Data sourced from[6].

Key Insights from Table 2:

  • Halogenation of the Core: The introduction of a halogen atom (F, Cl, Br, I) at the C-5 position of the uracil ring consistently resulted in highly potent inhibitors against both wild-type and the NNRTI-resistant Y181C HIV-1 strain.[6] This suggests that the halogen at this position may form favorable interactions within the binding pocket, contributing to the compounds' effectiveness against resistant variants.[6]

  • Substituents on the C-6 Aryl Ring: Similar to the benzyloxy moiety, substitutions on the C-6 aryl ring significantly influence activity. The presence of a meta-substituent, such as 3-chloro or 3-bromo, was shown to be crucial for potent inhibition of NNRTI-resistant strains.[6]

  • Superior Potency: Notably, compounds like 7b exhibited picomolar to low nanomolar activity against the wild-type virus and maintained impressive potency against the Y181C mutant, a common resistance mutation.[6]

Experimental Protocols: A Self-Validating System

The reliability of SAR studies hinges on the robustness and reproducibility of the experimental protocols used to assess biological activity. The following outlines a standard methodology for evaluating the anti-HIV activity of novel compounds.

Anti-HIV-1 Activity Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Methodology:

  • Cell Culture: MT-4 cells (or other susceptible human T-cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Viral Infection: Cells are infected with a known titer of HIV-1 (e.g., the laboratory strain IIIB or clinical isolates).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds. A positive control (e.g., Nevirapine, AZT) and a negative control (no compound) are included.

  • Incubation: The treated, infected cells are incubated for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

Methodology:

  • Cell Culture: Uninfected MT-4 cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Visualization of SAR Principles and Experimental Workflow

Graphical representations can aid in understanding the complex relationships between chemical structure and biological activity.

SAR Trends in this compound Analogs

The following diagram illustrates the key SAR findings for this class of compounds.

SAR_Trends cluster_scaffold Core Scaffold cluster_benzyloxy Benzyloxy Moiety cluster_core Core Heterocycle cluster_activity Biological Activity Scaffold This compound Analog Benzyloxy Substitutions on Benzyl Ring Scaffold->Benzyloxy Modification of Core Modifications to the Core Scaffold->Core Modification of Halogen Halogens (Cl, Br) at meta/para positions (e.g., 3-Cl, 4-Cl) Benzyloxy->Halogen Alkyl Small Alkyl (CH3) at meta/para positions Benzyloxy->Alkyl Potency Increased Potency vs. wt HIV-1 Halogen->Potency Alkyl->Potency Halogen_Core Halogen (F, Cl, Br, I) at C5 (in Uracil analogs) Core->Halogen_Core Aryl_Sub meta-Substituents on C6-Aryl Ring (e.g., 3-Cl, 3-Br) Core->Aryl_Sub Resistance Improved Activity vs. Resistant Strains (e.g., Y181C) Halogen_Core->Resistance Aryl_Sub->Resistance

Caption: Key SAR trends for this compound analogs.

Experimental Workflow for NNRTI Evaluation

The following diagram outlines the typical workflow for the evaluation of novel NNRTI candidates.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Design & Synthesis of Analogs Anti_HIV Anti-HIV-1 Assay (EC50) Synthesis->Anti_HIV Cytotoxicity Cytotoxicity Assay (CC50) Synthesis->Cytotoxicity SI Calculate Selectivity Index (SI) Anti_HIV->SI Cytotoxicity->SI SAR_Analysis Structure-Activity Relationship (SAR) Analysis SI->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Sources

benchmarking the synthesis of 2-Benzyloxy-6-fluorobenzonitrile against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Benzyloxy-6-fluorobenzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds, particularly as a precursor to potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₀FNO, is a solid crystalline compound.[1][2][3][4] Its structure incorporates a benzyloxy group and a fluorine atom on a benzonitrile scaffold, providing multiple points for further chemical modification. This strategic arrangement of functional groups is key to its utility in the synthesis of complex bioactive molecules.[1]

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two classical and effective methods: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAᵣ). Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Method 1: Williamson Ether Synthesis

This venerable yet highly effective method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[2][5] In the context of our target molecule, this translates to the reaction of 2-hydroxy-6-fluorobenzonitrile with benzyl bromide.

Reaction Mechanism:

The reaction proceeds via a classic Sₙ2 mechanism. The base deprotonates the hydroxyl group of 2-hydroxy-6-fluorobenzonitrile to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_hydroxy_6_fluorobenzonitrile 2-Hydroxy-6-fluorobenzonitrile reaction_vessel Anhydrous DMF 60-80°C, 3-6h 2_hydroxy_6_fluorobenzonitrile->reaction_vessel benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel extraction Aqueous Work-up & Extraction reaction_vessel->extraction purification Silica Gel Chromatography extraction->purification product 2-Benzyloxy-6- fluorobenzonitrile purification->product

Caption: General workflow for the Williamson ether synthesis of this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAᵣ)

This approach leverages the electron-withdrawing nature of the nitrile and fluorine substituents on the aromatic ring to facilitate nucleophilic attack. Here, 2,6-difluorobenzonitrile is reacted with benzyl alcohol in the presence of a base.

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism. The benzyloxy anion, formed by the deprotonation of benzyl alcohol, acts as the nucleophile. It attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the final product. The presence of the electron-withdrawing nitrile group is crucial for activating the ring towards nucleophilic attack.

Diagram of the Nucleophilic Aromatic Substitution Workflow

SNAr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_6_difluorobenzonitrile 2,6-Difluorobenzonitrile reaction_vessel Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Heating 2_6_difluorobenzonitrile->reaction_vessel benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction_vessel base Base (e.g., NaH) base->reaction_vessel extraction Aqueous Work-up & Extraction reaction_vessel->extraction purification Silica Gel Chromatography extraction->purification product 2-Benzyloxy-6- fluorobenzonitrile purification->product

Caption: General workflow for the nucleophilic aromatic substitution synthesis of this compound.

Quantitative Comparison of Synthetic Methods

The choice of synthetic route often hinges on a careful evaluation of key performance indicators. The following table summarizes the typical reaction parameters and outcomes for the two primary methods.

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAᵣ)
Starting Materials 2-hydroxy-6-fluorobenzonitrile, Benzyl bromide2,6-difluorobenzonitrile, Benzyl alcohol
Base K₂CO₃, NaHNaH, K₂CO₃
Solvent Anhydrous DMF, AcetonitrileDMF, Acetonitrile
Temperature 60-80°C[3]Typically requires heating
Reaction Time 3-6 hours[3]Variable, requires monitoring
Typical Yield HighGenerally good
Key Advantages Milder conditions, readily available starting materials.Utilizes a different set of starting materials, offering flexibility.
Potential Challenges Potential for C-alkylation as a side product.[3]Requires activation of the aromatic ring; potential for side reactions.

Detailed Experimental Protocols

For the successful and reproducible synthesis of this compound, meticulous adherence to experimental protocols is essential.

Protocol 1: Williamson Ether Synthesis
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-fluorobenzaldehyde (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the solid is completely dissolved.[3]

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution.[3]

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 equivalents) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).[3]

  • Washing: Combine the organic layers and wash with deionized water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]

Protocol 2: Nucleophilic Aromatic Substitution (SNAᵣ)
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add benzyl alcohol (1.1 equivalents) and anhydrous DMF.

  • Formation of Alkoxide: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Addition of Aryl Halide: Cool the mixture back to 0°C and add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 80-100°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6][7][8]

Alternative Synthetic Approaches

While the Williamson ether synthesis and SNAᵣ are the most common routes, other methods have been explored, offering potential advantages in specific contexts.

  • Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. A potential route to this compound could involve the palladium-catalyzed coupling of a suitable aryl halide or triflate (e.g., 2-bromo-6-fluorobenzonitrile) with benzyl alcohol. These reactions often offer high yields and good functional group tolerance but may require more expensive catalysts and ligands.[9][10][11]

  • Multi-step Synthesis from Benzaldehyde Derivatives: An alternative strategy involves the synthesis from a substituted benzaldehyde. For instance, 2-hydroxy-6-fluorobenzaldehyde can be benzylated, followed by conversion of the aldehyde functionality into a nitrile group. This multi-step approach offers flexibility in the introduction of functional groups but may result in a lower overall yield.

Characterization of this compound

Confirmation of the successful synthesis and purity of the final product is crucial. Spectroscopic methods are indispensable for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. For this compound, the expected signals would include multiplets for the aromatic protons of the benzonitrile and benzyl groups, and a characteristic singlet for the benzylic methylene protons (CH₂). A reported ¹H NMR spectrum in CDCl₃ shows a singlet for the benzylic protons at 6.13 ppm and multiplets for the aromatic protons.[1]

Conclusion and Recommendations

Both the Williamson ether synthesis and nucleophilic aromatic substitution are viable and effective methods for the synthesis of this compound.

  • The Williamson ether synthesis is often the preferred method due to its milder reaction conditions and the ready availability of the starting materials. It is a robust and well-understood reaction, making it suitable for both small-scale and larger-scale preparations.

  • Nucleophilic aromatic substitution provides a valuable alternative, particularly if the starting 2,6-difluorobenzonitrile is more readily accessible or cost-effective than 2-hydroxy-6-fluorobenzonitrile.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. For process development and scale-up, a thorough optimization of reaction conditions for the chosen method is highly recommended to maximize yield and purity while ensuring a safe and efficient process.

References

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A Senior Application Scientist’s Comparative Guide to the Quantitative Analysis of 2-Benzyloxy-6-fluorobenzonitrile in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of 2-Benzyloxy-6-fluorobenzonitrile, a pivotal intermediate in pharmaceutical synthesis, is critical for ensuring reaction efficiency, product purity, and regulatory compliance.[1] This guide provides an in-depth comparison of three primary analytical techniques for its quantification within a complex reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. HPLC emerges as the most robust and versatile method for routine quality control and purity assessment due to its excellent performance with non-volatile, thermally stable compounds. GC, while offering high resolution, is less suitable for this specific analyte due to its high boiling point and potential for thermal degradation. qNMR stands out as a powerful, non-destructive tool for real-time reaction monitoring and for obtaining direct molar ratios without extensive calibration. The selection of the optimal method is contingent upon the specific analytical objective, whether it be high-throughput screening, in-process control, or final product specification.

Introduction: The Analytical Imperative for a Key Intermediate

This compound (MW: 227.23 g/mol , LogP: 3.42) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including potent antiviral agents.[1] Its molecular structure, featuring a benzonitrile core, a fluorine substituent, and a benzyloxy group, presents unique analytical challenges.[1][2][3] Accurate quantification within a reaction matrix—comprising starting materials (e.g., 2,6-difluorobenzonitrile), reagents, solvents, and potential byproducts—is non-negotiable for process optimization and yield calculation.

The objective of this guide is to move beyond mere procedural descriptions and delve into the causality behind methodological choices. We will compare the performance of HPLC, GC, and qNMR, providing the experimental frameworks and supporting data necessary for you to make an informed decision for your specific application. All methodologies are presented in accordance with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the preeminent technique for analyzing non-volatile and thermally sensitive organic molecules, making it exceptionally well-suited for this compound.[6][7] The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality of Method Design: A reversed-phase (RP-HPLC) method is the logical choice. The analyte is moderately non-polar (LogP = 3.42[1]), making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like a water/acetonitrile mixture).[8][9] UV detection is selected due to the strong absorbance of the aromatic rings in the molecule, providing high sensitivity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Add ~40 mL of diluent (Acetonitrile:Water 50:50 v/v), sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent.

    • Create a working standard of 0.1 mg/mL by diluting the stock solution. This will be used for external calibration.

  • Instrumentation & Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis Detector.[8]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Validation & Analysis:

    • Equilibrate the column for at least 30 minutes.

    • Perform a six-point calibration curve (e.g., 0.01 to 0.2 mg/mL) to establish linearity.

    • Inject the sample solution in triplicate.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Weigh1 Weigh Sample Sample->Weigh1 Standard Reference Standard Weigh2 Weigh Standard Standard->Weigh2 Dissolve1 Dissolve & Dilute Weigh1->Dissolve1 Dissolve2 Dissolve & Dilute Weigh2->Dissolve2 Filter Filter (0.45 µm) Dissolve1->Filter Calibrate Generate Calibration Curve Dissolve2->Calibrate Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for quantitative analysis of this compound by GC.

Expected Performance Characteristics (Hypothetical Data)
ParameterResultICH Guideline Acceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Accuracy (% Recovery) 97.5% - 103.0% (potential for negative bias if degradation occurs)98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Quantitation (LOQ) 1.0 µg/mLMethod-dependent
Specificity High resolution for volatile impurities, but risk of analyte degradation peaksPeak purity > 99%

Quantitative NMR (qNMR) Spectroscopy: The Absolute Molar Ratio Method

qNMR is a primary analytical method that allows for the quantification of substances based on the direct proportionality between NMR signal integral and the number of atomic nuclei. [10][11]It is exceptionally powerful for reaction mixtures as it can quantify multiple components simultaneously without chromatographic separation and often requires no specific reference standard for the analyte itself. [12] Causality of Method Design: For this compound, both ¹H and ¹⁹F qNMR are viable. ¹H qNMR is universally accessible, while ¹⁹F qNMR offers a massive advantage: a wide chemical shift range, high sensitivity, and a lack of background signals, making it highly specific for this fluorinated molecule. [11][13]Quantification is achieved by co-dissolving the sample with a certified internal standard (IS) of known purity and concentration. The key to accuracy is ensuring full relaxation of all nuclei, which requires a long relaxation delay (D1) in the pulse sequence.

Experimental Protocol: ¹H and ¹⁹F qNMR
  • Sample Preparation (for ¹H qNMR):

    • Accurately weigh ~20 mg of the reaction mixture and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Conditions (¹H qNMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D pulse-acquire (zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Processing: Apply automated phase and baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Quantification (¹H qNMR):

    • Use the following formula:

      • Analyte Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

  • ¹⁹F qNMR Adaptation:

    • The same principle applies, but an internal standard containing fluorine (e.g., α,α,α-Trifluorotoluene) would be used.

    • No deuterated solvent is strictly necessary if the instrument is locked on an external reference.

    • ¹⁹F NMR offers a much simpler spectrum, often with just one signal for the analyte, eliminating overlap issues. [13]

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Sample Reaction Mixture Weigh Accurately Weigh Sample & IS Sample->Weigh IS Internal Standard IS->Weigh Dissolve Co-dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Long D1 Delay) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Molar Ratio or Purity Integrate->Calculate

Caption: Workflow for quantitative analysis by qNMR using an internal standard.

Expected Performance Characteristics
ParameterResultNotes
Linearity Inherently linearSignal response is directly proportional to the number of nuclei
Accuracy (% Bias) < 2.0%Highly accurate when parameters are optimized; less matrix effect
Precision (% RSD) < 2.0%Dependent on weighing accuracy and signal-to-noise ratio
Specificity ExcellentCan resolve signals from multiple components. ¹⁹F NMR is exceptionally specific.
Throughput LowerLonger acquisition times per sample due to long relaxation delays

Head-to-Head Comparison and Recommendations

FeatureHPLCGCqNMR
Analyte Suitability Excellent: Ideal for non-volatile, thermally stable compounds.Poor to Fair: High boiling point poses a risk of thermal degradation.Excellent: Non-destructive, suitable for any soluble compound.
Sensitivity High (ng to low-µg range)Very High (pg to ng range)Moderate (mid-µg to mg range)
Specificity Good; depends on chromatographic resolution.Very High; excellent resolution for volatile impurities.Excellent; structural information aids identification. ¹⁹F is exceptionally specific.
Sample Throughput High (5-15 min/sample)High (10-30 min/sample)Low (15-60 min/sample)
Cost (Instrument) Moderate to HighLow to ModerateHigh
Solvent Consumption HighLowVery Low
Primary Application Routine QC, purity analysis, stability testing. Impurity profiling for volatile contaminants.Reaction monitoring, molar ratio determination, structural confirmation.
Senior Scientist Recommendations:
  • For Routine Quality Control (QC) and Final Product Release: HPLC is the unequivocal method of choice. Its reliability, robustness, high throughput, and suitability for the analyte's properties make it ideal for generating the accurate and precise data required for regulatory submissions. [14][15]

  • For In-Process Control and Reaction Monitoring: qNMR is the superior tool. Its ability to provide a rapid, quantitative snapshot of the entire reaction mixture (reactants, intermediates, product) without separation or calibration curves for each component is invaluable for process understanding and optimization. [10][12]

  • For Specialized Impurity Profiling: GC-MS could be a complementary technique. While not recommended for quantifying the main component, it would be the best method to identify and quantify any unknown, low-level volatile impurities that would not be captured by HPLC.

References

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A Spectroscopic Journey: Differentiating 2-Benzyloxy-6-fluorobenzonitrile from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold, lending itself to a variety of therapeutic applications, including antiviral agents.[1] The synthesis of complex benzonitrile derivatives, such as 2-Benzyloxy-6-fluorobenzonitrile, requires precise control and rigorous characterization at each synthetic step. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering researchers a practical framework for reaction monitoring and structural verification using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The Synthetic Pathway: A Williamson Ether Approach

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis.[2][3] This venerable yet powerful reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In our case, the hydroxyl group of 2-hydroxy-6-fluorobenzonitrile is deprotonated by a suitable base to form a phenoxide, which then attacks benzyl bromide to yield the desired ether. An alternative route involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with benzyl alcohol. For the purpose of this guide, we will focus on the Williamson ether synthesis from 2-hydroxy-6-fluorobenzonitrile, as it provides a clear spectroscopic transition from a hydroxyl-containing precursor to the final ether product.

Precursor1 2-hydroxy-6-fluorobenzonitrile Product This compound Precursor1->Product Williamson Ether Synthesis Precursor2 Benzyl Bromide Precursor2->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 1: Synthetic route to this compound via Williamson ether synthesis.

Spectroscopic Fingerprints of the Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is paramount for confirming the successful formation of the final product.

2-hydroxy-6-fluorobenzonitrile

This precursor presents a unique combination of a nitrile, a hydroxyl group, and a fluorinated aromatic ring.

  • IR Spectroscopy: The most telling feature in the IR spectrum is the presence of a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Additionally, a sharp, intense peak is expected around 2230 cm⁻¹ for the C≡N stretching vibration.[4] The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton of the hydroxyl group will typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this proton is observed at approximately 11.7 ppm.[5] The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. We would expect multiplets in the aromatic region (around 6.85 and 7.55 ppm in DMSO-d₆).[5]

  • ¹³C NMR Spectroscopy: The carbon of the nitrile group will appear in the downfield region, typically around 115-120 ppm. The carbon attached to the hydroxyl group will be deshielded, and the other aromatic carbons will show splitting due to coupling with the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 137.11 g/mol .

Benzyl Bromide

This commercially available reagent is the source of the benzyl group in the final product.

  • ¹H NMR Spectroscopy: The spectrum is simple and characteristic, showing a singlet for the two benzylic protons (CH₂) typically around 4.5 ppm, and a multiplet for the five aromatic protons in the 7.2-7.4 ppm range.

  • ¹³C NMR Spectroscopy: The benzylic carbon will appear around 33 ppm, while the aromatic carbons will be in the 127-137 ppm range.

The Target Molecule: Spectroscopic Characterization of this compound

The successful synthesis of this compound is confirmed by the appearance of new spectroscopic signals corresponding to the incorporated benzyl group and the disappearance of signals from the hydroxyl group of the precursor.

  • IR Spectroscopy: The most significant change in the IR spectrum is the disappearance of the broad O-H stretching band from the 2-hydroxy-6-fluorobenzonitrile precursor. The sharp C≡N stretch will remain, possibly with a slight shift in wavenumber. New peaks will appear corresponding to the C-H stretching of the benzylic CH₂ group (around 2950-2850 cm⁻¹) and the aromatic C-H of the new phenyl ring (around 3100-3000 cm⁻¹). The C-O-C stretching of the ether linkage will give rise to strong absorptions in the 1250-1000 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The broad singlet of the hydroxyl proton will be absent. A new, sharp singlet will appear around 5.2 ppm, corresponding to the two benzylic protons of the CH₂ group. The aromatic region of the spectrum will become more complex, now containing the signals from both the fluorinated benzonitrile ring and the five protons of the benzyl group's phenyl ring.

  • ¹³C NMR Spectroscopy: A new signal for the benzylic carbon (CH₂) will appear around 70 ppm. The aromatic region will now contain signals for all the carbons of both aromatic rings. The nitrile carbon signal will still be present in the downfield region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 227.23, corresponding to the molecular weight of this compound.[1][6][7] A prominent fragment ion is often observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features for a clear comparison. Note: Some of the data presented for the target molecule and the hydroxy precursor are based on typical values for the respective functional groups due to the limited availability of comprehensive experimental spectra in the public domain.

Spectroscopic Feature2-hydroxy-6-fluorobenzonitrileBenzyl BromideThis compound
IR: O-H Stretch (cm⁻¹) ~3400-3200 (broad)AbsentAbsent
IR: C≡N Stretch (cm⁻¹) ~2230 (sharp, intense)Absent~2230 (sharp, intense)
IR: C-O-C Stretch (cm⁻¹) AbsentAbsent~1250-1000 (strong)
¹H NMR: OH Proton (ppm) ~11.7 (broad singlet in DMSO-d₆)[5]AbsentAbsent
¹H NMR: Benzylic CH₂ (ppm) Absent~4.5 (singlet)~5.2 (singlet)
¹H NMR: Aromatic H (ppm) ~6.85, 7.55 (multiplets)[5]~7.2-7.4 (multiplet)Complex multiplets in the aromatic region
¹³C NMR: Benzylic C (ppm) Absent~33~70
Mass Spec: M⁺ (m/z) 137170/172 (due to Br isotopes)227[1][6][7]
Mass Spec: Key Fragment (m/z) -91 ([C₇H₇]⁺)91 ([C₇H₇]⁺)

Experimental Protocols

Synthesis of this compound (Adapted Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 2-hydroxy-6-fluorobenzonitrile and K2CO3 to a dry flask. B 2. Add anhydrous DMF and stir. A->B C 3. Add benzyl bromide dropwise. D 4. Heat the mixture (e.g., 60-80°C). C->D E 5. Monitor reaction by TLC. D->E F 6. Cool, add water, and extract with ethyl acetate. G 7. Wash organic layer, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2: Workflow for the synthesis and purification of this compound.

Materials:

  • 2-hydroxy-6-fluorobenzonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-6-fluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask and stir the suspension at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis

FTIR Spectroscopy: Acquire the IR spectrum of the sample (neat for liquids, or as a KBr pellet or in a suitable solvent for solids) using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-hydroxy-6-fluorobenzonitrile and benzyl bromide, provides a clear and definitive method for confirming the success of the synthesis. The key transformations to monitor are the disappearance of the hydroxyl group signals and the appearance of the characteristic signals of the benzyl group. By carefully analyzing the IR, NMR, and mass spectra at each stage, researchers can confidently verify the structure of their target molecule and ensure the purity of their synthetic intermediates, a critical aspect in the development of novel pharmaceutical agents.

References

  • Organic Syntheses Procedure. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Experiment 06 Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • National Analytical Corporation. 2-Benzyloxy- 6-fluorobenzonitrile.
  • PubChem. This compound.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Williamson Ether Synthesis.
  • Gsrs. 6-BENZYLOXY-2-FLUOROBENZONITRILE.
  • PubChem. 2-Chloro-6-fluorobenzonitrile.
  • PubChem. 2-Hydroxy-5-nitrobenzonitrile.
  • Table of Characteristic IR Absorptions.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • PubChem. 2-Amino-6-fluorobenzonitrile.
  • PubChem. Spectral Information.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • NIST WebBook. Benzonitrile.

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Assessing the Drug-Like Properties of 2-Benzyloxy-6-fluorobenzonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early and rigorous assessment of a molecule's drug-like properties is paramount to mitigating late-stage attrition and optimizing the allocation of resources. This guide provides an in-depth comparative analysis of 2-Benzyloxy-6-fluorobenzonitrile, a key intermediate in the synthesis of novel therapeutics, against established benchmarks in its class. By integrating experimental data of approved drugs with computational predictions, we offer a robust framework for researchers, scientists, and drug development professionals to evaluate the potential of this and similar chemical scaffolds.

Our focus extends beyond a mere checklist of properties. We delve into the causality behind experimental choices and the interpretation of data, grounding our analysis in the foundational principles of medicinal chemistry and pharmacokinetics. This guide is designed to be a self-validating system, empowering you to apply these principles to your own research endeavors.

Introduction to the Chemical Landscape

This compound is a versatile building block, notably utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs critical in the management of HIV-1.[1] Its chemical structure, featuring a fluorinated benzonitrile core with a benzyloxy substituent, presents a unique combination of moieties that can influence its physicochemical and pharmacokinetic profiles. The electron-withdrawing nature of the fluorine atom and the nitrile group, coupled with the lipophilic benzyloxy group, dictates its reactivity and potential interactions with biological targets.[1]

To provide a meaningful context for its drug-like properties, we will compare this compound with four approved NNRTI drugs:

  • Efavirenz: A first-generation NNRTI, widely prescribed for its efficacy.

  • Nevirapine: Another first-generation NNRTI, offering a different structural scaffold.

  • Rilpivirine: A second-generation NNRTI, known for its high potency and improved resistance profile.

  • Doravirine: A more recently approved NNRTI with a favorable safety profile.

This selection of comparators provides a spectrum of physicochemical and pharmacokinetic properties that represent successful drug candidates in the same therapeutic class.

Comparative Analysis of Physicochemical Properties

The initial assessment of a compound's drug-like potential often begins with an evaluation of its fundamental physicochemical properties, guided by frameworks such as Lipinski's Rule of Five.[2][3][4][5] This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[2][3][4][5]

Below is a comparative table of the physicochemical properties of this compound and the selected NNRTIs. The data for the approved drugs are derived from experimental values, while the properties for this compound are a combination of known values and computational predictions where experimental data is unavailable.

PropertyThis compoundEfavirenzNevirapineRilpivirineDoravirine
Molecular Formula C₁₄H₁₀FNO[1]C₁₄H₉ClF₃NO₂[6]C₁₅H₁₄N₄O[7]C₂₂H₁₈N₆[8]C₁₇H₁₁ClF₃N₅O₃[9]
Molecular Weight ( g/mol ) 227.23[1][10]315.67[6]266.30[7]366.42[11]425.75[9]
LogP (Octanol/Water) 3.42[1]4.6[6]2.5[7]>5 (predicted)2.73 (predicted)
Hydrogen Bond Donors 01121
Hydrogen Bond Acceptors 23467
Topological Polar Surface Area (Ų) 33.01 (predicted)50.5471.83115.82129.57
Aqueous Solubility Low (predicted)Practically insoluble (<10 mg/L)[6]0.7046 mg/L[7]Low2.73 mg/L[9]

Insight & Analysis: this compound exhibits a favorable profile based on Lipinski's rules, with no violations. Its molecular weight is significantly lower than the approved drugs, and its LogP is within an acceptable range for oral bioavailability. The low number of hydrogen bond donors and acceptors also suggests good membrane permeability. However, its predicted low aqueous solubility is a potential liability that would require experimental verification and could necessitate formulation strategies to enhance bioavailability.

ADME/Tox Profile: A Deeper Dive

Beyond basic physicochemical properties, a comprehensive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial. For our target molecule, which is a synthetic intermediate, experimental ADME/Tox data is scarce. Therefore, we will leverage computational predictions and compare these with the known experimental data of the approved NNRTIs.

ADME/Tox ParameterThis compound (Predicted)Efavirenz (Experimental)Nevirapine (Experimental)Rilpivirine (Experimental)Doravirine (Experimental)
Human Intestinal Absorption HighWell absorbedReadily absorbed (>90%)[12]HighWell absorbed (64% bioavailability)[13]
Blood-Brain Barrier Permeation YesYesYesNoNo
CYP450 Inhibition Likely inhibitor of CYP2C9, CYP2C19Substrate of CYP2B6 and CYP3A4[14]Substrate of CYP3A4 and CYP2B6[15]Substrate of CYP3A4[16]Substrate of CYP3A4/5[17]
Metabolic Stability Moderate to HighLong half-life (40-55h multi-dose)[10]Half-life decreases with autoinduction (25-30h)[15]Long half-life (~45h)[11]Half-life of ~15h[18]
Plasma Protein Binding High>99%[19]~60%[8][12]99.7%[11]76%[17]
Toxicity Risk Moderate (potential for cyanide release)CNS side effectsHepatotoxicity riskLowFavorable safety profile

Insight & Analysis: The computational predictions for this compound suggest good intestinal absorption and the potential to cross the blood-brain barrier. The latter could be a desirable or undesirable trait depending on the therapeutic target. Its predicted inhibition of key CYP450 enzymes warrants experimental investigation, as this could lead to drug-drug interactions. A significant point of caution is the potential for in vivo metabolism of the nitrile group to release cyanide, a known toxicity concern for this chemical class.[5] This highlights the importance of early-stage toxicology assessments.

Methodologies for Assessing Drug-Like Properties

To provide a practical framework, this section outlines the standard experimental and computational protocols for generating the data presented above.

Computational Assessment of Physicochemical and ADME Properties

Free and accessible web-based tools have become indispensable in early-stage drug discovery for predicting drug-like properties.[20]

Workflow for In Silico ADME/Tox Prediction:

Caption: In silico ADME/Tox prediction workflow.

Protocol using SwissADME:

  • Obtain the SMILES string of the molecule of interest from a chemical database like PubChem.

  • Navigate to the SwissADME website (]">www.swissadme.ch).

  • Paste the SMILES string into the input box.

  • Click "Run" to initiate the calculations.

  • Analyze the results , which are presented in a comprehensive table covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's rule violations), and medicinal chemistry alerts.

Experimental Protocols for Key In Vitro Assays

A. Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[21][22]

Experimental Workflow:

Caption: Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Seed Caco-2 cells on permeable Transwell inserts and culture for approximately 21 days to allow for differentiation into a monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Wash the monolayers with a pre-warmed transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points.

  • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

C. MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound. [1][2][3] Experimental Workflow:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Benzyloxy-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized reagents like 2-Benzyloxy-6-fluorobenzonitrile demands a meticulous approach, not just for personal safety, but for environmental stewardship. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical principles that govern the safe management and disposal of this compound.

Hazard Assessment: Understanding the Compound

Before any handling or disposal protocol can be established, a thorough understanding of the molecule's inherent risks is paramount. This compound is an aromatic nitrile. The toxicity of nitrile-containing compounds is a significant concern, as they can release toxic fumes, including cyanides and nitrogen oxides, upon decomposition or combustion.[1][2][3] The presence of the cyanide group contributes to their toxicity and can inhibit natural degradation, posing a risk to human health and aquatic ecosystems.[4]

Table 1: Profile of this compound and Related Analogs

Property Information Source(s)
Chemical Name This compound [5]
CAS Number 94088-45-6 [5]
Molecular Formula C₁₄H₁₀FNO [5][6]
Molecular Weight 227.23 g/mol [6]
Appearance Solid [5]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed (H302). [1][2]

| Decomposition | When heated, may emit toxic fumes of cyanides and nitrogen oxides. Combustion can also produce carbon oxides and hydrogen fluoride. |[1][2][3] |

This profile mandates that this compound be treated as a hazardous substance, requiring dedicated disposal streams and prohibiting any release into sanitary sewers or general waste.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is the most immediate and critical control measure. The choice of PPE is not arbitrary; it is dictated by the compound's chemical properties and potential routes of exposure.

  • Primary Protection:

    • Eye Protection: Chemical splash goggles are mandatory at all times. If there is a significant splash risk, a full face shield should be worn over the goggles.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect from skin contact and to be easily removable in an emergency.[7]

  • Glove Selection (Critical):

    • Incidental Contact: For routine handling of small quantities, nitrile gloves are generally suitable.[7]

    • Spills & Waste Handling: For cleaning spills or handling waste containers where prolonged contact is possible, heavier gloves are necessary. Butyl or neoprene gloves offer superior protection against a broader range of organic compounds compared to standard nitrile or latex gloves.[7][8] Always check the manufacturer's glove compatibility charts.

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste . It must never be disposed of in sinks or regular trash.

Step 1: Waste Segregation At the point of generation, immediately segregate all materials contaminated with this compound. This includes:

  • Solid Waste: Unused or expired reagent, contaminated filter paper, and weighing boats.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves.

  • Solvent Waste: Rinsates from glassware decontamination (e.g., acetone, ethyl acetate). This should be collected in a dedicated "Halogenated" or "Nitrile-Containing" organic solvent waste carboy, as dictated by your institution's waste management plan.

Step 2: Containerization

  • Use a dedicated, chemically compatible, and leak-proof container for solid waste. A high-density polyethylene (HDPE) pail or drum is a common and appropriate choice.[9][10]

  • The container must have a secure, tightly-sealing lid, which must be kept closed at all times except when adding waste.[2][10]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. The waste container label must clearly state:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound Waste "

  • An accurate list of all contents (e.g., "Solid this compound, contaminated Kimwipes, nitrile gloves").

  • The approximate percentage of each component.

  • The relevant hazard warnings/pictograms (e.g., Irritant, Health Hazard).

  • The date you first started accumulating waste in the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within your laboratory.[10]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][10]

  • EHS professionals will then transport the waste for final disposal at a licensed and approved waste disposal plant, likely via high-temperature incineration.[1][3][11]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Response Decision Workflow

The immediate response to a spill depends on its scale and the preparedness of the personnel involved.

SpillResponse spill Spill Occurs ppe Don Appropriate PPE (Heavy Gloves, Goggles, Lab Coat) spill->ppe assess Assess Spill Size & Risk small_spill Small Spill? (<1g, Contained, No Aerosolization) assess->small_spill Low Risk large_spill Large Spill (>1g or Aerosolized) assess->large_spill High Risk ppe->assess small_spill->large_spill No contain Contain Spill with Absorbent Material (Vermiculite, Sand, Kitty Litter) small_spill->contain Yes evacuate Alert Others & Evacuate Area large_spill->evacuate cleanup Carefully Sweep/Scoop into Hazardous Waste Container contain->cleanup decon Decontaminate Area with Soap & Water cleanup->decon dispose Seal, Label & Dispose of Waste via EHS decon->dispose call Call 911 and Institutional EHS evacuate->call

Caption: Decision workflow for responding to a this compound spill.

Protocol for a Small, Manageable Spill
  • Alert Personnel: Immediately notify others in the lab.[12]

  • Don PPE: Wear two pairs of nitrile gloves (or heavier neoprene/butyl gloves), safety goggles, and a lab coat.[9]

  • Control Spread: Cover the spill with an inert absorbent material like vermiculite, sand, or kitty litter, working from the outside in to prevent splashing.[8][12]

  • Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container.[1][9] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water, then wipe with a solvent like acetone (collecting all wipes as hazardous waste).

  • Dispose: Seal and label the waste container and contact EHS for pickup.

Protocol for a Large Spill or Personnel Exposure
  • Evacuate: Immediately evacuate the area.[8][13]

  • Alert: Alert all nearby personnel and activate any local alarms.[14]

  • Call for Help: From a safe location, call 911 and your institution's EHS emergency line.[8][13] Provide the chemical name, location, and quantity spilled.

  • Do not attempt to clean up a large spill unless you are a trained emergency responder.

Personnel Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][14] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

  • Auburn University. Emergency and Spill Response Procedures. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3023482, this compound. [Link]
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]
  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
  • Florida State University. Chemical Spills - Emergency Management. [Link]
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  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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  • Reed College.
  • Peter, J. K., et al. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13 (2024) 100389. [Link]

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Navigating the Safe Handling of 2-Benzyloxy-6-fluorobenzonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-Benzyloxy-6-fluorobenzonitrile, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent chemical properties and potential hazards of this compound, we can establish a robust safety protocol that minimizes risk and fosters a secure laboratory environment.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE for handling this compound should not be a one-size-fits-all solution. Instead, it requires a risk-based assessment that considers the nature of the procedure, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their use.

Respiratory Protection: Safeguarding Against Inhalation

Given that fluorinated benzonitriles can cause respiratory irritation, all handling of this compound, particularly when in solid form or if aerosols may be generated, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2][4][6][7][8]. This engineering control is the first and most critical line of defense.

In situations where a fume hood is not feasible or as an additional precaution during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. The choice of respirator should be guided by a formal risk assessment and in accordance with your institution's respiratory protection program.

Eye and Face Protection: A Non-Negotiable Standard

The potential for serious eye irritation from fluorinated benzonitriles necessitates robust eye and face protection[1][2][3][4][5][6][7].

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures.

  • Safety Goggles: For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure, and appropriate gloves are crucial. Nitrile gloves are an excellent choice for handling many chemicals, including nitriles and fluorinated compounds, due to their good chemical resistance and durability[9][10][11][12][13].

  • Material: Nitrile gloves are recommended. Avoid latex gloves, as they may not provide adequate protection against this class of chemicals.

  • Thickness: A standard thickness for laboratory use is generally sufficient for incidental contact. For prolonged handling or immersion, heavier-duty nitrile gloves should be considered.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Protective Clothing: Shielding the Body

To prevent skin contact, appropriate protective clothing is mandatory.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

PPE Selection Summary

OperationRecommended PPE
Weighing and Aliquoting (Solid) Chemical Fume Hood, Safety Goggles, Nitrile Gloves, Lab Coat
Solution Preparation Chemical Fume Hood, Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron
Reaction Setup and Monitoring Chemical Fume Hood, Safety Goggles, Nitrile Gloves, Lab Coat
Work-up and Purification Chemical Fume Hood, Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron
Spill Cleanup (Small) Respirator (if outside fume hood), Safety Goggles, Face Shield, Heavy-Duty Nitrile Gloves, Lab Coat, Chemical-Resistant Apron, Shoe Covers
Waste Disposal Safety Goggles, Nitrile Gloves, Lab Coat

Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Spill Management and Waste Disposal: A Commitment to Safety and Compliance

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

Small Spills (within a chemical fume hood):

  • Alert nearby personnel.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Large Spills (outside a chemical fume hood):

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spread of the spill if it is safe to do so.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds[8]. The waste should be collected in a designated, properly labeled, and sealed container.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a cornerstone of safe and effective research. By adhering to the principles of a multi-layered PPE approach, understanding the rationale behind each protective measure, and following established procedures for routine handling and emergency situations, we can significantly mitigate the risks associated with this compound. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific process.

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2-Benzyloxy-6-fluorobenzonitrile

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